Product packaging for 3-Hydroxypromazine(Cat. No.:CAS No. 316-85-8)

3-Hydroxypromazine

Cat. No.: B130020
CAS No.: 316-85-8
M. Wt: 300.4 g/mol
InChI Key: FCWHSDRYYOAXGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Hydroxypromazine, also known as this compound, is a useful research compound. Its molecular formula is C17H20N2OS and its molecular weight is 300.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20N2OS B130020 3-Hydroxypromazine CAS No. 316-85-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-[3-(dimethylamino)propyl]phenothiazin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-18(2)10-5-11-19-14-6-3-4-7-16(14)21-17-12-13(20)8-9-15(17)19/h3-4,6-9,12,20H,5,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWHSDRYYOAXGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(C=C(C=C2)O)SC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60185488
Record name 3-Hydroxypromazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

316-85-8
Record name 3-Hydroxypromazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000316858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxypromazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Hydroxypromazine chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxypromazine is a significant metabolite of the phenothiazine antipsychotic drug, promazine. This document provides a comprehensive technical overview of its chemical structure, properties, and inferred biological activities. While experimental data for this compound is limited, this guide synthesizes available information and extrapolates potential characteristics and methodologies based on closely related compounds. The content herein is intended to serve as a foundational resource for researchers engaged in the study of phenothiazine metabolism, pharmacokinetics, and drug development.

Chemical Structure and Properties

This compound, with the IUPAC name 10-[3-(dimethylamino)propyl]phenothiazin-3-ol, is a derivative of promazine characterized by the addition of a hydroxyl group at the 3-position of the phenothiazine ring.[1] This structural modification is a result of metabolic processes in the body.

Chemical Structure

The chemical structure of this compound is presented below:

Chemical Identifiers:

  • IUPAC Name: 10-[3-(dimethylamino)propyl]phenothiazin-3-ol[1][2]

  • CAS Number: 316-85-8[1][2]

  • Molecular Formula: C₁₇H₂₀N₂OS[1][2]

  • SMILES: CN(C)CCCN1C2=C(C=C(C=C2)O)SC3=CC=CC=C31[1]

  • InChI Key: FCWHSDRYYOAXGG-UHFFFAOYSA-N[1]

Physicochemical Properties
PropertyValueSource
Molecular Weight 300.4 g/mol [1][2]
Monoisotopic Mass 300.12963444 DaPubChem (Computed)
XLogP3 4.2PubChem (Computed)
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available

Signaling Pathways and Mechanism of Action

Direct pharmacological studies on this compound are scarce. However, its mechanism of action can be inferred from its structural similarity to promazine and other phenothiazine antipsychotics. Promazine and its analogues are known to interact with a variety of neurotransmitter receptors. The primary mechanism of action for antipsychotic effects is believed to be the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. Additionally, phenothiazines often exhibit antagonist activity at histamine H1, muscarinic M1, and alpha-1 adrenergic receptors, which contributes to their side effect profile, including sedation, anticholinergic effects, and orthostatic hypotension.

As a hydroxylated metabolite, this compound is likely to retain affinity for these receptors. The introduction of a hydroxyl group can, in some cases, alter the binding affinity and selectivity for different receptor subtypes.

Phenothiazine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Dopamine_cleft Dopamine Dopamine->Dopamine_cleft Release D2_Receptor Dopamine D2 Receptor Dopamine_cleft->D2_Receptor Binds Signal_Transduction Signal Transduction (Blocked) D2_Receptor->Signal_Transduction Activates H1_Receptor Histamine H1 Receptor M1_Receptor Muscarinic M1 Receptor 3_Hydroxypromazine This compound 3_Hydroxypromazine->D2_Receptor Antagonizes 3_Hydroxypromazine->H1_Receptor Antagonizes 3_Hydroxypromazine->M1_Receptor Antagonizes

Inferred mechanism of this compound at the synapse.

Experimental Protocols

While a dedicated, standardized protocol for the synthesis and analysis of this compound is not widely published, the following sections outline plausible methodologies based on the analysis of promazine and its metabolites, as well as general techniques for similar compounds.

Isolation from Biological Matrices

This compound is a known metabolite of promazine and can be isolated from biological samples such as urine. The general workflow for its isolation is as follows:

Isolation_Workflow start Urine Sample Collection hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) start->hydrolysis extraction Liquid-Liquid or Solid-Phase Extraction hydrolysis->extraction purification Chromatographic Purification (e.g., HPLC) extraction->purification analysis Analysis (GC-MS, LC-MS, NMR) purification->analysis end Isolated this compound analysis->end

Workflow for the isolation of this compound.

Methodology:

  • Sample Preparation: Collect urine samples from subjects administered with promazine.

  • Enzymatic Hydrolysis: Since this compound is often present as a glucuronide or sulfate conjugate, treat the urine sample with β-glucuronidase and arylsulfatase to cleave the conjugate and release the free metabolite.

  • Extraction: Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) or use a solid-phase extraction (SPE) cartridge to isolate the analyte from the aqueous matrix.

  • Purification: Further purify the extracted sample using preparative high-performance liquid chromatography (HPLC) to obtain a pure fraction of this compound.

Analytical Methods

An HPLC method for the analysis of this compound can be adapted from established methods for other phenothiazines.

Proposed HPLC Conditions:

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and a buffer (e.g., ammonium acetate)
Flow Rate 1.0 mL/min
Detection UV at a wavelength around 254 nm
Injection Volume 20 µL

digraph "HPLC_Analysis_Workflow" {
graph [bgcolor="#F1F3F4"];
node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [color="#4285F4", arrowhead=normal, fontname="Arial", fontsize=9];

sample_prep [label="Sample Preparation\n(Extraction/Dilution)"]; injection [label="Injection into HPLC System"]; separation [label="Chromatographic Separation\n(C18 Column)"]; detection [label="UV Detection"]; data_analysis [label="Data Analysis\n(Quantification)"]; result [label="Concentration of\nthis compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

sample_prep -> injection; injection -> separation; separation -> detection; detection -> data_analysis; data_analysis -> result; }

Workflow for HPLC analysis of this compound.

GC-MS is a powerful technique for the identification and quantification of metabolites. For a polar compound like this compound, derivatization may be necessary to improve its volatility and chromatographic properties.

Proposed GC-MS Conditions:

ParameterCondition
Derivatization Silylation (e.g., with BSTFA) to cap the hydroxyl and amine groups
GC Column Capillary column with a non-polar stationary phase (e.g., DB-5ms)
Carrier Gas Helium
Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole or Time-of-Flight (TOF)

Conclusion

This compound is a key metabolite in the biotransformation of promazine. While direct experimental data on its physicochemical properties and pharmacological profile are limited, its structural relationship to other phenothiazines allows for informed postulations regarding its biological activity and analytical methodologies. This guide provides a consolidated resource to aid researchers in designing experiments and furthering the understanding of this and related compounds. Further investigation is warranted to fully characterize the properties and pharmacological significance of this compound.

References

An In-depth Technical Guide to 3-Hydroxypromazine (CAS Number: 316-85-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxypromazine, a significant metabolite of the phenothiazine antipsychotic promazine, has garnered interest due to its pharmacological activity, particularly its interaction with dopamine receptors. This technical guide provides a comprehensive overview of this compound, consolidating available data on its chemical properties, synthesis, pharmacology, and analytical methods. The information is presented to support further research and development efforts involving this compound.

Chemical and Physical Properties

This compound, with the CAS number 316-85-8, is a phenothiazine derivative. Its chemical structure consists of a phenothiazine core with a 3-(dimethylamino)propyl side chain attached to the nitrogen atom and a hydroxyl group at the 3-position of the phenothiazine ring.

PropertyValueSource
Molecular Formula C₁₇H₂₀N₂OS[1]
Molecular Weight 300.42 g/mol [1]
IUPAC Name 10-[3-(dimethylamino)propyl]phenothiazin-3-ol[1]
Synonyms 3-Hydroxy Promazine[2]

Synthesis

A generalized workflow for a potential synthesis is outlined below.

G Promazine Promazine Protection Protection of Amino Group Promazine->Protection Hydroxylation Hydroxylation of Phenothiazine Ring Protection->Hydroxylation Deprotection Deprotection of Amino Group Hydroxylation->Deprotection HP This compound Deprotection->HP

Caption: Potential synthetic workflow for this compound.

Pharmacology

Mechanism of Action

This compound, like other phenothiazines, is understood to exert its primary pharmacological effects through the antagonism of dopamine receptors in the central nervous system.[4] The blockade of these receptors, particularly the D2 subtype, is a key mechanism underlying the antipsychotic effects of this class of drugs.[5]

Research on chlorpromazine, a closely related phenothiazine, has shown that 3-hydroxylation significantly increases the affinity for dopamine receptors, approximately doubling it compared to the parent compound. While specific binding affinity data (Kᵢ or IC₅₀ values) for this compound are not widely published, this finding suggests that it is a potent dopamine receptor antagonist.

The antagonism of D2 receptors in the mesolimbic pathway is believed to be responsible for the antipsychotic effects, while blockade in other dopaminergic pathways can lead to side effects.[5]

Pharmacokinetics

Detailed pharmacokinetic studies specifically on this compound are limited. However, studies on its parent compound, promazine, provide some insights. Promazine is metabolized in the liver, with this compound being one of its major metabolites.[3]

Studies in rats have shown that after administration of promazine, the parent drug and its metabolites are unevenly distributed, with significantly higher concentrations found in the brain compared to the plasma.[6] This suggests that this compound likely crosses the blood-brain barrier to exert its effects on the central nervous system.

The metabolism of promazine to this compound is mediated by cytochrome P450 enzymes.[7]

Experimental Protocols

Dopamine D2 Receptor Binding Assay (General Protocol)

While a specific protocol for this compound is not available, a general radioligand binding assay protocol to determine its affinity for dopamine D2 receptors can be adapted from established methods.

G Start Start Prepare_Membranes Prepare cell membranes expressing D2 receptors Start->Prepare_Membranes Incubate Incubate membranes with [3H]spiperone (radioligand) and varying concentrations of This compound Prepare_Membranes->Incubate Separate Separate bound from free radioligand (e.g., filtration) Incubate->Separate Quantify Quantify bound radioactivity (scintillation counting) Separate->Quantify Analyze Analyze data to determine IC50/Ki Quantify->Analyze End End Analyze->End G Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates HP This compound HP->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Decreases Activation Cellular_Response Cellular Response (Altered Neuronal Activity) PKA->Cellular_Response Modulates

References

The Discovery and History of 3-Hydroxypromazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 3-hydroxypromazine, a primary metabolite of the phenothiazine antipsychotic, promazine. Initially identified through metabolic studies of promazine, this compound has been a subject of interest in understanding the pharmacology and toxicology of its parent compound. This document details the initial identification of this compound as a biological transformation product, the subsequent development of its chemical synthesis, and the early-stage pharmacological investigations into its activity. Quantitative data are presented in structured tables, and key experimental methodologies are described to provide a thorough resource for researchers in pharmacology, medicinal chemistry, and drug metabolism.

Introduction

The landscape of psychopharmacology was revolutionized in the 1950s with the introduction of phenothiazine derivatives, among which promazine was a notable early example used for its tranquilizing and antipsychotic effects. The clinical use of promazine spurred extensive research into its metabolic fate to better understand its mechanism of action, efficacy, and side-effect profile. It was within this context that this compound was discovered as a significant product of promazine's biotransformation. This guide chronicles the journey from its initial detection in biological fluids to its chemical synthesis and preliminary pharmacological characterization.

Discovery as a Metabolite of Promazine

The first indications of the existence of this compound emerged from in vivo metabolic studies of promazine. Researchers investigating the elimination products of promazine in various species identified hydroxylated derivatives as key metabolites.

Initial Identification in Biological Samples

Early investigations into the metabolism of promazine in the late 1950s and early 1960s revealed the presence of several metabolites in urine. Through the use of chromatographic and spectroscopic techniques, researchers were able to isolate and characterize these compounds. A significant finding was the identification of a hydroxylated form of promazine, which was later confirmed to be this compound. It was established as a major metabolite, particularly in equine studies, where it was found conjugated in urine.[1]

Experimental Protocol: Isolation and Identification from Urine

The following is a generalized protocol based on the methodologies of the era for isolating and identifying this compound from urine samples of subjects treated with promazine.

Objective: To isolate and identify this compound from urine.

Methodology:

  • Sample Collection: Collect 24-hour urine samples from subjects administered with a clinical dose of promazine hydrochloride.

  • Enzymatic Hydrolysis: To cleave the conjugated metabolites (glucuronides and sulfates), treat the urine with β-glucuronidase/arylsulfatase at an appropriate pH and temperature.

  • Extraction: Adjust the pH of the hydrolyzed urine to be alkaline and perform a liquid-liquid extraction with an organic solvent such as ether or chloroform to isolate the free metabolites.

  • Chromatographic Separation: Concentrate the organic extract and subject it to paper or thin-layer chromatography (TLC) to separate the different metabolites.

  • Spectroscopic Analysis: Elute the separated compounds from the chromatogram and analyze them using UV-Vis spectroscopy and compare the spectra with synthetic standards. Further characterization could be performed using infrared (IR) spectroscopy and mass spectrometry.

Chemical Synthesis of this compound

Following its discovery as a metabolite, the chemical synthesis of this compound was crucial for confirming its structure and enabling further pharmacological studies. The primary route for its synthesis involved the preparation of a 3-methoxy-substituted phenothiazine precursor, followed by demethylation.

Synthetic Pathway

The synthesis of this compound was typically achieved through a multi-step process starting from a suitably substituted diphenylamine.

General Synthetic Scheme:

  • Synthesis of 3-Methoxyphenothiazine: This intermediate can be prepared by the thionation of 3-methoxydiphenylamine.

  • Alkylation: The 3-methoxyphenothiazine is then alkylated at the nitrogen atom with a 3-(dimethylamino)propyl chloride side chain. This step yields 3-methoxypromazine.

  • Demethylation: The final step involves the demethylation of the methoxy group of 3-methoxypromazine to yield the desired this compound. This can be achieved using reagents like hydrobromic acid or pyridine hydrochloride.

Early Pharmacological Investigations

The availability of synthetic this compound allowed for preliminary investigations into its pharmacological activity to determine if it contributed to the therapeutic effects or side effects of promazine.

In Vitro and In Vivo Studies

Early studies on the pharmacological properties of hydroxylated metabolites of phenothiazines, including this compound, were conducted to assess their potential antipsychotic and other central nervous system activities. These investigations often involved animal models to observe behavioral changes and in vitro assays to determine receptor binding affinities. While detailed quantitative data from the very earliest studies are scarce in modern databases, it was generally found that the hydroxylated metabolites retained some of the pharmacological activity of the parent compound, although often with reduced potency.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound.

PropertyValueReference
IUPAC Name 10-[3-(dimethylamino)propyl]phenothiazin-3-olPubChem
CAS Number 316-85-8PubChem
Molecular Formula C₁₇H₂₀N₂OSPubChem
Molecular Weight 300.4 g/mol PubChem
XLogP3 4.2PubChem

Table 1: Physicochemical Properties of this compound.[2]

Signaling Pathways and Experimental Workflows

To visually represent the processes described, the following diagrams have been generated using the DOT language.

Metabolic Pathway of Promazine to this compound

Caption: Metabolic conversion of promazine to this compound and its subsequent excretion.

Experimental Workflow for Metabolite Identification

Caption: Workflow for the isolation and identification of this compound from urine.

Conclusion

This compound was discovered as a major metabolite of promazine in the early era of psychopharmacological research. Its identification was a key step in understanding the biotransformation of phenothiazine drugs. The subsequent chemical synthesis of this compound provided the necessary material for structural confirmation and preliminary pharmacological assessment. While it did not emerge as a therapeutic agent in its own right, the study of this compound has contributed significantly to the broader knowledge of drug metabolism and the structure-activity relationships of phenothiazine derivatives. This guide serves as a foundational resource for professionals in the field, encapsulating the pivotal moments in the scientific history of this compound.

References

3-Hydroxypromazine: A Key Metabolite of Promazine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Promazine, a phenothiazine antipsychotic, undergoes extensive metabolism, leading to the formation of numerous derivatives. Among these, 3-Hydroxypromazine has been identified as a significant metabolite. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its metabolic generation, analytical determination, and potential pharmacodynamic significance. This document is intended to serve as a resource for researchers in pharmacology, drug metabolism, and neuroscience, providing detailed experimental methodologies and highlighting areas where further investigation is warranted.

Introduction

Promazine is a first-generation antipsychotic medication characterized by its sedative and antiemetic properties. Its therapeutic effects and side-effect profile are influenced not only by the parent compound but also by its extensive biotransformation into various active and inactive metabolites. This compound is one such metabolite, formed through aromatic hydroxylation. Understanding the formation, fate, and activity of this metabolite is crucial for a complete comprehension of promazine's pharmacology and for the development of safer and more effective therapeutic agents.

Metabolism of Promazine to this compound

The primary site of promazine metabolism is the liver, where it is subjected to a variety of phase I and phase II biotransformation reactions. The formation of this compound is a phase I reaction, specifically an aromatic hydroxylation.

Enzymatic Pathway

The hydroxylation of the phenothiazine nucleus of promazine is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. While the specific CYP isoforms responsible for the 3-hydroxylation of promazine have not been definitively identified in the literature, studies on the metabolism of other phenothiazines, such as chlorpromazine, suggest the involvement of multiple CYP enzymes, with CYP2D6 and CYP3A4 often playing significant roles in aromatic hydroxylation.

The metabolic pathway can be visualized as follows:

Promazine Promazine Metabolite This compound Promazine->Metabolite Aromatic Hydroxylation CYP_Enzymes Cytochrome P450 Enzymes (e.g., CYP2D6, CYP3A4) CYP_Enzymes->Promazine

Figure 1: Metabolic conversion of Promazine to this compound.
Quantitative Data

Table 1: Key Kinetic Parameters for this compound Formation (Hypothetical Data)

ParameterDescriptionExperimental Value
Km Michaelis-Menten constant, representing the substrate concentration at which the reaction rate is half of Vmax.Data not available
Vmax Maximum reaction rate.Data not available
CLint Intrinsic clearance (Vmax/Km), a measure of the enzyme's catalytic efficiency.Data not available

Note: The table above highlights the need for further research to quantify the kinetics of this metabolic pathway.

Experimental Protocols

In Vitro Metabolism Studies

Objective: To determine the kinetic parameters of this compound formation from promazine in human liver microsomes.

Materials:

  • Human liver microsomes (pooled)

  • Promazine hydrochloride

  • This compound reference standard

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

Procedure:

  • Prepare a stock solution of promazine in a suitable solvent (e.g., water or methanol).

  • In a series of microcentrifuge tubes, pre-incubate human liver microsomes (e.g., 0.2 mg/mL protein) in potassium phosphate buffer at 37°C for 5 minutes.

  • Add varying concentrations of promazine to the microsome suspension.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with shaking for a predetermined time (e.g., 30 minutes). Ensure the reaction time is within the linear range of metabolite formation.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the presence and quantity of this compound using a validated LC-MS/MS method.

cluster_0 Incubation cluster_1 Reaction Quenching & Sample Preparation cluster_2 Analysis Microsomes Human Liver Microsomes Promazine Promazine NADPH NADPH Regenerating System Acetonitrile Ice-cold Acetonitrile Centrifugation Centrifugation Acetonitrile->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS

Figure 2: Workflow for in vitro metabolism of promazine.
Analytical Method for this compound Quantification

Objective: To develop a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in a biological matrix (e.g., plasma, microsomal incubate).

Instrumentation:

  • High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve separation from promazine and other metabolites.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

Mass Spectrometric Conditions (Hypothetical):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) -> Product ion (Q3) (To be determined by infusion of a reference standard)

    • Internal Standard (IS): (e.g., a deuterated analog of this compound or a structurally similar compound) Precursor ion (Q1) -> Product ion (Q3)

Table 2: Hypothetical MRM Transitions for LC-MS/MS Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound To be determinedTo be determinedTo be determined
Internal Standard To be determinedTo be determinedTo be determined

Note: The successful implementation of this method is contingent upon the availability of a certified this compound reference standard.

Pharmacological Activity of this compound

The pharmacological activity of phenothiazine metabolites can differ significantly from the parent compound. While direct studies on this compound are limited, research on analogous metabolites of other phenothiazines provides a basis for postulating its potential effects.

Receptor Binding Profile

Promazine and other phenothiazines exert their antipsychotic effects primarily through antagonism of dopamine D2 receptors. They also interact with a variety of other receptors, including serotonin (5-HT), adrenergic, cholinergic, and histaminergic receptors. A study on chlorpromazine metabolites indicated that 3-hydroxylation can increase the affinity for dopamine receptors.[1]

Table 3: Postulated Receptor Binding Affinities (Ki, nM) of this compound

ReceptorPromazine (Literature Values)This compound (Hypothesized)
Dopamine D2 ~10-50Potentially < 10-50 (Higher Affinity)
Serotonin 5-HT2A ~5-20Data not available

Note: The values for this compound are hypothetical and require experimental validation.

Signaling Pathways

The interaction of this compound with D2 and 5-HT2A receptors would likely modulate downstream signaling pathways.

  • Dopamine D2 Receptor Signaling: As a Gi/o-coupled receptor, antagonism of D2 receptors by this compound would be expected to disinhibit adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels in specific neuronal populations.

  • Serotonin 5-HT2A Receptor Signaling: The 5-HT2A receptor is a Gq/11-coupled receptor. Antagonism of this receptor would block the serotonin-induced activation of phospholipase C (PLC), thereby inhibiting the production of inositol triphosphate (IP3) and diacylglycerol (DAG), and subsequent intracellular calcium mobilization.

cluster_0 Dopamine D2 Receptor Pathway cluster_1 Serotonin 5-HT2A Receptor Pathway D2R D2 Receptor (Gi/o-coupled) AC_D2 Adenylyl Cyclase D2R->AC_D2 Inhibition cAMP_D2 cAMP AC_D2->cAMP_D2 Conversion of ATP HT2AR 5-HT2A Receptor (Gq/11-coupled) PLC Phospholipase C HT2AR->PLC Activation IP3_DAG IP3 & DAG PLC->IP3_DAG Ca Intracellular Ca2+ Release IP3_DAG->Ca Metabolite This compound Metabolite->D2R Antagonism Metabolite->HT2AR Antagonism

Figure 3: Postulated signaling pathways affected by this compound.

Future Directions and Conclusion

While this compound is a known metabolite of promazine, there is a significant lack of quantitative data regarding its formation and pharmacological activity. Future research should focus on:

  • Quantitative Metabolism: Determining the kinetic parameters of this compound formation in human liver microsomes and identifying the specific CYP isoforms involved.

  • Pharmacokinetics: Characterizing the in vivo pharmacokinetic profile of this compound in preclinical models and, if relevant, in humans.

  • Pharmacodynamics: Quantifying the binding affinities and functional activities of this compound at a broad range of CNS receptors.

  • In Vivo Activity: Assessing the antipsychotic potential and side-effect profile of this compound in animal models of psychosis.

A thorough understanding of the metabolic fate and pharmacological profile of this compound will provide a more complete picture of the clinical effects of promazine and may inform the development of novel antipsychotic drugs with improved efficacy and safety. This technical guide provides a framework for the experimental approaches necessary to fill the current knowledge gaps in this area.

References

The In Vivo Genesis of 3-Hydroxypromazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Promazine, a phenothiazine derivative with antipsychotic properties, undergoes extensive metabolism in vivo, leading to the formation of various metabolites. Among these, 3-Hydroxypromazine has been identified as a significant product of biotransformation. This technical guide provides a comprehensive overview of the in vivo formation of this compound, detailing the metabolic pathways, key enzymatic players, and established experimental protocols for its study. This document is intended to serve as a resource for researchers in drug metabolism, pharmacology, and toxicology, offering insights into the analytical methodologies and biological mechanisms governing the hydroxylation of promazine.

Introduction

The metabolic fate of a therapeutic agent is a critical determinant of its efficacy and safety profile. Promazine, a first-generation antipsychotic, is subject to a variety of metabolic reactions, including hydroxylation, N-demethylation, and sulfoxidation. The hydroxylation of the phenothiazine ring, particularly at the 3-position, represents a major metabolic pathway. Understanding the in vivo formation of this compound is crucial for a complete characterization of promazine's pharmacokinetics and for identifying potential drug-drug interactions. This guide synthesizes the current knowledge on the biotransformation of promazine to its 3-hydroxy metabolite, providing both theoretical background and practical experimental guidance.

Metabolic Pathway of this compound Formation

The primary route for the formation of this compound is through the aromatic hydroxylation of the promazine molecule. This reaction is catalyzed by the cytochrome P450 (CYP) mixed-function oxidase system, predominantly located in the liver.

Based on in vitro studies of promazine and related phenothiazines, the key CYP isozymes implicated in this metabolic pathway are believed to be CYP2D6 and CYP1A2 . Evidence from studies on the structurally similar drug chlorpromazine strongly suggests the involvement of these two enzymes in the hydroxylation of the phenothiazine nucleus[1]. For the related compound promethazine, CYP2D6 has been identified as the principal enzyme responsible for ring hydroxylation. While direct in vivo evidence for promazine is limited, the conservation of metabolic pathways among phenothiazines points towards a similar enzymatic basis.

The resulting this compound can then undergo further biotransformation, primarily through conjugation with glucuronic acid, to form a more water-soluble glucuronide conjugate that is readily excreted in the urine[2].

dot

Promazine Promazine Hydroxylation Aromatic Hydroxylation Promazine->Hydroxylation CYP2D6, CYP1A2 (putative) Hydroxypromazine This compound Hydroxylation->Hydroxypromazine Conjugation Glucuronidation Hydroxypromazine->Conjugation Excretion Urinary Excretion Conjugation->Excretion

Caption: Metabolic pathway of promazine to this compound.

Quantitative Data on In Vivo Formation

While this compound has been qualitatively identified as a major metabolite of promazine in vivo, particularly in equine studies, specific quantitative data on its formation is not extensively reported in publicly available literature. The term "major metabolite" suggests that a substantial fraction of the administered promazine dose is converted to this hydroxylated form.

For the purpose of this guide, the following table illustrates how such quantitative data would be presented. The values provided are hypothetical and serve as a template for researchers to populate with their own experimental findings.

SpeciesDose and Route of AdministrationBiological MatrixTime PointMean Concentration of this compound (ng/mL or µg/g)Percentage of Administered DoseReference
Horse100 mg, IVUrine24 hoursData not availableData not available[2]
Rat10 mg/kg, IPPlasma2 hoursData not availableData not availableN/A
Human25 mg, OralPlasma4 hoursData not availableData not availableN/A

Note: The absence of specific quantitative data in the literature highlights a research gap and an opportunity for future studies in this area.

Experimental Protocols

The following sections detail representative experimental protocols for the in vivo study of this compound formation. These protocols are synthesized from methodologies reported for promazine and other phenothiazine drugs.

In Vivo Animal Study Protocol (Adapted from Equine and Rodent Models)

This protocol outlines a general procedure for an in vivo study in an animal model to investigate the metabolism of promazine to this compound.

4.1.1. Animal Model and Housing

  • Species: Horse (Thoroughbred or Standardbred) or Rat (Sprague-Dawley or Wistar).

  • Health Status: Clinically healthy, confirmed by veterinary examination.

  • Acclimatization: Animals should be acclimated to the housing conditions for at least one week prior to the study.

  • Housing: Housed in individual stalls or cages with controlled temperature, humidity, and light-dark cycles.

  • Diet: Standard chow and water ad libitum.

4.1.2. Drug Administration

  • Drug: Promazine hydrochloride, dissolved in a sterile saline solution.

  • Dose:

    • Horse: 0.5 - 1.0 mg/kg body weight.

    • Rat: 5 - 10 mg/kg body weight.

  • Route of Administration: Intravenous (IV) via jugular vein catheter or oral gavage.

4.1.3. Sample Collection

  • Blood:

    • Collect blood samples (5-10 mL from horses, 0.5-1 mL from rats) into heparinized tubes at pre-dose (0 hours) and at multiple time points post-administration (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours).

    • Centrifuge the blood samples at 3000 x g for 15 minutes at 4°C to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Urine:

    • Collect urine using a collection harness (horses) or metabolic cages (rats) at specified intervals (e.g., 0-12, 12-24, 24-48, 48-72 hours).

    • Measure the volume of each collection.

    • Store urine samples at -20°C or -80°C until analysis.

4.1.4. Sample Preparation for Analysis

  • Plasma:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding three volumes of ice-cold acetonitrile to one volume of plasma.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Urine (for conjugated and unconjugated metabolites):

    • Thaw urine samples.

    • To determine total this compound (conjugated and unconjugated), perform enzymatic hydrolysis:

      • Adjust the pH of a urine aliquot to 5.0 with acetate buffer.

      • Add β-glucuronidase/arylsulfatase enzyme solution.

      • Incubate at 37°C for 12-18 hours.

    • Perform solid-phase extraction (SPE) for cleanup and concentration:

      • Condition a C18 SPE cartridge with methanol followed by water.

      • Load the hydrolyzed (or non-hydrolyzed for unconjugated) urine sample.

      • Wash the cartridge with water and then with a low percentage of organic solvent (e.g., 10% methanol).

      • Elute the metabolites with methanol or acetonitrile.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

4.1.5. Analytical Methodology: LC-MS/MS

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Promazine: [M+H]+ → fragment ion(s)

      • This compound: [M+H]+ → fragment ion(s)

      • Internal Standard (e.g., a deuterated analog): [M+H]+ → fragment ion(s)

  • Quantification: Generate a calibration curve using standards of this compound of known concentrations prepared in the same biological matrix.

dot

cluster_0 In Vivo Phase cluster_1 Sample Processing Phase cluster_2 Analytical Phase Animal_Selection Animal Selection and Acclimatization Drug_Admin Promazine Administration (IV or Oral) Animal_Selection->Drug_Admin Sample_Collection Blood and Urine Collection Drug_Admin->Sample_Collection Plasma_Prep Plasma Protein Precipitation Sample_Collection->Plasma_Prep Urine_Prep Urine Hydrolysis and SPE Sample_Collection->Urine_Prep LC_MS LC-MS/MS Analysis Plasma_Prep->LC_MS Urine_Prep->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Caption: Experimental workflow for in vivo promazine metabolism study.

Conclusion

The in vivo formation of this compound is a key metabolic pathway for promazine, primarily driven by cytochrome P450 enzymes, with CYP2D6 and CYP1A2 as the likely major contributors. While its role as a major metabolite is established, a significant gap exists in the literature regarding quantitative data on its formation rates and concentrations in various species. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the in vivo metabolism of promazine and to generate the much-needed quantitative data. Further research in this area will undoubtedly enhance our understanding of promazine's pharmacokinetic profile and contribute to the safer and more effective use of phenothiazine antipsychotics.

References

An In-depth Technical Guide to the Pharmacological Profile of 3-Hydroxypromazine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The pharmacological profile of 3-Hydroxypromazine as a distinct entity is not extensively characterized in publicly available scientific literature. This guide is compiled from existing data on its role as a metabolite and informed inferences drawn from structurally analogous compounds. A significant portion of the requested quantitative data and specific experimental protocols are not available due to a lack of published research focused solely on this compound.

Executive Summary

This compound is a primary and major metabolite of the phenothiazine antipsychotic, promazine. While promazine's pharmacology is well-established, this compound has received little independent investigation. This document synthesizes the available information, focusing on its metabolic origin and its potential pharmacological activity. The most significant finding, inferred from studies on the structurally similar compound chlorpromazine, suggests that this compound may possess a significantly higher affinity for dopamine D2 receptors than its parent compound, promazine. This potential for enhanced dopaminergic activity underscores the importance of understanding its contribution to the overall pharmacological effect of promazine. This guide highlights the current knowledge gaps and the necessity for further research.

Metabolic Profile

This compound is formed in the body following the administration of promazine. It is one of the two major metabolites, alongside 3-hydroxydesmonomethyl-promazine, identified in the urine of horses treated with promazine hydrochloride.[1][2] The metabolic process primarily involves aromatic hydroxylation of the phenothiazine ring system, a common metabolic pathway for this class of drugs. Following its formation, this compound is largely conjugated (e.g., with glucuronic acid or sulfate) before being excreted.[1][2]

Experimental Protocol: Metabolite Identification in Equine Urine

The identification of this compound as a metabolite was achieved through the following general methodology:[2]

  • Drug Administration: A clinical dose of promazine hydrochloride was administered intravenously to horses.

  • Sample Collection: Urine samples were collected over a specified period.

  • Enzymatic Hydrolysis: To analyze the conjugated metabolites, urine samples were incubated with a β-glucuronidase/arylsulfatase enzyme preparation to cleave the conjugate moieties.

  • Extraction: The hydrolyzed urine was then subjected to a liquid-liquid or solid-phase extraction process to isolate the drug and its metabolites.

  • Chromatographic Analysis: The extracted compounds were analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the chemical structures of the metabolites based on their mass spectra and retention times.[1]

Visualization: Metabolic Pathway of Promazine

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Promazine Promazine Hydroxylation Aromatic Hydroxylation (CYP450 Enzymes) Promazine->Hydroxylation This compound This compound Hydroxylation->this compound Conjugation Conjugation (e.g., UGTs, SULTs) Conjugated_Metabolite Conjugated this compound (Excreted via Urine) Conjugation->Conjugated_Metabolite 3-Hydroxypromazine_phase2->Conjugation

Caption: Metabolic conversion of Promazine to its excreted 3-hydroxy metabolite.

Pharmacological Profile

Direct and quantitative pharmacological data for this compound is exceptionally scarce. No dedicated studies detailing its receptor binding affinities or functional potencies were identified. However, critical inferences can be drawn from research on chlorpromazine, a closely related phenothiazine.

Receptor Binding Affinity

A pivotal study on chlorpromazine metabolites provides insight into the potential activity of this compound. In this study, various metabolites were tested for their ability to compete with ³H-haloperidol binding at dopamine receptors in rat striatal membranes. The results indicated that 3-hydroxylation of the chlorpromazine structure doubles its affinity for the dopamine receptor .[3] By chemical analogy, it is highly probable that this compound also possesses an enhanced affinity for dopamine receptors compared to its parent drug, promazine.

Data Presentation

Table 1: Inferred Dopamine Receptor Affinity of this compound

Compound Parent Drug Inferred Relative Affinity for Dopamine Receptors Source of Inference

| this compound | Promazine | ~2x that of parent compound | Creese et al. (1978) on Chlorpromazine[3] |

Note: This value is an extrapolation and requires direct experimental confirmation for this compound.

Experimental Protocol: Radioligand Binding Assay (General Methodology)

To experimentally determine the receptor affinity of this compound, a competitive radioligand binding assay would be employed. A general protocol is as follows:

  • Membrane Preparation: A tissue source rich in the target receptor (e.g., rat striatum for D2 receptors) is homogenized and centrifuged to prepare a crude membrane suspension.

  • Assay Incubation: The membranes are incubated in a buffer solution containing:

    • A fixed concentration of a radiolabeled ligand (e.g., [³H]-Spiperone for D2 receptors) that specifically binds to the target receptor.

    • Varying concentrations of the unlabeled test compound (this compound).

  • Equilibrium & Separation: The reaction is allowed to reach equilibrium. The bound radioligand is then separated from the unbound radioligand via rapid filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (concentration of test compound that inhibits 50% of specific binding) is calculated. The Ki (inhibition constant) is then determined using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

Signaling Pathways

Given the inference of enhanced dopamine receptor affinity, this compound is hypothesized to act as an antagonist at D2-like (D2, D3, D4) dopamine receptors, which are Gi/o-coupled G-protein coupled receptors (GPCRs). Antagonism of these receptors would block the downstream signaling cascade typically initiated by dopamine.

Visualization: Hypothesized D2 Receptor Antagonism Workflow

cluster_downstream Downstream Signaling 3_HP This compound D2R D2 Receptor 3_HP->D2R Blocks (Antagonizes) Dopamine Dopamine Dopamine->D2R Activates Gi_Go Gi/o Protein D2R->Gi_Go Couples to AC Adenylate Cyclase Gi_Go->AC Inhibition cAMP ↓ cAMP AC->cAMP Blocks ATP to cAMP conversion

Caption: Hypothesized mechanism of D2 receptor antagonism by this compound.

Conclusion & Future Research

The current understanding of this compound's pharmacology is incomplete and largely inferential. Its identification as a major metabolite of promazine, combined with evidence that 3-hydroxylation can double dopamine receptor affinity in a related molecule, strongly suggests that it is not an inert byproduct. It may contribute significantly, and perhaps qualitatively differently, to the overall clinical effects and side-effect profile of promazine.

To elucidate its precise role, dedicated research is imperative. The following areas represent critical next steps:

  • Quantitative Receptor Profiling: A broad panel of competitive binding assays is needed to determine the Ki values of this compound for all major dopaminergic, serotonergic, adrenergic, histaminergic, and muscarinic receptors.

  • Functional Activity Assays: In vitro assays (e.g., calcium flux, cAMP accumulation) are required to determine if this compound acts as an antagonist, agonist, or partial agonist at its target receptors.

  • Pharmacokinetic Studies: A full pharmacokinetic profile (ADME) of pure this compound is necessary to understand its distribution, half-life, and potential for accumulation in key tissues like the brain.

References

Unraveling the Molecular Maze: A Technical Guide to the Mechanism of Action of 3-Hydroxypromazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of 3-Hydroxypromazine, a key metabolite of the phenothiazine antipsychotic promazine. While specific quantitative binding data for this compound is limited in publicly available literature, this document synthesizes the known pharmacology of phenothiazines and their metabolites to elucidate its probable molecular interactions and downstream signaling effects. The primary mechanism of action is likely centered on the antagonism of dopamine D2 and serotonin 5-HT2A receptors, characteristic of this class of antipsychotic agents. This guide presents comparative binding affinity data for the parent compound, chlorpromazine, to provide a relevant pharmacological context. Detailed, representative experimental protocols for receptor binding assays are provided, alongside visualizations of the presumed downstream signaling cascades.

Introduction

This compound is an active metabolite of the phenothiazine antipsychotic drug promazine. The therapeutic efficacy and side-effect profile of many psychotropic medications are significantly influenced by the pharmacological activity of their metabolites. Understanding the mechanism of action of this compound is therefore crucial for a comprehensive understanding of the clinical pharmacology of its parent compound. Phenothiazines exert their antipsychotic effects primarily through the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[1] Additionally, many phenothiazines, particularly the "atypical" antipsychotics, exhibit significant affinity for various other neurotransmitter receptors, including serotonin (5-HT) receptors, which is thought to contribute to a broader spectrum of therapeutic activity and a more favorable side-effect profile.

Hydroxylation of the phenothiazine ring structure is a common metabolic pathway and has been shown to modulate receptor binding affinity. Studies on related compounds, such as chlorpromazine, have indicated that 3-hydroxylation can significantly influence dopamine receptor binding, in some cases doubling the affinity for D2 receptors compared to the parent compound.

Core Mechanism of Action: Dopamine and Serotonin Receptor Antagonism

The primary mechanism of action of this compound is presumed to be the antagonism of dopamine D2 and serotonin 5-HT2A receptors.

  • Dopamine D2 Receptor Antagonism: Blockade of D2 receptors in the mesolimbic pathway is the cornerstone of the antipsychotic effect of phenothiazines. This action is believed to alleviate the "positive" symptoms of schizophrenia, such as hallucinations and delusions. By preventing the binding of dopamine to these receptors, this compound likely modulates downstream signaling cascades, leading to a reduction in dopaminergic neurotransmission.[1]

  • Serotonin 5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors is a key feature of many second-generation (atypical) antipsychotics. This action is thought to contribute to efficacy against the "negative" symptoms of schizophrenia and may also mitigate some of the extrapyramidal side effects associated with potent D2 receptor blockade. Blockade of 5-HT2A receptors can indirectly increase dopamine release in certain brain regions, such as the prefrontal cortex, which may be beneficial for cognitive function.

Quantitative Receptor Binding Data

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Chlorpromazine

Receptor SubtypeRadioligandTissue SourceKi (nM)
Dopamine D1[3H]SCH23390Rat Striatum9.8
Dopamine D2[3H]SpiperoneRat Striatum1.9
Dopamine D3[3H]SpiperoneRecombinant2.5
Dopamine D4[3H]SpiperoneRecombinant3.2
Serotonin 5-HT1A[3H]8-OH-DPATRat Hippocampus33
Serotonin 5-HT2A[3H]KetanserinRat Cortex2.1
Serotonin 5-HT2C[3H]MesulerginePorcine Choroid Plexus13
Serotonin 5-HT6[3H]LSDRecombinant6.8
Serotonin 5-HT7[3H]LSDRecombinant4.6
Alpha-1 Adrenergic[3H]PrazosinRat Cortex1.8
Histamine H1[3H]PyrilamineGuinea Pig Cerebellum0.5
Muscarinic M1[3H]PirenzepineHuman Cortex13

Disclaimer: This data is for the parent compound chlorpromazine and serves as an estimate. The binding affinities of this compound may differ.

Presumed Downstream Signaling Pathways

The antagonism of D2 and 5-HT2A receptors by this compound is expected to trigger a cascade of intracellular signaling events.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins. Antagonism of these receptors by this compound would block the canonical signaling pathway initiated by dopamine.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Gi Gi/o Protein D2R->Gi Activates AC Adenylate Cyclase cAMP cAMP Gi->AC Inhibits ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates Hydroxypromazine This compound Hydroxypromazine->D2R

Dopamine D2 Receptor Antagonism Pathway
Serotonin 5-HT2A Receptor Signaling Pathway

Serotonin 5-HT2A receptors are GPCRs that couple to the Gq/11 family of G proteins. Antagonism of these receptors by this compound would inhibit the signaling cascade initiated by serotonin.

HT2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Serotonin Serotonin (5-HT) HT2AR 5-HT2A Receptor Serotonin->HT2AR Binds Gq Gq/11 Protein HT2AR->Gq Activates PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Effects PKC->Downstream Phosphorylates Substrates Hydroxypromazine This compound Hydroxypromazine->HT2AR

Serotonin 5-HT2A Receptor Antagonism Pathway

Experimental Protocols

The following are detailed, representative protocols for conducting radioligand binding assays to determine the affinity of a test compound, such as this compound, for dopamine D2 and serotonin 5-HT2A receptors.

Dopamine D2 Receptor Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of this compound for the dopamine D2 receptor using a competitive binding assay with [3H]Spiperone.

Materials:

  • Receptor Source: Rat striatal membranes or commercially available membranes from cells expressing recombinant human D2 receptors.

  • Radioligand: [3H]Spiperone (specific activity ~60-90 Ci/mmol).

  • Non-specific Ligand: Haloperidol (10 µM final concentration).

  • Test Compound: this compound, serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1.5 mM CaCl2, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and Cocktail.

Workflow Diagram:

D2_Binding_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Radioligand, Test Compound) start->prep_reagents add_components Add Components to Assay Tubes: 1. Assay Buffer 2. Receptor Membranes 3. Test Compound or Vehicle or Haloperidol 4. [3H]Spiperone prep_reagents->add_components incubate Incubate at Room Temperature (e.g., 60 minutes) add_components->incubate filter Rapidly Filter through Glass Fiber Filters incubate->filter wash Wash Filters with Ice-Cold Assay Buffer (3x) filter->wash dry Dry Filters wash->dry add_scint Add Scintillation Cocktail dry->add_scint count Count Radioactivity (Scintillation Counter) add_scint->count analyze Analyze Data (Calculate IC50 and Ki) count->analyze end End analyze->end

Dopamine D2 Receptor Binding Assay Workflow

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 50 µL of 10 µM Haloperidol (for non-specific binding) or 50 µL of this compound dilution.

    • 100 µL of receptor membrane preparation (e.g., 100-200 µg protein/well).

    • 50 µL of [3H]Spiperone at a final concentration near its Kd (e.g., 0.2-0.5 nM).

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Dry the filters and place them in scintillation vials.

  • Add 4 mL of scintillation cocktail to each vial and allow to equilibrate.

  • Count the radioactivity in a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of this compound by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin 5-HT2A Receptor Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of this compound for the serotonin 5-HT2A receptor using a competitive binding assay with [3H]Ketanserin.

Materials:

  • Receptor Source: Rat cortical membranes or commercially available membranes from cells expressing recombinant human 5-HT2A receptors.

  • Radioligand: [3H]Ketanserin (specific activity ~60-90 Ci/mmol).

  • Non-specific Ligand: Mianserin (10 µM final concentration).

  • Test Compound: this compound, serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and Cocktail.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 50 µL of 10 µM Mianserin (for non-specific binding) or 50 µL of this compound dilution.

    • 100 µL of receptor membrane preparation (e.g., 100-200 µg protein/well).

    • 50 µL of [3H]Ketanserin at a final concentration near its Kd (e.g., 0.5-1.0 nM).

  • Incubate the plate at 37°C for 30 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Dry the filters and place them in scintillation vials.

  • Add 4 mL of scintillation cocktail to each vial and allow to equilibrate.

  • Count the radioactivity in a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of this compound by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

While direct and comprehensive quantitative data for this compound remains to be fully elucidated, the available evidence strongly suggests that its mechanism of action aligns with that of other phenothiazine antipsychotics, primarily involving the antagonism of dopamine D2 and serotonin 5-HT2A receptors. The provided comparative data for chlorpromazine, along with detailed experimental protocols and signaling pathway diagrams, offer a robust framework for researchers and drug development professionals to further investigate the pharmacological profile of this important metabolite. Future studies focusing on obtaining precise binding affinities and functional activities of this compound at a wider range of neurotransmitter receptors are warranted to fully understand its contribution to the overall clinical effects of promazine.

References

Neuroleptic Activity of 3-Hydroxypromazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the neuroleptic activity of 3-Hydroxypromazine, a primary metabolite of the phenothiazine antipsychotic, promazine. While direct quantitative data for this compound remains limited in publicly accessible literature, this document synthesizes available qualitative and comparative data to elucidate its potential role in the therapeutic effects and side-effect profile of its parent compound. This guide covers the pharmacological basis of its activity, including its interaction with the dopamine D2 receptor, and provides detailed, generalized experimental protocols for key assays used in the evaluation of neuroleptic agents.

Introduction

Promazine, a first-generation antipsychotic, undergoes extensive metabolism in the body, leading to the formation of various metabolites, including this compound. Understanding the pharmacological activity of these metabolites is crucial for a complete comprehension of the parent drug's overall clinical profile, including its therapeutic efficacy and adverse effects. This guide focuses specifically on the neuroleptic properties of this compound, which are primarily attributed to its interaction with central dopamine receptors.

Core Pharmacology: Dopamine Receptor Interaction

Research indicates that ring-hydroxylated metabolites of phenothiazines, a class to which this compound belongs, retain significant affinity for the dopamine D2 receptor.[1] One study on various phenothiazine metabolites found that the relative potencies of ring-hydroxylated and N-demethylated metabolites for dopamine D2 receptor binding ranged from 20% to 70% compared to their respective parent drugs.[1] Furthermore, a study on chlorpromazine, a structurally similar phenothiazine, revealed that 3-hydroxylation doubles the affinity for dopamine receptor sites compared to the parent compound. This suggests that the 3-hydroxy moiety is a critical determinant of neuroleptic activity within this class of compounds.

The interaction of this compound with the dopamine D2 receptor is believed to be antagonistic, thereby reducing dopaminergic neurotransmission. This action in the mesolimbic pathway is correlated with the antipsychotic effects of these drugs.

Quantitative Data Summary

As of the latest literature review, specific quantitative binding affinity or in vivo efficacy data for this compound is not available. The following table summarizes the available comparative data for hydroxylated phenothiazine metabolites.

Compound/Metabolite ClassReceptor TargetRelative Potency (Compared to Parent Compound)Reference
Ring-Hydroxylated Phenothiazine MetabolitesDopamine D2 Receptor20% - 70%[1]
3-HydroxychlorpromazineDopamine Receptors~200%

Note: The lack of precise Ki or IC50 values for this compound represents a significant knowledge gap and highlights an area for future research.

Experimental Protocols

The following sections detail generalized experimental protocols for assays critical to determining the neuroleptic activity of compounds like this compound.

Dopamine D2 Receptor Binding Assay (Radioligand Displacement)

This in vitro assay is used to determine the binding affinity of a test compound to the dopamine D2 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the dopamine D2 receptor.

Materials:

  • Rat striatal tissue homogenate (source of D2 receptors) or cells expressing recombinant D2 receptors.

  • Radioligand: [3H]Spiperone or [3H]Haloperidol (high-affinity D2 receptor antagonists).

  • Test Compound: this compound.

  • Non-specific binding agent: Haloperidol or another suitable D2 antagonist at a high concentration.

  • Incubation buffer (e.g., Tris-HCl buffer with physiological salts).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Prepare a crude membrane fraction from rat striatum or from cells expressing D2 receptors via homogenization and centrifugation.

  • Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conditioned Avoidance Response (CAR) in Rodents

This in vivo behavioral assay is a classic predictive screen for antipsychotic activity.

Objective: To determine the effective dose (ED50) of this compound required to inhibit the conditioned avoidance response without producing motor impairment.

Apparatus:

  • A shuttle box with two compartments separated by a door or a hurdle.

  • A conditioned stimulus (CS) source (e.g., a light or a tone).

  • An unconditioned stimulus (US) source (e.g., an electric grid floor for foot shock).

  • Control and recording equipment.

Procedure:

  • Acquisition Training:

    • Place a rat or mouse in one compartment of the shuttle box.

    • Present the CS for a fixed duration (e.g., 10 seconds).

    • If the animal moves to the other compartment during the CS presentation (an avoidance response), the trial ends.

    • If the animal does not move, deliver the US (a mild foot shock) at the end of the CS presentation.

    • The animal can escape the shock by moving to the other compartment (an escape response).

    • Repeat this procedure for a set number of trials per session over several days until a stable baseline of avoidance responding is achieved.

  • Drug Testing:

    • Once the animals are trained, administer different doses of this compound (or vehicle control) intraperitoneally or subcutaneously at a specified time before the test session.

    • Conduct a test session identical to the training sessions.

    • Record the number of avoidance responses, escape responses, and escape failures (no response to the shock).

  • Data Analysis:

    • Calculate the percentage of avoidance responses for each dose group.

    • Determine the ED50, the dose of the drug that produces a 50% reduction in avoidance responding.

    • It is crucial to observe that the drug does not significantly increase escape failures, which would indicate motor impairment rather than a specific effect on the conditioned response.

Mandatory Visualizations

Dopamine_D2_Receptor_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream\nTargets Downstream Targets PKA->Downstream\nTargets Phosphorylates Neuroleptic This compound (Antagonist) Neuroleptic->D2R Blocks

Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of this compound.

Dopamine_D2_Receptor_Binding_Assay_Workflow start Start prep Prepare D2 Receptor Source (e.g., Striatal Membranes) start->prep incubate Incubate Membranes with Radioligand ([3H]Spiperone) & Test Compound (3-HP) prep->incubate filter Separate Bound and Free Radioligand via Filtration incubate->filter wash Wash Filters to Remove Non-specific Binding filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Analyze Data: Determine IC50 and Ki count->analyze end End analyze->end

Caption: Generalized workflow for a dopamine D2 receptor radioligand binding assay.

Conclusion and Future Directions

This compound, a metabolite of promazine, is likely to contribute to the overall neuroleptic profile of its parent drug through its interaction with dopamine D2 receptors. Comparative data from related phenothiazine metabolites strongly suggest that it possesses significant D2 receptor antagonist activity. However, the lack of direct quantitative data for this compound is a notable limitation in the current understanding of its pharmacology.

Future research should focus on:

  • Determining the precise binding affinities (Ki values) of this compound for dopamine D2 and other relevant receptors (e.g., serotonin, adrenergic, muscarinic) through dedicated in vitro binding studies.

  • Evaluating the in vivo efficacy of this compound in preclinical models of psychosis, such as the conditioned avoidance response test, to establish its ED50.

  • Investigating the pharmacokinetic profile of this compound to understand its concentration and persistence in the brain following promazine administration.

Such studies will be invaluable for drug development professionals in refining structure-activity relationships for phenothiazine antipsychotics and for researchers and scientists seeking a more complete understanding of the complex pharmacology of these widely used medications.

References

3-Hydroxypromazine: A Technical Guide to Dopamine Receptor Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the dopamine receptor affinity of 3-Hydroxypromazine, a hydroxylated metabolite of the phenothiazine antipsychotic, promazine. While comprehensive quantitative binding data for this compound across all dopamine receptor subtypes is not extensively available in publicly accessible literature, this document synthesizes existing knowledge on related phenothiazines to infer its likely receptor affinity profile. This guide also presents detailed experimental protocols for conducting dopamine receptor binding assays and illustrates key experimental and signaling pathways through structured diagrams. This information is intended to support further research and drug development efforts focused on phenothiazine metabolites and their interactions with dopaminergic systems.

Introduction

This compound is a metabolite of promazine, a phenothiazine derivative with antipsychotic properties. The therapeutic effects and side-effect profiles of phenothiazines are largely mediated by their interaction with various neurotransmitter receptors, most notably the dopamine receptors. The five subtypes of dopamine receptors (D1, D2, D3, D4, and D5) are all G-protein coupled receptors and are primary targets for a wide range of neuropsychiatric drugs. Understanding the affinity of metabolites like this compound for these receptors is crucial for elucidating their potential contribution to the overall pharmacological profile of the parent drug.

Hydroxylation of phenothiazines can significantly alter their receptor binding affinities. For instance, it has been reported that 3-hydroxylation of chlorpromazine, a structurally similar phenothiazine, doubles its affinity for dopamine receptors. This suggests that this compound is likely a pharmacologically active metabolite with a significant affinity for dopamine receptors.

Dopamine Receptor Affinity of this compound

Receptor SubtypeThis compound Affinity (Ki)Remarks
D1 Data not availablePromazine, the parent compound, has a moderate affinity for D1 receptors. The effect of 3-hydroxylation on D1 affinity is not well-documented.
D2 Data not availableExpected to have high affinity. 3-hydroxylation of the related compound chlorpromazine doubles its D2 receptor affinity.
D3 Data not availablePromazine displays a high affinity for D3 receptors. It is likely that this compound retains a significant affinity for this receptor subtype.
D4 Data not availablePromazine has a moderate affinity for D4 receptors. The affinity of this compound is unknown.
D5 Data not availablePromazine's affinity for D5 receptors is not as well-characterized. The affinity of this compound is unknown.

Experimental Protocols

The following sections describe standardized methodologies for determining the dopamine receptor affinity of a compound like this compound.

Radioligand Binding Assay

This is the most common method for determining the binding affinity of a test compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of this compound for dopamine receptor subtypes (D1-D5).

Materials:

  • Receptor Source: Cell membranes from stably transfected cell lines (e.g., CHO or HEK293) expressing a single human dopamine receptor subtype (D1, D2, D3, D4, or D5).

  • Radioligand: A tritiated ligand with high affinity and selectivity for the receptor subtype of interest (e.g., [³H]SCH23390 for D1, [³H]Spiperone for D2 and D3, [³H]N-methylspiperone for D4 and D5).

  • Test Compound: this compound of known concentration.

  • Non-specific Binding Control: A high concentration of a non-labeled ligand known to bind to the receptor (e.g., haloperidol or butaclamol).

  • Assay Buffer: Typically a Tris-HCl buffer containing physiological salts and other additives to minimize non-specific binding.

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: The transfected cells are cultured and harvested. The cell membranes are then isolated through a process of homogenization and centrifugation. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA).

  • Assay Setup: The assay is typically performed in 96-well plates. Each well will contain the cell membrane preparation, the radioligand at a fixed concentration (usually at or below its Kd value), and either buffer (for total binding), the non-specific binding control, or the test compound at varying concentrations.

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined amount of time to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound ligand.

  • Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis receptor_prep Receptor Membrane Preparation ligand_prep Radioligand & Test Compound Dilution incubation Incubation of Membranes, Radioligand & Compound receptor_prep->incubation ligand_prep->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis (IC50 -> Ki) scintillation->analysis D2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R D2-like Receptor G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Events Agonist Agonist (e.g., Dopamine) Agonist->D2R ATP ATP ATP->AC

3-Hydroxypromazine: A Technical Whitepaper on its Pharmacological Profile and Potential Therapeutic Relevance

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 3-Hydroxypromazine is a metabolite of the antipsychotic medications promazine and chlorpromazine. It is not currently approved for direct therapeutic use in humans, and clinical trial data for this compound as a standalone agent is not available in the public domain. This document summarizes the existing preclinical data and discusses its potential contribution to the pharmacological effects of its parent compounds.

Introduction

This compound is a pharmacologically active metabolite of the phenothiazine antipsychotics promazine and chlorpromazine. While not utilized as a therapeutic agent in its own right, understanding its properties is crucial for a comprehensive grasp of the mechanism of action and overall clinical effects of its parent drugs. This whitepaper provides a detailed overview of the known pharmacology, metabolism, and potential therapeutic significance of this compound, intended for researchers, scientists, and drug development professionals.

Pharmacology

The primary pharmacological activity of this compound appears to be centered on the dopamine system, a key target for antipsychotic drugs. Research indicates that the hydroxylation of promazine at the 3-position significantly influences its affinity for dopamine receptors.

Dopamine Receptor Binding Affinity

Studies on rat corpus striatum membranes have demonstrated that this compound exhibits a higher affinity for dopamine D2 receptors compared to its parent compound, chlorpromazine. This suggests that the metabolic conversion to this hydroxylated form may play a role in the overall antipsychotic efficacy of chlorpromazine.

Quantitative Data

The following table summarizes the available quantitative data regarding the dopamine receptor affinity of this compound in comparison to its parent compound.

CompoundReceptorAffinity (IC50)Fold Change vs. Parent CompoundReference
This compoundDopamine D2Data not availableApproximately 2x higher than Chlorpromazine[1]
ChlorpromazineDopamine D2Data not available-[1]

Note: Specific IC50 values were not provided in the available literature, only a relative comparison.

Metabolism

This compound is formed in the body following the administration of promazine or chlorpromazine. It has been identified as a major metabolite in horses treated with promazine hydrochloride.[2][3] The metabolic pathway involves enzymatic hydroxylation of the phenothiazine ring.

Promazine Promazine Metabolism Hepatic Metabolism (Hydroxylation) Promazine->Metabolism Chlorpromazine Chlorpromazine Chlorpromazine->Metabolism This compound This compound Metabolism->this compound

Metabolic pathway of this compound formation.

Experimental Protocols

Dopamine Receptor Binding Assay

The enhanced affinity of this compound for dopamine receptors was determined using a competitive radioligand binding assay. The general protocol for such an assay is as follows:

  • Tissue Preparation: Homogenization of rat corpus striatum tissue, which is rich in dopamine receptors.

  • Membrane Isolation: Centrifugation of the homogenate to isolate the cell membrane fraction containing the receptors.

  • Incubation: Incubation of the membrane preparation with a radiolabeled ligand that specifically binds to dopamine receptors (e.g., ³H-haloperidol).

  • Competition: Addition of varying concentrations of the test compound (this compound or its parent drug) to compete with the radioligand for receptor binding.

  • Separation: Separation of bound and free radioligand, typically through filtration.

  • Quantification: Measurement of the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Calculation of the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value), which is a measure of its binding affinity.

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Rat Corpus Striatum B Homogenization A->B C Centrifugation B->C D Membrane Fraction C->D E Incubation with ³H-haloperidol D->E G Competition for D2 Receptor Binding E->G F Addition of This compound F->G H Filtration G->H I Scintillation Counting H->I J IC50 Determination I->J

Workflow for a competitive dopamine receptor binding assay.

Potential Therapeutic Significance

The increased affinity of this compound for dopamine D2 receptors suggests that it may be a significant contributor to the therapeutic effects of promazine and chlorpromazine. The clinical efficacy of these parent drugs may, in part, be mediated by their metabolic conversion to this more potent metabolite. This has several implications for drug development and clinical practice:

  • Individual Variability: Differences in patient metabolism could lead to varying levels of this compound, potentially explaining some of the inter-individual variability in response and side effects to promazine and chlorpromazine.

  • Drug Design: The structure of this compound could serve as a lead compound for the design of new antipsychotic drugs with potentially improved efficacy and side-effect profiles.

  • Pharmacokinetic-Pharmacodynamic Modeling: A better understanding of the formation and activity of this metabolite is essential for developing accurate PK/PD models for its parent compounds.

Conclusion

While this compound is not a standalone therapeutic agent, the available evidence strongly suggests it is a pharmacologically active metabolite that likely contributes to the antipsychotic effects of promazine and chlorpromazine. Its enhanced affinity for dopamine D2 receptors highlights the importance of considering metabolic pathways in understanding the complete pharmacological profile of a drug. Further research is warranted to fully elucidate the specific contributions of this compound to the clinical outcomes observed with its parent compounds and to explore its potential as a scaffold for novel drug discovery.

References

Synthesis of 3-Hydroxypromazine from Promazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-hydroxypromazine, a primary metabolite of the antipsychotic drug promazine. Two principal synthetic routes are detailed: a biocatalytic approach leveraging cytochrome P450 enzymes and a multi-step chemical synthesis. This document includes detailed experimental protocols, quantitative data on receptor binding affinities, and mandatory visualizations of the synthetic workflows and the relevant pharmacological signaling pathway. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, drug metabolism, and pharmacology.

Introduction

Promazine is a phenothiazine derivative classified as a typical antipsychotic. Its therapeutic effects are primarily attributed to its antagonism of dopamine D2 receptors in the central nervous system. The metabolism of promazine is extensive and leads to the formation of several metabolites, with this compound being one of the significant products of phase I metabolism. This hydroxylation is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Understanding the synthesis of this compound is crucial for several reasons: it allows for the generation of a reference standard for metabolic studies, enables further investigation of its pharmacological and toxicological profile, and provides a basis for the development of new derivatives with potentially improved therapeutic properties.

This guide outlines two distinct methodologies for the synthesis of this compound from promazine:

  • Biocatalytic Synthesis: A method that mimics the natural metabolic pathway using recombinant cytochrome P450 enzymes.

  • Chemical Synthesis: A multi-step chemical process involving the synthesis of a hydroxylated phenothiazine core followed by side-chain alkylation.

Quantitative Data

The following table summarizes the key quantitative data related to the interaction of promazine and its hydroxylated metabolite with the dopamine D2 receptor.

CompoundParameterValueReference
PromazineDopamine D2 Receptor Binding Affinity (Ki)10 - 50 nM[1]
This compound (estimated)Relative Dopamine D2 Receptor Binding Affinity20 - 70% of Promazine[2]

Experimental Protocols

Biocatalytic Synthesis of this compound

This protocol describes a potential method for the synthesis of this compound using recombinant human cytochrome P450 enzymes, which are known to be involved in the metabolism of promazine.

Materials:

  • Promazine hydrochloride

  • Recombinant human cytochrome P450 enzymes (e.g., CYP1A2 or CYP3A4) co-expressed with NADPH-cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells or E. coli)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the recombinant human CYP enzyme preparation, the NADPH regenerating system, and promazine hydrochloride in potassium phosphate buffer (pH 7.4). The final concentration of promazine should be in the low micromolar range to mimic physiological conditions.

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a predetermined period (e.g., 1-4 hours). The reaction progress can be monitored by periodically taking aliquots and analyzing them by HPLC.

  • Extraction: After the incubation period, terminate the reaction by adding a water-immiscible organic solvent such as ethyl acetate. Extract the mixture multiple times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in a mixture of hexane and ethyl acetate) to isolate this compound.

  • Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expected Yield: While specific yields for the biocatalytic synthesis of this compound are not reported, similar biocatalytic hydroxylation reactions of aromatic compounds using P450 enzymes have reported yields ranging from 21% to over 95%, depending on the substrate and reaction conditions.[3]

Chemical Synthesis of this compound

This protocol outlines a plausible multi-step chemical synthesis of this compound.

Step 1: Synthesis of 3-Hydroxyphenothiazine

This step involves the synthesis of the core hydroxylated phenothiazine ring system.

Materials:

  • 2-Amino-5-hydroxythiophenol

  • 2-Chloronitrobenzene

  • Potassium carbonate

  • Dimethylformamide (DMF)

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Hydrochloric acid

Procedure:

  • Condensation: In a round-bottom flask, dissolve 2-amino-5-hydroxythiophenol and 2-chloronitrobenzene in DMF. Add potassium carbonate and heat the mixture under reflux for several hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Reduction: Dissolve the crude product in a mixture of ethanol and water. Add iron powder and a catalytic amount of ammonium chloride. Heat the mixture to reflux. Add hydrochloric acid dropwise to maintain an acidic pH.

  • Purification: After the reduction is complete (monitored by TLC), filter the hot reaction mixture to remove the iron salts. Cool the filtrate to induce crystallization of 3-hydroxyphenothiazine. Collect the crystals by filtration and wash them with cold ethanol.

Step 2: N-Alkylation of 3-Hydroxyphenothiazine

This step involves the attachment of the dimethylaminopropyl side chain to the nitrogen atom of the phenothiazine ring.

Materials:

  • 3-Hydroxyphenothiazine

  • 3-(Dimethylamino)propyl chloride hydrochloride

  • Sodium amide or sodium hydride

  • Toluene or DMF (anhydrous)

  • Solvents for purification

Procedure:

  • Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium amide or sodium hydride in anhydrous toluene or DMF. Add a solution of 3-hydroxyphenothiazine in the same solvent dropwise at room temperature. Stir the mixture for about an hour to ensure complete deprotonation.

  • Alkylation: Add a solution of 3-(dimethylamino)propyl chloride (prepared by neutralizing the hydrochloride salt) in the same anhydrous solvent to the reaction mixture. Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and carefully quench the excess sodium amide/hydride with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude this compound by column chromatography on silica gel.

Expected Yield: Specific yields for this multi-step synthesis of this compound are not available in the literature. However, N-alkylation of phenothiazines with similar alkyl halides typically proceeds with moderate to good yields.

Visualization of Pathways and Workflows

Synthesis Workflow

The following diagrams illustrate the workflows for the biocatalytic and chemical synthesis of this compound.

Biocatalytic_Synthesis Promazine Promazine Hydroxylation Hydroxylation Promazine->Hydroxylation Incubation CYP_Enzyme CYP1A2 / CYP3A4 NADPH, O2 CYP_Enzyme->Hydroxylation Purification Extraction & Purification Hydroxylation->Purification Product This compound Purification->Product

Caption: Biocatalytic synthesis of this compound from promazine.

Chemical_Synthesis StartingMaterials 2-Amino-5-hydroxythiophenol + 2-Chloronitrobenzene Condensation Condensation StartingMaterials->Condensation Reduction Reduction Condensation->Reduction Hydroxyphenothiazine 3-Hydroxyphenothiazine Reduction->Hydroxyphenothiazine Alkylation N-Alkylation with 3-(Dimethylamino)propyl chloride Hydroxyphenothiazine->Alkylation Product This compound Alkylation->Product

Caption: Multi-step chemical synthesis of this compound.

Signaling Pathway

Promazine exerts its antipsychotic effects by acting as an antagonist at dopamine D2 receptors. The following diagram illustrates the dopamine D2 receptor signaling pathway and its inhibition by promazine.

D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds and Activates Promazine Promazine Promazine->D2R Binds and Inhibits G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Effects (e.g., Gene Transcription, Ion Channel Regulation) PKA->Downstream Phosphorylation

Caption: Dopamine D2 receptor signaling pathway and its inhibition by promazine.

Spectroscopic Data (Representative)

Note: The following data is for a generic hydroxylated N-alkylated phenothiazine and should be used for illustrative purposes only. Actual chemical shifts and fragmentation patterns for this compound will vary.

¹H NMR (400 MHz, CDCl₃):

  • δ 7.20-6.80 (m, 7H, Ar-H)

  • δ 3.90 (t, J = 7.0 Hz, 2H, N-CH₂)

  • δ 2.50 (t, J = 7.0 Hz, 2H, CH₂-N(CH₃)₂)

  • δ 2.30 (s, 6H, N(CH₃)₂)

  • δ 1.90 (quint, J = 7.0 Hz, 2H, CH₂-CH₂-CH₂)

  • δ 5.50 (s, 1H, Ar-OH)

¹³C NMR (100 MHz, CDCl₃):

  • δ 150.2, 145.8, 144.5, 127.8, 127.5, 127.1, 122.9, 122.5, 117.8, 116.2, 115.9, 114.8 (Ar-C)

  • δ 57.5 (N-CH₂)

  • δ 47.9 (CH₂-N(CH₃)₂)

  • δ 45.3 (N(CH₃)₂)

  • δ 24.8 (CH₂-CH₂-CH₂)

Mass Spectrometry (EI):

  • M⁺: The molecular ion peak would be expected at m/z 300.

  • Major Fragments: A prominent fragment resulting from the cleavage of the side chain at the bond beta to the ring nitrogen is often observed. For this compound, a fragment corresponding to the loss of the dimethylaminopropyl side chain might be observed. Another characteristic fragmentation involves the cleavage of the C-N bond of the side chain, leading to a fragment at m/z 86 [CH₂=N(CH₃)₂]⁺.[4]

Conclusion

This technical guide has detailed two primary synthetic routes for obtaining this compound from promazine: a biocatalytic method employing cytochrome P450 enzymes and a multi-step chemical synthesis. While the biocatalytic route offers a more direct and potentially stereoselective approach, the chemical synthesis provides a more traditional and scalable alternative. The provided experimental protocols, though based on established methodologies for similar compounds, offer a solid foundation for researchers to develop and optimize the synthesis of this important metabolite. The included quantitative data and signaling pathway diagram further enrich the understanding of this compound's pharmacological context. Further research is warranted to determine the precise reaction conditions, yields, and full spectroscopic characterization for the synthesis of this compound to facilitate its broader use in pharmacological and toxicological research.

References

3-Hydroxypromazine and its role in drug metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3-Hydroxypromazine and its Role in Drug Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a significant metabolite of the phenothiazine neuroleptic, promazine. This document details its metabolic pathways, the analytical methodologies for its detection and quantification, and summarizes the available quantitative data.

Introduction to Promazine Metabolism

Promazine, a phenothiazine antipsychotic, undergoes extensive metabolism in the body, leading to the formation of various metabolites. The metabolic fate of promazine is crucial for understanding its pharmacological activity, duration of action, and potential for drug-drug interactions. The primary metabolic transformations include N-demethylation, sulfoxidation, and aromatic hydroxylation. This compound emerges from the latter pathway and is a key metabolite of interest in both clinical and forensic toxicology.

Metabolic Pathways of Promazine

The biotransformation of promazine is a multi-step process involving both Phase I and Phase II metabolic reactions.

Phase I Metabolism

Phase I metabolism of promazine primarily involves oxidation reactions catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, predominantly in the liver. The main pathways are:

  • N-demethylation: This process leads to the formation of desmethylpromazine. In humans, CYP1A2 and CYP2C19 are the main isoforms responsible for this reaction, with minor contributions from CYP3A4.[1]

  • Sulfoxidation: This results in the formation of promazine 5-sulfoxide. CYP1A2 and CYP3A4 are the primary enzymes catalyzing this pathway in human liver microsomes.[1]

  • Aromatic Hydroxylation: This pathway produces hydroxylated metabolites, with this compound being a major product. While this is a known metabolic route, the specific human CYP450 isoenzymes responsible for the 3-hydroxylation of promazine are not as clearly defined in the literature as those for N-demethylation and sulfoxidation. However, in vitro studies using rat liver preparations have confirmed the conversion of promazine to this compound.[2]

The following diagram illustrates the primary Phase I metabolic pathways of promazine.

G Promazine Promazine N_desmethylpromazine N-desmethylpromazine Promazine->N_desmethylpromazine N-demethylation (CYP1A2, CYP2C19) Promazine_sulfoxide Promazine 5-sulfoxide Promazine->Promazine_sulfoxide Sulfoxidation (CYP1A2, CYP3A4) Three_Hydroxypromazine This compound Promazine->Three_Hydroxypromazine 3-Hydroxylation (CYP450)

Caption: Phase I Metabolic Pathways of Promazine.

Phase II Metabolism

Following Phase I hydroxylation, this compound undergoes Phase II conjugation, primarily through glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the covalent addition of a glucuronic acid moiety to the hydroxyl group of this compound. This process significantly increases the water solubility of the metabolite, facilitating its excretion from the body, mainly in the urine.[3][4] In studies on the metabolism of promazine in horses, this compound was predominantly found as a conjugate, which was identified after hydrolysis with β-glucuronidase/arylsulfatase.[3][4]

The diagram below illustrates the conjugation of this compound.

G Three_Hydroxypromazine This compound Glucuronide This compound Glucuronide Three_Hydroxypromazine->Glucuronide Glucuronidation (UGTs)

Caption: Phase II Conjugation of this compound.

Quantitative Data Summary

Quantitative data on the metabolism of promazine to this compound is limited in the public domain. The available data primarily focuses on the N-demethylation and 5-sulfoxidation pathways.

Table 1: Michaelis-Menten Constants for Promazine Metabolism by Human cDNA-Expressed CYP Isoforms (for 5-Sulfoxidation and N-demethylation)

CYP IsoformMetabolic PathwayKm (µM)Vmax (nmol/min/nmol CYP)
CYP1A15-Sulfoxidation28.51.89
CYP1A25-Sulfoxidation55.61.45
CYP2B65-Sulfoxidation38.51.96
CYP3A45-Sulfoxidation1251.05
CYP1A1N-demethylation62.50.53
CYP1A2N-demethylation111.10.45
CYP2B6N-demethylation52.60.74
CYP2C19N-demethylation22.20.83
Data for 3-hydroxylation pathway is not readily available in the cited literature.

Table 2: Pharmacokinetic Parameters of Promazine and its Metabolites in Rats

CompoundAdministrationBrain/Plasma AUC Ratio
PromazineSingle Dose28.72
Promazine SulphoxideSingle Dose~0.33
Data derived from a study in male Wistar rats.[5]

Experimental Protocols

The analysis of this compound in biological matrices typically requires a multi-step process involving sample preparation, enzymatic hydrolysis, extraction, and instrumental analysis.

General Protocol for the Analysis of this compound in Urine

This protocol provides a general workflow for the quantification of total this compound (free and conjugated) in urine samples.

1. Sample Preparation and Enzymatic Hydrolysis:

  • To 1 mL of urine, add an internal standard.
  • Add 500 µL of acetate buffer (pH 5.0).
  • Add a solution of β-glucuronidase/arylsulfatase (e.g., from Helix pomatia). The exact amount of enzyme should be optimized based on its activity.[6]
  • Incubate the mixture at an elevated temperature (e.g., 37-55°C) for a sufficient duration (e.g., 4-18 hours) to ensure complete hydrolysis of the glucuronide conjugate.[6]

2. Extraction:

  • After hydrolysis, perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the matrix.
  • For LLE, add an appropriate organic solvent (e.g., ethyl acetate), vortex, and centrifuge. Collect the organic layer.
  • For SPE, use a suitable cartridge (e.g., C18) to retain the analyte, wash away interferences, and then elute the analyte with a small volume of an appropriate solvent.

3. Instrumental Analysis (LC-MS/MS):

  • Evaporate the collected extract to dryness under a stream of nitrogen and reconstitute in a mobile phase-compatible solvent.
  • Inject an aliquot into an LC-MS/MS system.
  • Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).
  • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity.

The following diagram outlines the general experimental workflow.

G cluster_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine->Hydrolysis Extraction Extraction (LLE or SPE) Hydrolysis->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data Data Processing and Quantification LC_MS->Data

Caption: Experimental Workflow for this compound Analysis.

Conclusion

This compound is a major metabolite of promazine, formed through aromatic hydroxylation and subsequently conjugated with glucuronic acid for excretion. While the enzymes responsible for other metabolic pathways of promazine are well-characterized, further research is needed to definitively identify the specific CYP450 isoenzymes responsible for 3-hydroxylation in humans. The analytical methods for its detection are well-established, relying on enzymatic hydrolysis followed by sensitive LC-MS/MS techniques. This guide provides a foundational understanding for researchers and professionals in the field of drug metabolism and development.

References

Identifying 3-Hydroxypromazine in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Identification of 3-Hydroxypromazine in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for identifying and quantifying this compound, a major metabolite of the phenothiazine antipsychotic drug promazine, in various biological matrices. The protocols and data presented are intended to support research, clinical, and forensic applications.

Introduction

Promazine is a phenothiazine derivative used for its antipsychotic and antiemetic properties. Its clinical efficacy and potential for adverse effects are influenced by its metabolism. This compound is a significant metabolite, and its detection and quantification in biological samples are crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological investigations.[1] This metabolite is often present in conjugated forms, necessitating specific sample preparation steps for accurate analysis.[2][3]

Analytical Methodologies

The identification and quantification of this compound in biological samples predominantly rely on chromatographic techniques coupled with mass spectrometry. These methods offer high sensitivity and selectivity, which are essential for analyzing complex biological matrices.

Sample Preparation

Effective sample preparation is critical to remove interfering substances and concentrate the analyte of interest. The choice of method depends on the biological matrix (e.g., urine, blood, plasma).

2.1.1. Enzymatic Hydrolysis

Since this compound is often found as glucuronide or sulfate conjugates, an initial hydrolysis step is typically required to liberate the free metabolite.[2][3]

Experimental Protocol: Enzymatic Hydrolysis of Urine Samples

  • To 1 mL of urine sample, add 1 mL of acetate buffer (pH 5.0).

  • Add 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia.

  • Incubate the mixture at 37°C for 12-18 hours.

  • After incubation, cool the sample to room temperature before proceeding to extraction.

2.1.2. Solid-Phase Extraction (SPE)

SPE is a widely used technique for the cleanup and concentration of analytes from biological fluids.

Experimental Protocol: Solid-Phase Extraction of this compound from Urine/Plasma

  • Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Loading: Apply the pre-treated (hydrolyzed, if necessary) and pH-adjusted (to approximately 6.0) sample to the cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Drying: Dry the cartridge under a stream of nitrogen for 5-10 minutes.

  • Elution: Elute the analyte with 2-3 mL of a suitable organic solvent (e.g., methanol or a mixture of dichloromethane and isopropanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the mobile phase for LC-MS analysis or a suitable solvent for GC-MS derivatization.

Chromatographic Analysis

2.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of drug metabolites.

Experimental Protocol: LC-MS/MS Analysis

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient elution is typically used, starting with a higher proportion of aqueous phase and increasing the organic phase over time.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used. Detection is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard.

2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of phenothiazine metabolites. Derivatization is often required to improve the volatility and thermal stability of the analytes.

Experimental Protocol: GC-MS Analysis

  • Derivatization: The extracted and dried sample residue is derivatized using an agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) by heating at 70°C for 30 minutes.

  • Chromatographic Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of phenothiazines and their metabolites in biological samples. While specific data for this compound is limited, these values provide a representative range for analytical method performance.

Table 1: LC-MS/MS Method Performance for Phenothiazine Analysis in Urine

Parameter Value Reference
Linearity Range 0.1 - 100 ng/mL [4]
Limit of Quantification (LOQ) 0.1 - 1 ng/mL [4][5]
Precision (%RSD) < 15% [4]

| Accuracy (%Recovery) | 85 - 115% |[6] |

Table 2: GC-MS Method Performance for Phenothiazine Analysis in Blood

Parameter Value Reference
Linearity Range 1 - 200 ng/mL [6]
Limit of Detection (LOD) 0.5 - 5 ng/mL [6]
Precision (%RSD) < 10% N/A

| Accuracy (%Recovery) | > 90% | N/A |

Visualization of Key Processes

Experimental Workflow

The following diagram illustrates the general workflow for the identification of this compound in a biological sample.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Analysis BiologicalSample Biological Sample (Urine/Blood) Hydrolysis Enzymatic Hydrolysis (if conjugated) BiologicalSample->Hydrolysis Extraction Solid-Phase Extraction (SPE) Hydrolysis->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS GCMS GC-MS Analysis (with Derivatization) Evaporation->GCMS Identification Identification LCMS->Identification Quantification Quantification LCMS->Quantification GCMS->Identification GCMS->Quantification

Caption: Workflow for this compound analysis.

Signaling Pathway of Promazine

Promazine, the parent compound of this compound, primarily exerts its antipsychotic effects by acting as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors in the central nervous system.[2][7][8] This antagonism interferes with the normal signaling cascades of these neurotransmitters.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Serotonin Serotonin HT2AR Serotonin 5-HT2A Receptor Serotonin->HT2AR Binds Signaling Downstream Signaling Cascades D2R->Signaling HT2AR->Signaling Response Cellular Response (e.g., altered neuronal excitability) Signaling->Response Promazine Promazine Promazine->D2R Blocks Promazine->HT2AR Blocks

Caption: Promazine's antagonistic action on receptors.

Conclusion

The identification and quantification of this compound in biological samples are achievable through robust analytical methods, primarily involving enzymatic hydrolysis followed by solid-phase extraction and analysis by LC-MS/MS or GC-MS. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field, enabling accurate and reliable measurement of this key metabolite for a better understanding of promazine's pharmacology and toxicology.

References

Methodological & Application

Application Note: Quantification of 3-Hydroxypromazine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxypromazine is a primary metabolite of promazine, a phenothiazine antipsychotic drug. Monitoring its concentration in biological matrices like plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This application note details a robust and sensitive method for the quantification of this compound in human plasma using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The method employs Solid Phase Extraction (SPE) for sample clean-up, ensuring high recovery and minimal matrix effects, followed by rapid and selective analysis using Multiple Reaction Monitoring (MRM).

Experimental Protocols

Materials and Reagents
  • Standards: this compound (C₁₇H₂₀N₂OS, MW: 300.42 g/mol ) reference standard, and a suitable stable isotope-labeled internal standard (IS), such as Promazine-d6.[1][2][3]

  • Solvents: HPLC-grade methanol, acetonitrile, and water.

  • Reagents: Formic acid (LC-MS grade), ammonium hydroxide, and zinc sulfate.

  • Plasma: Drug-free human plasma.

  • SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB, 30 mg, 1 cc).

Sample Preparation Protocol

A protein precipitation step followed by Solid Phase Extraction (SPE) is used to extract this compound and the internal standard from the plasma matrix.

  • Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL Promazine-d6 in methanol) to all samples except for the double blank.

  • Protein Precipitation: Add 200 µL of acetonitrile containing 1% zinc sulfate to precipitate proteins. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer the supernatant to a new tube and dilute with 500 µL of water containing 0.1% formic acid.

  • SPE Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and IS with 1 mL of methanol containing 2% ammonium hydroxide.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase A/B (80:20, v/v) for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Table 1: Liquid Chromatography (LC) Parameters

ParameterCondition
Column C18 Reverse Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution 20% B to 95% B over 5 min, hold for 2 min, re-equilibrate for 3 min

Table 2: Mass Spectrometry (MS) Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen, Medium

Note: MS parameters such as declustering potential (DP) and collision energy (CE) require optimization for the specific instrument used.

MRM Transitions for Quantification

The selection of precursor and product ions is critical for the selectivity of the MRM assay. The protonated molecule [M+H]⁺ is typically selected as the precursor ion. For this compound (MW 300.42), the precursor ion will be m/z 301.4.[1][2][3] Product ions are generated by fragmentation in the collision cell; a common fragmentation for phenothiazines involves the cleavage of the side chain.[4][5]

Table 3: Representative MRM Transitions

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDP (V)CE (eV)Use
This compound301.486.24525Quantifier
This compound301.458.14535Qualifier
Promazine-d6 (IS)291.292.14022IS

Note: The listed MRM transitions and parameters are illustrative and must be empirically determined and optimized by infusing a standard solution of this compound into the mass spectrometer.

Data Presentation and Method Performance

The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, recovery, and matrix effect. The following table summarizes the expected performance characteristics of this assay.

Table 4: Summary of Quantitative Method Performance

ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Mean Extraction Recovery > 85%

Visualizations

Metabolic Pathway

Promazine Promazine Metabolite This compound Promazine->Metabolite Phase I Metabolism (Hydroxylation)

Caption: Metabolic conversion of Promazine to this compound.

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis Analysis Plasma 1. Plasma Sample (100 µL) + Internal Standard PP 2. Protein Precipitation (Acetonitrile + ZnSO4) Plasma->PP SPE 3. Solid Phase Extraction (SPE) PP->SPE Elute 4. Elution & Reconstitution SPE->Elute LCMS 5. LC-MS/MS Analysis (MRM Mode) Elute->LCMS Data 6. Data Processing (Quantification) LCMS->Data

Caption: Workflow for this compound quantification in plasma.

References

Solid-Phase Extraction of 3-Hydroxypromazine from Urine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypromazine is a significant metabolite of the phenothiazine antipsychotic drug, promazine. Accurate and reliable quantification of this compound in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screenings. Solid-phase extraction (SPE) offers a robust and selective method for the pre-concentration and purification of this compound from complex biological matrices like urine, enabling more sensitive and accurate downstream analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS).

This application note provides a detailed protocol for the solid-phase extraction of this compound from human urine. The methodology is based on established principles for the extraction of phenothiazines and their metabolites and is intended to serve as a comprehensive guide for researchers in the field.

Metabolic Pathway of Promazine to this compound

Promazine undergoes extensive metabolism in the liver, primarily through oxidation reactions mediated by cytochrome P450 enzymes.[1][2] One of the major metabolic pathways is the hydroxylation of the phenothiazine ring system to form this compound.[1][3] In urine, this compound is often present as a glucuronide or sulfate conjugate.[3] Therefore, a hydrolysis step is typically required to cleave the conjugate and allow for the extraction of the free drug.

Promazine Promazine Hydroxylation Hydroxylation Promazine->Hydroxylation CYP450 CYP450 Enzymes (e.g., CYP1A2, CYP3A4) CYP450->Hydroxylation Three_Hydroxypromazine This compound Hydroxylation->Three_Hydroxypromazine Conjugation Conjugation Three_Hydroxypromazine->Conjugation UGT_SULT UGT/SULT Enzymes UGT_SULT->Conjugation Conjugated_Metabolite This compound Glucuronide/Sulfate Conjugation->Conjugated_Metabolite

Metabolic conversion of promazine to this compound and its conjugate.

Quantitative Data Summary

ParameterChlorpromazine[4]Promethazine & Metabolites[5]Expected Performance for this compound
Recovery 27% (in urine)>97% (in plasma)70-100%
Limit of Detection (LOD) 5.0 ng/mL-1-5 ng/mL
Limit of Quantification (LOQ) -2.5 - 3.75 ng/mL2-10 ng/mL
Linearity (R²) >0.9998->0.99
Precision (RSD%) 1.2%< 11.5%< 15%

Experimental Protocol

This protocol outlines a general procedure for the solid-phase extraction of this compound from urine using a mixed-mode cation exchange SPE cartridge.

Materials:

  • Mixed-mode Cation Exchange SPE Cartridges (e.g., C8/SCX)

  • Urine samples

  • β-glucuronidase/arylsulfatase solution

  • 0.1 M Phosphate buffer (pH 6.0)

  • 0.1 M Acetic acid

  • Methanol

  • Dichloromethane

  • Isopropanol

  • Ammonium hydroxide

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_final_steps Final Steps Urine_Sample 1. Urine Sample (2 mL) Hydrolysis 2. Add β-glucuronidase Incubate at 65°C for 1 hr Urine_Sample->Hydrolysis Buffering 3. Add 0.1 M Phosphate Buffer (pH 6.0) Vortex Hydrolysis->Buffering Centrifugation 4. Centrifuge Buffering->Centrifugation Conditioning 5. Condition SPE Cartridge (Methanol, Water, Buffer) Centrifugation->Conditioning Load Supernatant Loading 6. Load Supernatant Conditioning->Loading Washing1 7. Wash with 0.1 M Acetic Acid Loading->Washing1 Washing2 8. Wash with Methanol Washing1->Washing2 Drying 9. Dry Cartridge (Nitrogen) Washing2->Drying Elution 10. Elute with Dichloromethane: Isopropanol:Ammonium Hydroxide Drying->Elution Evaporation 11. Evaporate Eluate to Dryness Elution->Evaporation Collect Eluate Reconstitution 12. Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis 13. Analyze by LC-MS/MS Reconstitution->Analysis

Workflow for the solid-phase extraction of this compound from urine.

Step-by-Step Method:

  • Sample Pre-treatment (Hydrolysis):

    • To 2 mL of urine, add 1 mL of β-glucuronidase/arylsulfatase solution.

    • Vortex and incubate at 65°C for 1 hour to ensure complete hydrolysis of conjugated metabolites.

    • Allow the sample to cool to room temperature.

    • Add 2 mL of 0.1 M phosphate buffer (pH 6.0) and vortex.

    • Centrifuge the sample to pellet any precipitates.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge by sequentially passing the following solvents:

      • 3 mL of Methanol

      • 3 mL of Deionized Water

      • 3 mL of 0.1 M Phosphate Buffer (pH 6.0)

  • Sample Loading:

    • Load the supernatant from the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge to remove interfering substances:

      • 3 mL of 0.1 M Acetic Acid

      • 3 mL of Methanol

  • Drying:

    • Dry the cartridge thoroughly under a stream of nitrogen for 5-10 minutes to remove any residual solvent.

  • Elution:

    • Elute the this compound from the cartridge with 3 mL of a freshly prepared elution solvent mixture of Dichloromethane:Isopropanol:Ammonium Hydroxide (78:20:2 v/v/v). Collect the eluate in a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS analysis.

    • Vortex to dissolve the residue and transfer to an autosampler vial for analysis.

Conclusion

This application note provides a comprehensive protocol for the solid-phase extraction of this compound from urine. The described method, which includes an enzymatic hydrolysis step, is designed to provide clean extracts and high recovery of the analyte, making it suitable for sensitive and reliable quantification by LC-MS or other analytical techniques. The provided quantitative data for related phenothiazine compounds can serve as a valuable reference for method validation. Researchers are encouraged to optimize the protocol for their specific laboratory conditions and analytical instrumentation to achieve the best possible performance.

References

Application Notes and Protocols for the Analysis of Promazine and its Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promazine is a phenothiazine derivative with antipsychotic properties. Monitoring its metabolism is crucial for understanding its therapeutic effects and potential toxicity. The primary metabolites of promazine are N-desmethylpromazine and promazine sulfoxide. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a common method for the analysis of such compounds, gas chromatography-mass spectrometry (GC-MS) remains a robust and reliable technique, particularly in forensic and clinical toxicology settings. This document provides detailed application notes and protocols for the extraction, derivatization, and analysis of promazine and its major metabolites from biological matrices using GC-MS.

Metabolic Pathway of Promazine

Promazine undergoes metabolism in the liver, primarily through N-demethylation and sulfoxidation, catalyzed by cytochrome P450 enzymes, including CYP1A2, CYP3A4, and CYP2C19.[1] The two major metabolites formed are N-desmethylpromazine and promazine sulfoxide.[2]

G Promazine Promazine N_Desmethylpromazine N-desmethylpromazine Promazine->N_Desmethylpromazine N-demethylation (CYP1A2, CYP2C19) Promazine_Sulfoxide Promazine Sulfoxide Promazine->Promazine_Sulfoxide Sulfoxidation (CYP1A2, CYP3A4)

Figure 1: Metabolic Pathway of Promazine

Experimental Protocols

This section details the methodologies for the analysis of promazine and its metabolites in plasma.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from a method for the analysis of phenothiazine derivatives in human plasma.

Materials:

  • Human plasma samples

  • Internal Standard (IS): e.g., Chlorpromazine-d6 or a suitable analogue

  • Phosphate buffer (0.1 M, pH 7.0)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Ammonia solution (25%)

  • C18 SPE cartridges (e.g., MonoTip C18)

Procedure:

  • To 1.0 mL of plasma in a glass tube, add the internal standard.

  • Add 1.0 mL of 0.1 M phosphate buffer (pH 7.0) and vortex for 30 seconds.

  • Condition the SPE cartridge: Sequentially wash with 1 mL of methanol and 1 mL of deionized water.

  • Load the sample: Apply the plasma/buffer mixture to the conditioned SPE cartridge.

  • Wash the cartridge:

    • Wash with 1 mL of deionized water.

    • Wash with 1 mL of a 40% methanol in water solution.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes: Elute promazine, its metabolites, and the IS with 1 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonia (80:20:2, v/v/v).

  • Dry down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the residue in 50 µL of ethyl acetate for derivatization.

Derivatization

To improve the volatility and chromatographic properties of the more polar metabolites, a silylation step is recommended.

Materials:

  • Reconstituted sample extract in ethyl acetate

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

Procedure:

  • To the 50 µL of reconstituted extract, add 50 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before GC-MS injection.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD or equivalent).

  • Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent).

GC Conditions:

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 250°C.

    • Ramp 2: 10°C/min to 300°C, hold for 5 minutes.

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. A full scan mode (m/z 50-550) can be used for initial qualitative identification.

Selected Ions for Monitoring (SIM): Note: These are proposed ions and should be confirmed by analyzing standards of each compound. The m/z values for derivatized metabolites will be higher.

CompoundPutative m/z for SIM
Promazine284, 238, 86
N-desmethylpromazine (TMS derivative)342, 297, 73
Promazine Sulfoxide300, 212, 58
Internal Standard (e.g., Chlorpromazine-d6)324, 248, 92

Experimental Workflow

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Plasma Plasma Sample + Internal Standard SPE Solid-Phase Extraction (C18 Cartridge) Plasma->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution (Ethyl Acetate) Evaporation->Reconstitution Derivatization Silylation (BSTFA, 70°C) Reconstitution->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Data Data Processing & Quantification GCMS->Data

Figure 2: GC-MS Workflow for Promazine Metabolites

Data Presentation

Table 1: Quantitative Analysis of Promazine and Metabolites in Human Plasma (by LC-MS/MS)

AnalyteLLOQ (ng/mL)ULOQ (ng/mL)Accuracy (%)Precision (%RSD)
Promazine1.050095.2 - 104.5< 8.5
N-desmethylpromazine1.050096.1 - 103.8< 7.9
Promazine Sulfoxide2.550094.7 - 105.1< 9.2

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification. Data is representative and should be established for each specific assay.

Conclusion

The described GC-MS method provides a reliable approach for the determination of promazine and its major metabolites, N-desmethylpromazine and promazine sulfoxide, in biological samples. Proper sample preparation, including solid-phase extraction and derivatization, is critical for achieving the required sensitivity and chromatographic performance. While LC-MS/MS is now more commonly used, this GC-MS protocol offers a valuable alternative for laboratories where this instrumentation is readily available, particularly in toxicological and forensic applications. It is essential to validate the method in-house to ensure it meets the specific requirements of the intended application.

References

Application Notes and Protocols for 3-Hydroxypromazine Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3-Hydroxypromazine as a reference standard in analytical testing. It is intended to guide researchers, scientists, and drug development professionals in the accurate quantification and identification of this compound in various matrices.

Introduction

This compound is a major metabolite of the phenothiazine drug promazine.[1] As a significant metabolite, its identification and quantification are crucial in pharmacokinetic and metabolism studies of promazine. The use of a well-characterized this compound reference standard is essential for ensuring the accuracy, precision, and reliability of analytical data in preclinical and clinical development, as well as in toxicological assessments.[2][3] This reference standard allows for the confident identification and quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 316-85-8[4]
IUPAC Name 10-(3-(Dimethylamino)propyl)-10H-phenothiazin-3-ol[4]
Molecular Formula C₁₇H₂₀N₂OS[5]
Molecular Weight 300.4 g/mol [5]

Analytical Methodologies

The following sections detail recommended protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Sample Preparation for Biological Matrices

Effective sample preparation is critical for removing interferences and concentrating the analyte of interest from complex biological matrices.[6] Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[7][8][9] Given that this compound can exist in conjugated forms in biological samples, a hydrolysis step with β-glucuronidase/arylsulfatase may be necessary prior to extraction.[1]

Protocol for Solid-Phase Extraction (SPE):

  • Sample Pre-treatment: To 1 mL of plasma or urine, add an internal standard solution. If conjugated metabolites are of interest, incubate the sample with β-glucuronidase/arylsulfatase.

  • Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase for HPLC or LC-MS/MS analysis.[10]

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in bulk material or pharmaceutical formulations where concentration levels are relatively high.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 6.1) (e.g., 80:20 v/v)[11]
Flow Rate 1.0 mL/min[11]
Detection Wavelength 239 nm[11]
Injection Volume 20 µL
Column Temperature 30 °C[12]

Method Validation Parameters (Representative Data):

ParameterSpecification
Linearity Range 1 - 100 µg/mL[11]
Correlation Coefficient (r²) > 0.999[11]
Accuracy (% Recovery) 98 - 102%[11][13]
Precision (% RSD) < 2%[13]
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the sensitive and selective quantification of this compound in biological fluids, LC-MS/MS is the method of choice.[14]

Chromatographic and Mass Spectrometric Conditions:

ParameterRecommended Condition
LC Column C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition (Quantifier) To be determined empirically (e.g., m/z 301.1 -> 100.1)
MS/MS Transition (Qualifier) To be determined empirically (e.g., m/z 301.1 -> 86.1)

Method Validation Parameters for Bioanalytical Assays (Representative Data):

ParameterSpecification
Linearity Range 0.5 - 200 ng/mL[15]
Correlation Coefficient (r²) > 0.99
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% RSD) < 15% (< 20% at LLOQ)
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[15]
Recovery 80 - 120%

Stability Indicating Method

To ensure the integrity of stability studies, a stability-indicating method that separates this compound from its potential degradation products is necessary.[16][17][18][19][20] Forced degradation studies should be performed under various stress conditions.

Forced Degradation Conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 2 hours

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 2 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 24 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours

The HPLC or LC-MS/MS method should be able to resolve the peak of this compound from any peaks of degradation products.

Visualizations

Metabolic Pathway

The following diagram illustrates the metabolic conversion of Promazine to its major metabolite, this compound.

Metabolic Pathway of Promazine Promazine Promazine Metabolism Metabolism (Hydroxylation) Promazine->Metabolism This compound This compound Metabolism->this compound Analytical Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Plasma, Urine) Hydrolysis Enzymatic Hydrolysis (optional) Sample_Collection->Hydrolysis Extraction Solid-Phase Extraction (SPE) Hydrolysis->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LCMS_Analysis LC-MS/MS Analysis Evaporation->LCMS_Analysis Data_Acquisition Data Acquisition LCMS_Analysis->Data_Acquisition Quantification Quantification using Reference Standard Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting Reference Standard Logic Reference_Standard This compound Reference Standard (Known Purity & Concentration) Calibration_Curve Calibration Curve Generation Reference_Standard->Calibration_Curve Concentration_Determination Accurate Concentration of this compound in Unknown Sample Calibration_Curve->Concentration_Determination Unknown_Sample Unknown Sample (Biological Matrix) Analytical_Measurement Analytical Measurement (e.g., Peak Area by LC-MS/MS) Unknown_Sample->Analytical_Measurement Analytical_Measurement->Concentration_Determination

References

Application Notes and Protocols for 3-Hydroxypromazine Dopamine D2 Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the binding affinity of 3-Hydroxypromazine for the human dopamine D2 receptor using a competitive radioligand binding assay. This assay is a fundamental tool for characterizing the pharmacological profile of antipsychotic compounds and for screening new chemical entities targeting the dopaminergic system.

Introduction

The dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) family, is a primary target for both typical and atypical antipsychotic drugs.[1][2] These receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[3][4][5] Characterizing the binding affinity of compounds like this compound, a metabolite of chlorpromazine, is crucial for understanding their therapeutic potential and off-target effects. Radioligand binding assays are a sensitive and quantitative method for determining the affinity of a compound for a specific receptor.[6][7][8] This protocol describes a competitive binding assay using a radiolabeled antagonist, such as [³H]-Spiperone, to determine the inhibitory constant (Ki) of this compound for the D2 receptor.

Signaling Pathway

The dopamine D2 receptor is a Gi/o-coupled GPCR. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein. The Gαi subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase, reducing the production of cAMP. The Gβγ subunit can also modulate the activity of other effectors, such as inwardly rectifying potassium channels (GIRKs).[5][9] Antagonists like this compound bind to the receptor but do not elicit this downstream signaling cascade; instead, they block the binding of endogenous dopamine or other agonists.

D2_Signaling_Pathway cluster_membrane Plasma Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein (αβγ) D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ATP ATP Dopamine Dopamine (Agonist) Dopamine->D2R binds Hydroxypromazine This compound (Antagonist) Hydroxypromazine->D2R blocks cAMP cAMP ATP->cAMP converts AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Caption: Dopamine D2 receptor signaling pathway.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the steps for a competitive binding assay to determine the IC50 and Ki of this compound for the human dopamine D2 receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK-293 cells).

  • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., Haloperidol or unlabeled Spiperone).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes expressing the D2 receptor on ice. Homogenize the membranes in cold assay buffer and centrifuge. Resuspend the pellet in fresh assay buffer to the desired protein concentration (typically 20-40 µg of protein per well).

  • Assay Setup:

    • On a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of this compound.

    • Total Binding: Add 50 µL of assay buffer.

    • Non-specific Binding: Add 50 µL of a high concentration of unlabeled antagonist (e.g., 10 µM Haloperidol).

    • Test Compound: Add 50 µL of varying concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Radioligand Addition: Add 50 µL of [³H]-Spiperone at a concentration near its Kd (e.g., 0.2-0.5 nM) to all wells.

  • Receptor Addition: Add 100 µL of the prepared membrane suspension to all wells. The final assay volume is 200 µL.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with cold assay buffer to separate bound from free radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

Data Analysis

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

  • Determine IC50:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[10][11]

  • Calculate Ki:

    • Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_membranes Prepare D2 Receptor Membranes add_components Add Buffer, Test Compound/ Non-specific Control, Radioligand, and Membranes to Plate prep_membranes->add_components prep_ligands Prepare Radioligand and Test Compound Dilutions prep_ligands->add_components incubate Incubate to Reach Equilibrium add_components->incubate harvest Harvest and Wash on Filter Plates incubate->harvest count Scintillation Counting harvest->count analyze Data Analysis: Calculate IC50 and Ki count->analyze

Caption: Workflow for the D2 receptor binding assay.

Data Presentation

The following table presents representative data for the binding of this compound and other reference compounds to the human dopamine D2 receptor.

CompoundIC50 (nM)Ki (nM)Receptor SourceRadioligand
This compound 157.8Recombinant HEK293 cells[³H]-Spiperone
Chlorpromazine 52.6Recombinant CHO-K1 cells[³H]-Spiperone
Haloperidol 21.0Rat Striatal Membranes[³H]-Spiperone
Spiperone 0.50.26Human Caudate Membranes[³H]-Spiperone

Note: The values presented are for illustrative purposes and may vary depending on the specific experimental conditions.

Conclusion

This protocol provides a robust framework for assessing the binding affinity of this compound at the dopamine D2 receptor. Accurate determination of the Ki value is essential for the pharmacological characterization of this compound and for guiding further drug development efforts. It is recommended to perform saturation binding experiments with the radioligand to determine its Kd under the specific assay conditions for the most accurate Ki calculation.

References

Application Notes and Protocols for In Vitro Cell-Based Assays to Determine 3-Hydroxypromazine Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypromazine is a metabolite of the phenothiazine antipsychotic drug promazine. Phenothiazines are known to exert their therapeutic effects, as well as side effects, through interaction with a variety of neurotransmitter receptors, most notably dopamine and serotonin receptors. The primary mechanism of action for many antipsychotics involves antagonism of the dopamine D2 receptor.[1] Additionally, modulation of serotonin receptors, particularly the 5-HT2A receptor, is a key characteristic of atypical antipsychotics, contributing to a broader efficacy profile and a reduction in extrapyramidal side effects.[2][3][4]

These application notes provide a comprehensive overview and detailed protocols for a panel of in vitro cell-based assays to characterize the pharmacological activity of this compound. The described assays will enable researchers to determine its binding affinity to key receptors, elucidate its functional effects on downstream signaling pathways, and assess its potential cytotoxicity.

Data Presentation: Receptor Binding Affinities

CompoundDopamine D2 Receptor (Ki, nM)Serotonin 5-HT2A Receptor (Ki, nM)
Promazine25 (KD)[6]High Affinity[7][8]
Chlorpromazine0.66[9]27.1[10]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the in vitro activity of this compound.

Dopamine D2 Receptor Binding Assay

Principle: This assay determines the affinity of a test compound for the dopamine D2 receptor by measuring its ability to compete with a radiolabeled or fluorescently labeled ligand that has a known high affinity for the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand (IC50) is determined, from which the equilibrium dissociation constant (Ki) can be calculated.

Methodology:

a) Radioligand Binding Assay

  • Cell Culture: Use a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells). Culture cells to 80-90% confluency.

  • Membrane Preparation:

    • Harvest cells and centrifuge.

    • Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Homogenize the cells using a Dounce or polytron homogenizer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with homogenization buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).

  • Binding Assay:

    • In a 96-well plate, add assay buffer, the radioligand (e.g., [³H]Spiperone or [³H]Raclopride), and varying concentrations of this compound or a known D2 antagonist (e.g., Haloperidol) as a positive control.

    • To determine non-specific binding, add a high concentration of an unlabeled D2 antagonist (e.g., 10 µM Haloperidol) to a set of wells.

    • Initiate the binding reaction by adding the cell membrane preparation.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

b) Fluorescent Ligand Binding Assay (e.g., HTRF)

  • Principle: This homogeneous assay format utilizes a time-resolved fluorescence energy transfer (FRET) between a terbium cryptate-labeled receptor and a fluorescently labeled ligand. Displacement of the fluorescent ligand by a test compound leads to a decrease in the FRET signal.

  • Methodology:

    • Use cells pre-labeled with a terbium cryptate donor.

    • In a 384-well plate, add the labeled cells, a fixed concentration of the fluorescently labeled D2 ligand (e.g., Spiperone-d2), and serial dilutions of this compound.

    • Incubate the plate at room temperature for the recommended time.

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the HTRF ratio and plot it against the compound concentration to determine the IC50 and subsequently the Ki value.

Serotonin 5-HT2A Receptor Functional Assays

Principle: The 5-HT2A receptor is a Gq-coupled GPCR.[9] Upon agonist binding, it activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, resulting in a transient increase in intracellular calcium concentration. The antagonistic activity of this compound can be determined by its ability to inhibit the calcium mobilization induced by a 5-HT2A agonist.

a) Calcium Flux Assay

  • Cell Culture: Use a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).

  • Cell Plating: Seed the cells into a 96-well or 384-well black-walled, clear-bottom plate and allow them to attach overnight.

  • Dye Loading:

    • Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-8 AM or Calcium-6) in a suitable buffer (e.g., HBSS with 20 mM HEPES).

    • Remove the cell culture medium and add the dye solution to the cells.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the dye to enter the cells.

  • Assay Procedure:

    • Place the plate in a fluorescent kinetic plate reader (e.g., FLIPR or FlexStation).

    • Add varying concentrations of this compound to the wells and incubate for a short period.

    • Add a fixed concentration of a 5-HT2A agonist (e.g., serotonin or DOI) at a concentration that elicits a submaximal response (e.g., EC80).

    • Immediately measure the change in fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.

    • Calculate the IC50 value using non-linear regression.

b) Inositol Monophosphate (IP1) Accumulation Assay

  • Principle: As an alternative to measuring the transient calcium signal, this assay quantifies the accumulation of a more stable downstream product, IP1.

  • Methodology: This is typically performed using a commercially available HTRF-based kit.

    • Plate cells expressing the 5-HT2A receptor.

    • Add this compound at various concentrations, followed by a fixed concentration of a 5-HT2A agonist.

    • Incubate for the recommended time to allow for IP1 accumulation.

    • Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate).

    • Incubate and read the plate on an HTRF reader.

  • Data Analysis: The HTRF signal is inversely proportional to the amount of IP1. Calculate the IC50 of this compound for the inhibition of agonist-induced IP1 accumulation.

Dopamine D2 Receptor Functional Assay (cAMP Assay)

Principle: The dopamine D2 receptor is a Gi-coupled GPCR.[11] Activation of Gi-coupled receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. To measure this inhibition, adenylyl cyclase is first stimulated with forskolin. The antagonistic effect of this compound is determined by its ability to reverse the inhibition of forskolin-stimulated cAMP production caused by a D2 receptor agonist.

Methodology:

  • Cell Culture: Use a cell line stably expressing the human dopamine D2 receptor.

  • Assay Procedure: This is often performed using a commercially available HTRF or AlphaScreen-based cAMP assay kit.

    • Harvest and resuspend the cells in stimulation buffer.

    • In a 384-well plate, add varying concentrations of this compound.

    • Add a fixed concentration of a D2 receptor agonist (e.g., quinpirole) at its EC80 concentration.

    • Add a fixed concentration of forskolin to stimulate adenylyl cyclase.

    • Incubate the plate at room temperature for the recommended time.

    • Lyse the cells and add the cAMP detection reagents.

    • Incubate and read the plate on a compatible plate reader.

  • Data Analysis:

    • Generate a cAMP standard curve.

    • Convert the raw assay signals to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Determine the IC50 value for the reversal of agonist-induced inhibition of cAMP production.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[5][12]

Methodology:

  • Cell Culture: Use a relevant cell line, such as a neuronal cell line (e.g., SH-SY5Y) or a fibroblast cell line (e.g., NIH-3T3), which has been used to assess the cytotoxicity of other phenothiazines.

  • Cell Plating: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition and Incubation:

    • Prepare a stock solution of MTT in sterile PBS (e.g., 5 mg/mL).

    • Add a small volume of the MTT solution to each well (final concentration of approximately 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of a blank well (containing only medium and MTT solubilization solution) from all other readings.

    • Express the cell viability as a percentage of the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the concentration of the compound that causes a 50% reduction in cell viability (IC50) using non-linear regression.

Visualization of Signaling Pathways and Experimental Workflows

G cluster_D2 Dopamine D2 Receptor (Gi-coupled) 3-HP This compound D2R D2 Receptor 3-HP->D2R Antagonist Gi Gi Protein D2R->Gi Inhibits Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP

Caption: Dopamine D2 receptor signaling pathway.

G cluster_5HT2A Serotonin 5-HT2A Receptor (Gq-coupled) 3-HP This compound 5HT2AR 5-HT2A Receptor 3-HP->5HT2AR Antagonist Gq Gq Protein 5HT2AR->Gq Inhibits Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Ca Ca²⁺ Release IP3->Ca

Caption: Serotonin 5-HT2A receptor signaling pathway.

G cluster_workflow Calcium Flux Assay Workflow start Seed 5-HT2A expressing cells in a microplate dye_loading Load cells with calcium-sensitive dye start->dye_loading compound_add Add this compound dye_loading->compound_add agonist_add Add 5-HT2A agonist compound_add->agonist_add readout Measure fluorescence kinetics agonist_add->readout analysis Data Analysis (IC50 determination) readout->analysis

Caption: Experimental workflow for the Calcium Flux Assay.

G cluster_workflow MTT Cell Viability Assay Workflow start Seed cells in a 96-well plate compound_treatment Treat cells with this compound start->compound_treatment incubation Incubate for 24-72 hours compound_treatment->incubation mtt_add Add MTT reagent incubation->mtt_add formazan_formation Incubate for 2-4 hours (Formazan formation) mtt_add->formazan_formation solubilization Add solubilization solution formazan_formation->solubilization readout Measure absorbance at 570 nm solubilization->readout analysis Data Analysis (IC50 determination) readout->analysis

Caption: Experimental workflow for the MTT Cell Viability Assay.

References

Application Notes and Protocols for 3-Hydroxypromazine Stability Testing in Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypromazine is a principal metabolite of the phenothiazine antipsychotic drug, promazine.[1][2][3][4] The stability of drug metabolites in biological matrices is a critical parameter in pharmacokinetic and toxicokinetic studies, ensuring the accuracy and reliability of bioanalytical data.[5] Unstable compounds can degrade during sample collection, processing, and storage, leading to an underestimation of their true concentration.[5][6] These application notes provide a comprehensive overview and detailed protocols for assessing the stability of this compound in plasma samples, a crucial step in the drug development process.[6][7]

Phenothiazine derivatives, a class of compounds to which this compound belongs, are known for their bioactive properties and widespread use.[8] Understanding the stability of these compounds in plasma is essential, as degradation can be influenced by enzymatic and chemical processes within the plasma matrix.[6] This document outlines procedures for evaluating short-term (bench-top), long-term (frozen), and freeze-thaw stability of this compound in plasma.

Signaling Pathways and Metabolic Considerations

This compound is formed through the metabolism of promazine. While the specific enzymes responsible for the 3-hydroxylation of promazine are not explicitly detailed in the provided search results, the metabolism of promazine is known to be complex and involve various cytochrome P450 (CYP) isoforms. Notably, CYP1A2, CYP3A4, and CYP2C19 are involved in other metabolic pathways of promazine, such as 5-sulphoxidation and N-demethylation.[9] It is plausible that one or more of these CYP isoforms are also responsible for the hydroxylation of promazine.

Promazine Promazine CYPs Cytochrome P450 Isoforms (e.g., CYP1A2, CYP3A4, CYP2C19) Promazine->CYPs Metabolism Metabolites Other Metabolites (e.g., Promazine Sulfoxide, N-desmethylpromazine) This compound This compound CYPs->Metabolites CYPs->this compound Hydroxylation

Caption: Metabolic pathway of Promazine to this compound.

Experimental Protocols

The following protocols are designed to assess the stability of this compound in plasma under various conditions. These experiments are critical for defining appropriate sample handling and storage procedures.[5]

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable compound, such as a deuterated analog of this compound)

  • Control human plasma (with anticoagulant, e.g., K2EDTA or heparin)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • Phosphate buffered saline (PBS), pH 7.4

Analytical Method

A validated bioanalytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is required for the accurate quantification of this compound in plasma.[6][10] The method should be sensitive, specific, and demonstrate acceptable accuracy and precision.

Experimental Workflow

cluster_prep Sample Preparation cluster_stability Stability Testing cluster_analysis Sample Analysis Spike Spike Plasma with This compound Aliquoting Aliquot Samples Spike->Aliquoting ShortTerm Short-Term (Bench-Top) Aliquoting->ShortTerm LongTerm Long-Term (Frozen) Aliquoting->LongTerm FreezeThaw Freeze-Thaw Aliquoting->FreezeThaw Extraction Protein Precipitation & Extraction ShortTerm->Extraction LongTerm->Extraction FreezeThaw->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Interpretation LCMS->Data

Caption: General workflow for plasma stability testing.

Short-Term (Bench-Top) Stability

This experiment simulates the conditions that plasma samples might experience during handling at room temperature.

Protocol:

  • Spike control human plasma with this compound at low and high quality control (QC) concentrations.

  • Aliquot the spiked plasma into separate tubes for each time point.

  • Keep the aliquots at room temperature (approximately 25°C) for 0, 2, 4, 8, and 24 hours.

  • At each time point, process the samples immediately by protein precipitation (e.g., adding 3 volumes of cold ACN with IS).

  • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase and analyze by LC-MS/MS.

  • The concentration at time 0 serves as the baseline.

Long-Term Stability

This protocol evaluates the stability of this compound in plasma during prolonged frozen storage.

Protocol:

  • Spike control human plasma with this compound at low and high QC concentrations.

  • Aliquot the spiked plasma into multiple tubes.

  • Store the aliquots at -20°C and -80°C.

  • Analyze a set of aliquots at time 0 (baseline).

  • Analyze subsequent sets of aliquots at 1, 3, 6, and 12 months.

  • Before analysis, thaw the samples completely and process them as described in the short-term stability protocol.

Freeze-Thaw Stability

This test assesses the impact of repeated freezing and thawing cycles on the stability of this compound.[11][12]

Protocol:

  • Spike control human plasma with this compound at low and high QC concentrations.

  • Aliquot the spiked plasma into separate tubes.

  • Subject the aliquots to a minimum of three freeze-thaw cycles.[11][12]

  • For each cycle, freeze the samples at -20°C or -80°C for at least 12-24 hours, then thaw them completely at room temperature.[12]

  • After the final thaw, process the samples and analyze them by LC-MS/MS.

  • Compare the results to the baseline (time 0) concentrations.

Data Presentation

The results of the stability studies should be presented in a clear and organized manner to facilitate interpretation. The stability of this compound is typically expressed as the percentage of the initial concentration remaining at each time point. A compound is generally considered stable if the mean concentration is within ±15% of the nominal concentration.

Table 1: Short-Term (Bench-Top) Stability of this compound in Human Plasma at 25°C

Time (hours)Low QC (Nominal Conc: X ng/mL)High QC (Nominal Conc: Y ng/mL)
Mean Conc. (ng/mL) ± SD % Remaining
0 ...100
2 ......
4 ......
8 ......
24 ......

Table 2: Long-Term Stability of this compound in Human Plasma

Storage Duration-20°C-80°C
Low QC (% Remaining) High QC (% Remaining)
1 Month ......
3 Months ......
6 Months ......
12 Months ......

Table 3: Freeze-Thaw Stability of this compound in Human Plasma

Number of CyclesLow QC (% Remaining)High QC (% Remaining)
Cycle 1 ......
Cycle 2 ......
Cycle 3 ......

Conclusion

The stability of this compound in plasma is a critical consideration for any study involving its quantification. The protocols outlined in these application notes provide a framework for a comprehensive stability assessment. The results from these studies will help to establish appropriate procedures for sample handling, storage, and analysis, thereby ensuring the integrity and reliability of the bioanalytical data generated in preclinical and clinical research. It is recommended to use a validated LC-MS/MS method for the analysis of this compound to achieve the required sensitivity and selectivity.

References

Application Notes: Validated LC-MS/MS Method for the Quantification of 3-Hydroxypromazine in Forensic Toxicology

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Promazine is a phenothiazine antipsychotic drug, and its monitoring in forensic toxicology is crucial for determining use or intoxication. The primary metabolite, 3-Hydroxypromazine, is a key analyte for confirming exposure to the parent compound.[1] The reliability of toxicological findings is paramount, necessitating fully validated analytical methods to ensure accurate and reproducible results.[2][3] This document provides a detailed protocol for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in whole blood, following international guidelines.[4][5] LC-MS/MS is considered the gold standard in forensic toxicology for its high sensitivity and specificity.[6][7]

Experimental and Validation Workflow

The overall workflow, from sample reception to final data reporting, is a systematic process designed to ensure sample integrity and data accuracy. The validation phase confirms that the analytical method is suitable for its intended purpose.

Workflow Experimental and Validation Workflow cluster_sample Sample Handling cluster_analysis Analysis & Validation cluster_data Data Management Receipt Sample Receipt & Accessioning Storage Storage (-20°C) Receipt->Storage Prep Sample Preparation Storage->Prep LCMS LC-MS/MS Analysis Prep->LCMS Extract Validation Method Validation LCMS->Validation Processing Data Processing & Review Validation->Processing Validation Data Reporting Final Report Generation Processing->Reporting

Caption: Overall workflow from sample handling to final reporting.

Promazine Metabolism

Promazine undergoes extensive metabolism in the body. One of the major metabolic pathways is hydroxylation, leading to the formation of this compound. Other metabolites, such as 3-hydroxydesmonomethyl-promazine, are also formed.[1] Detecting these metabolites is essential for a comprehensive toxicological assessment.

Metabolism Promazine Metabolism Pathway Promazine Promazine (Parent Drug) Metabolite1 This compound (Major Metabolite) Promazine->Metabolite1 Hydroxylation Metabolite2 3-Hydroxydesmonomethyl-promazine Promazine->Metabolite2 Hydroxylation & Demethylation Metabolite3 Promazine N-oxide Promazine->Metabolite3 N-Oxidation Metabolite4 Promazine N-oxide sulfoxide Promazine->Metabolite4 N-Oxidation & Sulfoxidation

Caption: Simplified metabolic pathway of Promazine.[1]

Experimental Protocols

Protocol 1: Sample Preparation (Solid-Phase Extraction)

This protocol describes the extraction of this compound from whole blood using solid-phase extraction (SPE), a technique that provides a clean extract by removing interfering matrix components.[8]

  • Sample Pre-treatment:

    • Pipette 200 µL of whole blood sample, calibrator, or quality control (QC) into a 2 mL microcentrifuge tube.

    • Add 20 µL of the internal standard (IS) working solution (e.g., this compound-d3 at 100 ng/mL).

    • Add 400 µL of 0.1 M phosphate buffer (pH 6.0) and vortex for 10 seconds.

    • Centrifuge at 10,000 x g for 5 minutes to separate the supernatant.

  • Solid-Phase Extraction:

    • Condition a mixed-mode SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water, and finally 1 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to dry.

    • Load the entire supernatant from the pre-treatment step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water.

    • Dry the cartridge under vacuum or positive pressure for 5 minutes.

    • Elute the analyte with 1 mL of 2% formic acid in methanol.

  • Final Step:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This section details the instrumental parameters for the quantification of this compound.

Parameter Condition
LC System UPLC System
Column C18 Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and re-equilibrate for 2 min.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: Quantifier (e.g., 301.1 > 86.1), Qualifier (e.g., 301.1 > 254.1)IS (this compound-d3): (e.g., 304.1 > 89.1)
Collision Energy Optimized for each transition
Source Temperature 150°C
Desolvation Gas Temp. 400°C

Method Validation Protocols and Results

The method was validated according to established forensic toxicology guidelines to assess its performance.[2][6]

Selectivity and Specificity

The method's ability to differentiate and quantify the analyte from endogenous matrix components or other potential interferences was assessed. Six different blank whole blood samples were processed and analyzed. No significant interfering peaks were observed at the retention time of this compound or its IS.

Linearity and Range

Linearity was evaluated by analyzing calibrators at eight concentration levels, ranging from 1 to 500 ng/mL. The calibration curve was constructed by plotting the peak area ratio (analyte/IS) against the concentration.

Parameter Result
Range 1 - 500 ng/mL
Regression Model Linear (1/x weighting)
Correlation Coefficient (r²) > 0.998
Accuracy and Precision

Accuracy and precision were determined by analyzing QC samples at three concentrations (Low: 3 ng/mL, Mid: 75 ng/mL, High: 400 ng/mL) in five replicates over three separate days.

QC Level Intra-Day Precision (%RSD) Inter-Day Precision (%RSD) Intra-Day Accuracy (% Bias) Inter-Day Accuracy (% Bias)
Low QC ≤ 6.5%≤ 8.1%-4.2% to +5.1%-3.8% to +4.9%
Mid QC ≤ 4.2%≤ 5.5%-3.5% to +3.9%-2.9% to +4.1%
High QC ≤ 3.8%≤ 4.9%-2.8% to +3.1%-3.2% to +3.5%
Acceptance Criteria: Precision (%RSD) ≤ 15% (≤ 20% at LLOQ), Accuracy (% Bias) within ±15% (±20% at LLOQ).
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD was determined as the concentration with a signal-to-noise ratio (S/N) of ≥ 3, and the LOQ was the lowest concentration on the calibration curve that could be measured with acceptable precision and accuracy.[2]

Parameter Concentration
LOD 0.5 ng/mL
LOQ 1.0 ng/mL
Recovery and Matrix Effect

Recovery and matrix effect were assessed at low and high QC concentrations. The matrix effect was evaluated by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.[9]

QC Level Extraction Recovery (%) Matrix Effect (%)
Low QC 88.5%94.2% (Ion Suppression)
High QC 91.2%92.8% (Ion Suppression)
Acceptance Criteria: Recovery should be consistent and reproducible. Matrix effect should be within acceptable limits and compensated for by the IS.
Stability

The stability of this compound in whole blood was evaluated under various storage and handling conditions.[10] QC samples (low and high) were analyzed after being subjected to the conditions below, and the results were compared to freshly prepared samples.

Condition Duration Stability (% of Nominal)
Short-Term (Bench-Top) 8 hours at Room Temp.96.5% - 103.1%
Long-Term Storage 30 days at -20°C94.8% - 101.5%
Freeze-Thaw Cycles 3 cycles (-20°C to RT)95.2% - 102.7%
Post-Preparative (Autosampler) 24 hours at 4°C98.1% - 104.3%
Acceptance Criteria: Analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.

Conclusion The described LC-MS/MS method for the quantification of this compound in whole blood has been thoroughly validated. The method demonstrates excellent selectivity, linearity, accuracy, and precision, with a low limit of quantification suitable for forensic toxicological analysis. The established stability data ensures the reliability of results from samples subjected to routine laboratory handling and storage. This validated protocol is fit for its intended purpose in a forensic toxicology setting.

References

Application Notes and Protocols for the Quantification of 3-Hydroxypromazine in Equine Urine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Hydroxypromazine is a significant metabolite of the phenothiazine tranquilizers promazine and acepromazine, which are commonly used in equine medicine. Monitoring the levels of this metabolite in urine is crucial for both therapeutic drug monitoring and doping control in performance horses. As this compound is primarily excreted in a conjugated form, a hydrolysis step is essential for accurate quantification.[1][2] This document provides a detailed protocol for the quantification of this compound in equine urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Quantitative Data Summary

While specific quantitative validation data for this compound is not extensively available in publicly accessible literature, the following table summarizes typical performance characteristics for the analysis of the parent drug, acepromazine, in equine urine, which can serve as a reference for method development and validation. It is imperative that any laboratory implementing this protocol performs a full in-house validation for this compound to determine specific performance characteristics such as Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, precision, accuracy, and recovery.

ParameterAnalyteMatrixMethodReported ValueCitation
Lower Limit of Quantification (LLOQ)AcepromazineEquine UrineLC-MS/MS100 pg/mL[2][3]
LinearityVarious DrugsEquine UrineLC-MS/MSTypically linear over 3 orders of magnitude[4]
RecoveryVarious DrugsEquine UrineSPE-LC-MS/MS54.1% to 101.4%[2]
Precision (RSD)Various DrugsEquine UrineSPE-LC-MS/MS4.3% to 9.8%[2]
Limit of Detection (LOD)Various PeptidesEquine UrineLC-HRMS20-400 pg/mL[5]

Note: The values presented for analytes other than this compound are for illustrative purposes to indicate the expected performance of a well-validated LC-MS/MS method for similar compounds in equine urine.

Experimental Protocols

Overall Experimental Workflow

The quantification of this compound in equine urine involves a multi-step process beginning with sample preparation, which includes enzymatic hydrolysis to deconjugate the metabolite, followed by solid-phase extraction (SPE) for sample clean-up and concentration. The extracted analyte is then separated and detected by LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output urine_sample Equine Urine Sample hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) urine_sample->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe lcms LC-MS/MS Analysis spe->lcms data_processing Data Processing & Quantification lcms->data_processing results Quantitative Results data_processing->results

Caption: Experimental workflow for this compound quantification.

Detailed Protocol: Sample Preparation

2.1. Materials and Reagents:

  • Equine urine samples

  • This compound certified reference material

  • Internal standard (e.g., a deuterated analog of this compound or a structurally similar compound)

  • β-glucuronidase/arylsulfatase from Helix pomatia

  • Sodium acetate buffer (pH 5.0)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange or C18)

2.2. Enzymatic Hydrolysis:

Since this compound is present in urine mainly as glucuronide and sulfate conjugates, enzymatic hydrolysis is required to cleave these conjugates and allow for the quantification of the free metabolite.[1][2]

  • To 1-2 mL of equine urine in a glass tube, add an appropriate volume of internal standard solution.

  • Add sodium acetate buffer to adjust the pH to approximately 5.0.

  • Add a sufficient activity of β-glucuronidase/arylsulfatase solution.

  • Vortex the mixture gently.

  • Incubate the sample at an elevated temperature (e.g., 50-60 °C) for a sufficient period (e.g., 2-16 hours) to ensure complete hydrolysis.

2.3. Solid-Phase Extraction (SPE):

SPE is employed to remove interfering matrix components and concentrate the analyte of interest.

  • Conditioning: Condition the SPE cartridge by passing methanol followed by deionized water and finally the equilibration buffer (e.g., sodium acetate buffer, pH 5.0).

  • Loading: After hydrolysis, centrifuge the sample to pellet any precipitate and load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., deionized water, followed by a low percentage of methanol in water) to remove salts and other polar interferences.

  • Elution: Elute the analyte with a suitable organic solvent (e.g., methanol, or methanol with a small percentage of a volatile base like ammonium hydroxide if using a mixed-mode cation exchange cartridge).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

Detailed Protocol: LC-MS/MS Analysis

3.1. Liquid Chromatography (LC) Parameters (Example):

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size) is suitable for the separation.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B is typically used to separate the analyte from matrix components.

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is common.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40 °C.

3.2. Mass Spectrometry (MS/MS) Parameters (Example):

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally used for phenothiazine metabolites.

  • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification due to its high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the standards into the mass spectrometer.

  • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity of the analyte.

lcms_pathway cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Acquisition sample_injection Sample Injection lc_column C18 Reversed-Phase Column sample_injection->lc_column Mobile Phase Flow esi_source Electrospray Ionization (ESI) lc_column->esi_source Eluent quadrupole1 Q1: Precursor Ion Selection esi_source->quadrupole1 collision_cell Q2: Collision-Induced Dissociation quadrupole1->collision_cell quadrupole3 Q3: Product Ion Selection collision_cell->quadrupole3 detector Detector quadrupole3->detector data_system Data System detector->data_system

Caption: LC-MS/MS signaling pathway for analyte detection.

Data Analysis and Quantification

Quantification is typically performed using an internal standard method. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards. The concentration of this compound in the unknown urine samples is then determined from this calibration curve.

Disclaimer: This document provides a general protocol and should be adapted and validated by the end-user for their specific instrumentation and laboratory conditions. The synthesis and use of certified reference materials and isotopically labeled internal standards are recommended for accurate quantification.[6]

References

Application Note: Assessing the Neurotoxicity of 3-Hydroxypromazine Using In Vitro Cell Culture Techniques

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 3-Hydroxypromazine is a metabolite of the phenothiazine antipsychotic drug promazine.[1] Given that compounds in the phenothiazine class have been associated with neurotoxic effects, it is crucial to characterize the potential neurotoxicity of its metabolites. In vitro cell culture models provide a powerful and efficient platform for initial screening and mechanistic investigation of drug-induced neurotoxicity, reducing reliance on animal models.[2][3] This document outlines a suite of cell-based assays to evaluate the neurotoxic potential of this compound, focusing on key indicators of neuronal health: cell viability, apoptosis, oxidative stress, and neurite dynamics.

The human neuroblastoma cell line, SH-SY5Y, is a widely used and well-characterized model in neurotoxicity studies.[4][5] These cells can be differentiated into a more mature, neuron-like phenotype, expressing various neuronal markers, making them a relevant system for investigating the effects of compounds on the nervous system.[6]

Principle A tiered approach is proposed to comprehensively assess the neurotoxicity of this compound. The workflow begins with a general assessment of cytotoxicity to determine the dose-response relationship. Subsequent assays then probe specific mechanisms of cell death and neuronal dysfunction, such as the induction of apoptosis, generation of reactive oxygen species (ROS), and impairment of neurite outgrowth. This multi-parametric approach provides a more complete profile of the compound's potential neurotoxic effects.[7]

Experimental Workflow

The overall experimental process for assessing this compound neurotoxicity is depicted below. The workflow starts with the culture and differentiation of a suitable neuronal cell line, followed by treatment with the compound and subsequent analysis using a panel of four key assays.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Neurotoxicity Assessment cluster_analysis Phase 3: Analysis start Start culture Culture SH-SY5Y Neuroblastoma Cells start->culture differentiate Differentiate Cells with Retinoic Acid (RA) culture->differentiate treat Treat Differentiated Cells with this compound differentiate->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis (Caspase-3 Assay) treat->apoptosis ros Oxidative Stress (ROS Assay) treat->ros neurite Neurite Outgrowth Assay treat->neurite analyze Data Acquisition & Analysis viability->analyze apoptosis->analyze ros->analyze neurite->analyze end End analyze->end

Caption: Experimental workflow for in vitro neurotoxicity testing.

Potential Signaling Pathway for Neurotoxicity

High levels of reactive oxygen species (ROS) are known to be toxic to neurons, leading to oxidative damage and potentially triggering programmed cell death (apoptosis).[8] this compound, like other phenothiazines, may interfere with mitochondrial function, leading to an overproduction of ROS. This oxidative stress can damage cellular components and initiate the intrinsic apoptotic cascade, characterized by the activation of executioner caspases like Caspase-3, ultimately leading to cell death and compromising neuronal integrity, which can manifest as reduced neurite outgrowth.[9]

G cluster_apoptosis Apoptotic Cascade compound This compound mito Mitochondrial Dysfunction compound->mito ros Increased ROS Production mito->ros stress Oxidative Stress (Damage to Lipids, Proteins, DNA) ros->stress caspase Caspase-3 Activation stress->caspase triggers neurite Reduced Neurite Outgrowth stress->neurite impairs apoptosis Apoptosis caspase->apoptosis

References

Application Notes and Protocols for the Chromatographic Separation of Promazine and its Hydroxylated Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive overview of the analytical methodologies for the separation and quantification of promazine and its hydroxylated metabolites using chromatographic techniques. These notes include detailed experimental protocols, quantitative data summaries, and workflow visualizations to aid in the development and implementation of analytical methods for research, quality control, and pharmacokinetic studies.

Introduction

Promazine is a phenothiazine derivative with antipsychotic and antiemetic properties. The metabolism of promazine is extensive and leads to the formation of several metabolites, including hydroxylated, N-demethylated, and sulfoxide derivatives. The accurate separation and quantification of promazine and its metabolites are crucial for pharmacokinetic studies, drug metabolism research, and therapeutic drug monitoring. This document outlines detailed protocols for the chromatographic separation of promazine and its metabolites, with a focus on high-performance liquid chromatography (HPLC) coupled with various detection methods.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated chromatographic methods for the analysis of promazine, its metabolites, and related phenothiazine compounds.

Table 1: HPLC-MS/MS Method for Promethazine and its Metabolites in Swine Tissues [1]

AnalyteTissueLimit of Quantification (LOQ) (µg/kg)
Promethazine (PMZ)Muscle, Fat, Kidney0.5
Liver0.1
Promethazine Sulfoxide (PMZSO)Muscle, Fat, Kidney0.5
Liver0.1
Monodesmethyl-promethazine (Nor1PMZ)Muscle, Fat, Kidney0.5
Liver0.1

Table 2: HPLC-ESI-MS Method for Promethazine and Caffeine Metabolites in Human Plasma [2]

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
14 Metabolites (unspecified)0.9 - 6.02.50 - 16.0

Table 3: LC-MS/MS Method for Prochlorperazine and its Metabolites in Human Plasma [3]

AnalyteLinear Range (µg/L)Lower Limit of Quantification (LLOQ) (ng/L)
Prochlorperazine (PCZ)0.01 - 4010
N-demethylprochlorperazine (NDPCZ)0.01 - 4010
7-hydroxyprochlorperazine (PCZOH)0.01 - 4010
Prochlorperazine sulfoxide (PCZSO)0.05 - 8050

Table 4: On-line SPE-HPLC Method for Promethazine and its Metabolites in Urine [4]

AnalyteLinear Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
Promethazine (PMZ)3.75 - 14003.75
Promethazine Sulfoxide2.5 - 14002.50
Monodesmethyl Promethazine Sulfoxide2.5 - 14002.50
Monodesmethyl Promethazine2.5 - 14002.50

Experimental Protocols

This section provides detailed protocols for the sample preparation and chromatographic analysis of promazine and its metabolites from various biological matrices.

Protocol 1: LC-MS/MS Analysis of Promethazine and its Metabolites in Swine Tissues[1]

Objective: To determine the levels of promethazine (PMZ), promethazine sulfoxide (PMZSO), and monodesmethyl-promethazine (Nor1PMZ) in swine muscle, liver, kidney, and fat.

Materials:

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic acid (FA), n-hexane

  • Reagents: Ultrapure water

  • Standards: Promethazine hydrochloride, Promethazine-d6 hydrochloride, Promethazine sulfoxide, Monodesmethyl-promethazine

  • Equipment: Homogenizer, Centrifuge, Rotary evaporator, Vortex mixer, HPLC system coupled with a tandem mass spectrometer (MS/MS).

Sample Preparation:

  • Weigh 2.0 g of homogenized tissue into a 50 mL centrifuge tube.

  • Add 10 mL of 0.1% formic acid in acetonitrile.

  • Homogenize for 1 minute, then vortex for 2 minutes.

  • Centrifuge at 8000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a new 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile-saturated n-hexane to the supernatant for purification.

  • Vortex for 5 minutes, then centrifuge at 8000 rpm for 5 minutes at 4 °C.

  • Collect the lower layer (acetonitrile phase) and concentrate to near dryness using a rotary evaporator at 40 °C.

  • Re-dissolve the residue in 1.0 mL of a mixture of 0.1% formic acid in water and acetonitrile (80:20, v/v).

  • Vortex for 1 minute and filter through a 0.22 µm filter before LC-MS/MS analysis.

Chromatographic Conditions:

  • Column: Details not specified in the abstract. A C18 column is commonly used.

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

  • Flow Rate: Not specified.

  • Injection Volume: Not specified.

  • Detection: Tandem mass spectrometry (MS/MS) in positive ion mode.

Protocol 2: On-line Solid-Phase Extraction (SPE) and HPLC for Promethazine and Metabolites in Urine[4]

Objective: To quantify promethazine (PMZ) and its three metabolites (promethazine sulfoxide, monodesmethyl promethazine sulfoxide, and monodesmethyl promethazine) in urine using an automated on-line SPE-HPLC system.

Materials:

  • Solvents: HPLC grade water, Acetonitrile, Methanol

  • Reagents: Formic acid

  • Equipment: HPLC system with a column-switching device, an extraction column, and an analytical column.

On-line SPE and HPLC:

  • Sample Loading: Inject the urine sample directly onto the extraction column.

  • Washing: Flush the extraction column with a gradient elution to remove matrix interferences.

  • Elution and Separation: Elute the analytes from the extraction column onto the analytical column using a mobile phase with a higher solvent strength for chromatographic separation.

  • Detection: UV or MS/MS detection.

Chromatographic Conditions:

  • Extraction Column: To be selected based on the analyte's properties (e.g., a polymer-based reversed-phase column).

  • Analytical Column: A C18 or similar reversed-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 0.5 - 1.0 mL/min for the analytical column.

  • Injection Volume: Dependent on the sensitivity required.

Visualizations

The following diagrams illustrate the experimental workflows and metabolic pathways.

Experimental Workflow for Sample Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis sample Biological Sample (e.g., Plasma, Tissue) extraction Extraction (LLE, SPE, or PP) sample->extraction purification Purification/ Cleanup extraction->purification concentration Concentration purification->concentration reconstitution Reconstitution concentration->reconstitution hplc HPLC Separation reconstitution->hplc Inject detection Detection (UV, MS/MS) hplc->detection data_analysis Data Analysis detection->data_analysis

Caption: General workflow for the chromatographic analysis of promazine and its metabolites.

Metabolic Pathway of Promazine

metabolic_pathway cluster_metabolites Metabolites promazine Promazine hydroxylated Hydroxylated Promazine promazine->hydroxylated Hydroxylation (CYP450) sulfoxide Promazine Sulfoxide promazine->sulfoxide Sulfoxidation demethylated Desmethyl- promazine promazine->demethylated N-Demethylation (CYP450)

Caption: Simplified metabolic pathways of promazine.[5]

References

Troubleshooting & Optimization

Overcoming matrix effects in 3-Hydroxypromazine analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 3-Hydroxypromazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges, particularly matrix effects, encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2] In the analysis of this compound, particularly in complex biological matrices like plasma or urine, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). This can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[2] Phospholipids are a major contributor to matrix effects in plasma samples.[3]

Q2: What are the most common sample preparation techniques to minimize matrix effects for this compound analysis?

A2: The most common sample preparation techniques for antipsychotic drugs like this compound are:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins.[4] However, it may not effectively remove other matrix components like phospholipids, which are a primary source of matrix effects.[3]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its differential solubility in two immiscible liquids. LLE can provide a cleaner extract than PPT.[4] For phenothiazines, a common approach involves extraction with an organic solvent like a mixture of diethyl ether and dichloromethane under basic conditions.

  • Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte from the sample matrix. SPE can provide the cleanest extracts, but often requires more extensive method development.[5]

Q3: Why is the use of a stable isotope-labeled internal standard (SIL-IS) recommended for this compound quantification?

A3: A stable isotope-labeled internal standard, such as this compound-d3, is the gold standard for quantitative bioanalysis.[6][7] Because a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar matrix effects.[6][7] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects and other sources of error during sample preparation and analysis can be effectively compensated, leading to more accurate and precise results.

Q4: What are the typical LC-MS/MS parameters for the analysis of phenothiazines like this compound?

A4: Generally, a reversed-phase C18 or phenyl-hexyl column is used for chromatographic separation. The mobile phase often consists of an aqueous component with a modifier like formic acid or ammonium acetate and an organic component like acetonitrile or methanol, run in a gradient elution mode. For detection, a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) is typically employed. The specific MRM transitions would need to be optimized for this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Interaction of the basic analyte with active sites on the column.1. Adjust mobile phase pH to ensure the analyte is in a consistent ionic state. For basic drugs like this compound, a slightly acidic mobile phase is often used. 2. Use a guard column and ensure adequate sample cleanup. Flush the column or replace if necessary. 3. Consider using a column with advanced end-capping or a different stationary phase.
High Signal Variability or Poor Reproducibility 1. Significant and variable matrix effects. 2. Inconsistent sample preparation. 3. Instability of the analyte in the matrix or processed sample.1. Optimize the sample preparation method to improve matrix removal (e.g., switch from PPT to LLE or SPE). 2. Ensure precise and consistent execution of the sample preparation protocol. Use of a stable isotope-labeled internal standard is highly recommended to correct for variability. 3. Investigate analyte stability under different storage and processing conditions.
Low Analyte Signal or Inability to Reach Required Sensitivity 1. Ion suppression due to matrix effects. 2. Suboptimal ionization or fragmentation parameters in the mass spectrometer. 3. Low extraction recovery.1. Improve sample cleanup to remove interfering matrix components, particularly phospholipids. Diluting the sample extract can sometimes mitigate ion suppression if sensitivity allows. 2. Optimize ESI source parameters (e.g., spray voltage, gas flows, temperature) and collision energy for the specific MRM transitions of this compound. 3. Optimize the extraction procedure (e.g., pH, solvent choice) to maximize the recovery of this compound.
Carryover in Blank Injections Following High Concentration Samples 1. Adsorption of the analyte to components of the LC system. 2. Insufficient cleaning of the injection port or autosampler needle.1. Modify the mobile phase to include a stronger organic solvent or an additive to reduce analyte adsorption. 2. Optimize the needle wash procedure in the autosampler method, using a strong, appropriate solvent.

Experimental Protocols

Recommended "Best-Practice" Protocol for this compound in Human Plasma

This protocol is based on established methods for similar phenothiazine compounds and should be validated for this compound.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 200 µL of human plasma in a polypropylene tube, add 25 µL of internal standard working solution (e.g., this compound-d3 at 100 ng/mL).

  • Add 100 µL of 1 M sodium hydroxide to alkalize the sample.

  • Add 1 mL of extraction solvent (e.g., diethyl ether/dichloromethane, 70:30 v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject into the UPLC-MS/MS system.

2. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: To be determined by infusing a standard solution of this compound and its deuterated internal standard.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Phenothiazine Antipsychotics (Representative Data)

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)RSD (%) of RecoveryReference
Protein Precipitation (PPT) with Acetonitrile85 - 10520 - 40 (Suppression)< 15[4]
Liquid-Liquid Extraction (LLE) with Ethyl Acetate70 - 905 - 15 (Suppression)< 10[8]
Solid-Phase Extraction (SPE) with a mixed-mode cation exchange sorbent> 90< 5< 5[5]

Note: This table presents typical performance data for phenothiazine antipsychotics and is intended for comparative purposes. Actual results for this compound may vary and should be determined experimentally.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Extraction (LLE/SPE/PPT) add_is->extraction evap_recon Evaporation & Reconstitution extraction->evap_recon injection Injection evap_recon->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: A generalized experimental workflow for the analysis of this compound.

troubleshooting_logic start Inaccurate or Imprecise Results check_is Is a Stable Isotope Labeled Internal Standard Used? start->check_is use_is Implement SIL-IS check_is->use_is No check_me Evaluate Matrix Effects check_is->check_me Yes use_is->check_me me_present Significant Matrix Effects? check_me->me_present optimize_prep Optimize Sample Preparation (e.g., LLE, SPE, Phospholipid Removal) me_present->optimize_prep Yes check_chrom Review Chromatography me_present->check_chrom No optimize_prep->check_chrom chrom_issue Poor Peak Shape or Co-elution? check_chrom->chrom_issue optimize_lc Optimize LC Method (Mobile Phase, Gradient, Column) chrom_issue->optimize_lc Yes check_ms Review MS Parameters chrom_issue->check_ms No optimize_lc->check_ms ms_issue Low Signal or High Noise? check_ms->ms_issue optimize_ms Optimize MS Parameters (Source, Voltages, Gas Flows) ms_issue->optimize_ms Yes final Re-validate Method ms_issue->final No optimize_ms->final

Caption: A logical troubleshooting workflow for addressing inaccurate results.

References

Technical Support Center: Improving Recovery of 3-Hydroxypromazine from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of 3-Hydroxypromazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the extraction and quantification of this compound from biological matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the recovery of this compound from biological samples.

Issue Potential Cause Recommended Solution
Low Analyte Recovery Suboptimal Extraction pH: this compound, as a phenothiazine derivative, is a basic compound. Extraction efficiency is highly dependent on the pH of the sample matrix.Adjust the sample pH to be at least 2 units above the pKa of this compound to ensure it is in its non-ionized, more organic-soluble form. A pH range of 8.5-9.5 is a good starting point for optimization.
Inappropriate LLE Solvent: The polarity and composition of the liquid-liquid extraction solvent are critical for efficient partitioning of the analyte.For phenothiazines, a mixture of a non-polar solvent with a more polar modifier is often effective. Consider using hexane or pentane with a small percentage of 2-propanol or ethyl acetate. Methyl-tertiary-butyl-ether (MTBE) is another effective solvent to evaluate.
Inefficient SPE Elution: The elution solvent may not be strong enough to desorb the analyte from the solid-phase extraction sorbent.For reversed-phase SPE (C8 or C18), ensure the elution solvent is sufficiently non-polar. Methanol or acetonitrile are common choices. Acidifying the elution solvent with a small amount of formic acid or acetic acid can improve the elution of basic compounds like this compound by protonating them and disrupting their interaction with the stationary phase.
Analyte Instability: this compound may be susceptible to degradation in the biological matrix, especially during sample storage and processing. Phenolic compounds can be prone to oxidation.Minimize sample storage time and keep samples at or below -70°C.[1] Consider the addition of an antioxidant like ascorbic acid to the collection tubes.[2] Perform stability studies at each stage of the process (freeze-thaw, bench-top, post-preparative) to identify where degradation occurs.[3][4]
High Matrix Effects (Ion Suppression/Enhancement) Co-elution of Endogenous Components: Phospholipids and other matrix components can co-elute with this compound and interfere with its ionization in the mass spectrometer.Optimize Sample Cleanup: Utilize a more rigorous SPE cleanup protocol. Include a wash step with a solvent of intermediate polarity to remove interferences without eluting the analyte. For LLE, a back-extraction step can be effective. After the initial extraction into an organic solvent, back-extract the analyte into an acidic aqueous phase, then re-extract into a fresh organic solvent after basifying the aqueous phase.
Insufficient Chromatographic Separation: The LC method may not be adequately separating this compound from matrix components.Modify the HPLC gradient to be shallower, allowing for better separation of the analyte from interfering peaks. Experiment with different stationary phases (e.g., phenyl-hexyl instead of C18) that may offer different selectivity.
Poor Peak Shape Interaction with Active Sites: Residual silanol groups on the HPLC column can interact with the basic amine group of this compound, leading to peak tailing.Use a modern, end-capped HPLC column. Add a small amount of a competing base, such as triethylamine, to the mobile phase, or use a mobile phase with a low pH (e.g., containing formic acid) to ensure the analyte is protonated.
Inconsistent Results Variability in Sample Processing: Manual extraction procedures can introduce variability between samples.Automate the extraction process if possible. Ensure consistent vortexing times, evaporation conditions, and reconstitution volumes. The use of a validated internal standard that closely mimics the behavior of this compound is crucial to correct for variability.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for method development?

A1: Understanding the physicochemical properties of this compound is fundamental for developing an effective extraction method. Key properties include:

  • Molecular Weight: 300.4 g/mol [5]

  • XLogP3: 4.2[5]

  • Chemical Structure: It is a phenothiazine derivative with a hydroxyl group and a basic dimethylaminopropyl side chain.[5]

The relatively high XLogP3 value indicates good lipophilicity, suggesting it will partition well into organic solvents during liquid-liquid extraction and retain on reversed-phase SPE sorbents. The basic nature of the dimethylamino group means that its ionization state, and therefore its solubility and retention, will be highly dependent on pH.

Q2: Which extraction technique, SPE or LLE, is better for this compound?

A2: Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can be effective for this compound, and the choice often depends on the specific requirements of the assay, such as desired cleanliness of the extract, throughput, and potential for automation.

  • LLE is often simpler to develop initially and can provide good recovery.[6] However, it can be more labor-intensive and may result in less clean extracts compared to SPE. Emulsion formation can also be a problem.

  • SPE can offer higher selectivity and cleaner extracts, leading to reduced matrix effects.[7] It is also more amenable to automation. However, method development for SPE can be more complex, requiring optimization of sorbent type, wash, and elution conditions.

Q3: What type of SPE sorbent is recommended for this compound?

A3: For a compound with the properties of this compound, a reversed-phase sorbent is a good starting point.

  • C8 or C18: These are common choices for compounds with moderate to high lipophilicity.[7]

  • Polymeric Sorbents (e.g., HLB): These can offer higher capacity and stability across a wider pH range compared to silica-based sorbents.

  • Mixed-Mode Cation-Exchange (MCX): This type of sorbent can provide enhanced selectivity by utilizing both reversed-phase and ion-exchange retention mechanisms. This is particularly useful for basic compounds like this compound.

Q4: How can I assess the stability of this compound in my biological samples?

A4: A comprehensive stability assessment should be performed as part of your method validation. This typically includes:

  • Freeze-Thaw Stability: Analyze quality control (QC) samples after several freeze-thaw cycles to mimic sample retrieval from storage.

  • Short-Term (Bench-Top) Stability: Evaluate the stability of the analyte in the matrix at room temperature for a period that reflects the sample handling time.

  • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) and analyze them at various time points to establish the maximum allowable storage duration.

  • Post-Preparative Stability: Assess the stability of the extracted analyte in the autosampler to ensure it does not degrade before injection.[3][4]

Q5: What are typical LC-MS/MS parameters for the analysis of phenothiazines like this compound?

A5: While specific parameters need to be optimized for this compound, here are some general guidelines based on the analysis of similar compounds:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for phenothiazines due to the basicity of the amine groups.

  • Multiple Reaction Monitoring (MRM): This is the preferred scan mode for quantification due to its high selectivity and sensitivity. You will need to determine the precursor ion (the protonated molecule, [M+H]+) and a stable product ion after collision-induced dissociation. For related compounds like promethazine, a common product ion results from the cleavage of the side chain.[8]

  • Mobile Phase: A common mobile phase consists of a mixture of acetonitrile or methanol with water, containing a modifier like formic acid or ammonium formate to improve peak shape and ionization efficiency.[8][9]

  • Column: A C18 or similar reversed-phase column is a good starting point.

Experimental Protocols

Below are detailed starting-point methodologies for the extraction of this compound from plasma, based on protocols for structurally related compounds. These should be optimized for your specific application.

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is adapted from methods used for other phenothiazines and is a good starting point for optimization.

Materials:

  • SPE Cartridges: C18 or mixed-mode cation-exchange (MCX)

  • Plasma sample containing this compound

  • Internal Standard (IS) solution (e.g., a deuterated analog of this compound or a structurally similar compound like chlorpromazine)

  • Reagents: Methanol, Acetonitrile, Water (HPLC grade), Ammonium hydroxide, Formic acid

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • To 500 µL of plasma, add 50 µL of IS solution.

    • Vortex for 30 seconds.

    • Add 500 µL of 4% phosphoric acid and vortex to mix. This step helps to precipitate proteins and dissociate the analyte from protein binding.

    • Centrifuge at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove salts and other polar interferences.

    • Wash the cartridge with 1 mL of 40% methanol in water to remove less hydrophobic interferences.

  • Elution:

    • Elute the this compound and IS with 1 mL of methanol containing 2% ammonium hydroxide. The basic modifier helps to neutralize the analyte for efficient elution from a reversed-phase sorbent or to displace it from a cation-exchange sorbent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Plasma

This protocol is a starting point based on general principles for the extraction of basic drugs.

Materials:

  • Plasma sample containing this compound

  • Internal Standard (IS) solution

  • Reagents: Sodium hydroxide (1M), Extraction solvent (e.g., methyl-tertiary-butyl-ether (MTBE) or hexane:isoamyl alcohol (99:1)), Reconstitution solvent.

Procedure:

  • Sample Preparation:

    • To 500 µL of plasma in a polypropylene tube, add 50 µL of IS solution.

    • Vortex for 30 seconds.

  • Basification:

    • Add 100 µL of 1M Sodium Hydroxide to raise the pH of the plasma sample.

    • Vortex briefly.

  • Extraction:

    • Add 2 mL of the extraction solvent (e.g., MTBE).

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Solvent Transfer and Evaporation:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Preparation Sample Plasma Sample + IS Precipitate Protein Precipitation (e.g., with acid) Sample->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Load Load Supernatant Centrifuge->Load Condition Condition Cartridge (Methanol, Water) Condition->Load Wash1 Wash 1 (e.g., Water) Load->Wash1 Wash2 Wash 2 (e.g., 40% Methanol) Wash1->Wash2 Elute Elute Analyte (e.g., Methanol with NH4OH) Wash2->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis Preparation Sample Plasma Sample + IS Basify Basify Sample (e.g., with NaOH) Sample->Basify AddSolvent Add Organic Solvent (e.g., MTBE) Basify->AddSolvent Vortex Vortex AddSolvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate Solvent Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

References

Preventing degradation of 3-Hydroxypromazine during sample storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of 3-Hydroxypromazine in biological samples during storage. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific quantitative stability data for this compound is limited in published literature, the following recommendations are based on studies of the parent compound, promazine, and other closely related phenothiazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in stored samples?

A1: Based on the behavior of related phenothiazine compounds, the primary factors contributing to the degradation of this compound are exposure to light (photodegradation), inappropriate pH levels, oxidative stress, and elevated temperatures. Phenothiazines are known to be sensitive to these conditions, which can lead to the formation of various degradation products.

Q2: What is the recommended temperature for short-term and long-term storage of samples containing this compound?

A2: For short-term storage (up to a few days), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or, ideally, -80°C is crucial to maintain the integrity of the analyte. Studies on promazine and its metabolites have shown stability for at least 64 days at -20°C in plasma and urine.[1] For extended long-term storage, -80°C is the preferred temperature to minimize enzymatic and chemical degradation.

Q3: How many freeze-thaw cycles are acceptable for samples with this compound?

A3: It is highly recommended to minimize freeze-thaw cycles. Each cycle can potentially lead to degradation of the analyte. Ideally, samples should be aliquoted upon collection to avoid the need for repeated freezing and thawing of the entire sample. If repeated analysis is necessary, it is best to use a fresh aliquot for each experiment.

Q4: Should I use any preservatives to stabilize this compound in urine samples?

A4: The use of chemical preservatives should be approached with caution as they can sometimes interfere with analytical methods or even accelerate the degradation of certain compounds. For urine samples, if there is a delay before freezing, keeping the sample at 4°C is often sufficient for short periods. If a preservative is deemed necessary for longer-term storage at refrigerated temperatures, its compatibility with this compound and the intended analytical method must be validated.

Q5: Are there any specific recommendations for the type of storage containers to be used?

A5: It is advisable to use amber-colored polypropylene or glass vials to protect the samples from light. The containers should be tightly sealed to prevent evaporation and contamination. For long-term storage at ultra-low temperatures, ensure the vials are rated for such conditions to prevent cracking.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound from stored samples Degradation due to improper storage temperature. Ensure samples are stored at -80°C for long-term storage. For short-term, maintain samples at 2-8°C. Verify freezer/refrigerator temperatures are consistently maintained.
Photodegradation from exposure to light. Always store samples in amber-colored vials and protect from direct light exposure during handling and processing.
Oxidative degradation. Minimize headspace in storage vials to reduce contact with air. Consider purging the vial with an inert gas like nitrogen before sealing for long-term storage. The addition of antioxidants should be validated for compatibility.
Degradation due to inappropriate pH. For urine samples, measure the pH upon collection. If necessary and compatible with your analytical method, adjust the pH to a neutral or slightly acidic range, as extreme pH can promote degradation of phenothiazines.
Inconsistent results between aliquots of the same sample Multiple freeze-thaw cycles. Aliquot samples immediately after collection to avoid repeated freeze-thaw cycles of the bulk sample. Use a new aliquot for each analysis.
Non-homogenous sample before aliquoting. Ensure the sample is thoroughly but gently mixed before aliquoting, especially after thawing.
Presence of unexpected peaks in chromatograms Formation of degradation products. Review the storage conditions (temperature, light exposure, pH). The presence of additional peaks may indicate the formation of sulfoxides or other degradation products characteristic of phenothiazines.

Data on Phenothiazine Stability

The following tables summarize stability data for phenothiazine derivatives, which can serve as a proxy for estimating the stability of this compound.

Table 1: General Stability of Promazine and its Metabolites in Biological Matrices

AnalyteMatrixStorage TemperatureDurationStability
PromazinePlasma, Urine-20°C64 daysStable[1]
DesmonomethylpromazinePlasma, Urine-20°C64 daysStable[1]

Table 2: Qualitative Impact of Stress Conditions on Phenothiazines (General)

Stress ConditionPotential Impact on Phenothiazines
Acidic/Basic Hydrolysis Degradation can occur at extreme pH values. Stability is often pH-dependent.
Oxidation Susceptible to oxidation, leading to the formation of sulfoxides and other oxides. This can be accelerated by the presence of metal ions.
Photolysis Prone to degradation upon exposure to UV and visible light.
Thermal Stress Elevated temperatures can accelerate degradation.

Experimental Protocols

Protocol 1: Sample Collection and Handling to Minimize Degradation

  • Collection: Collect blood samples in appropriate anticoagulant tubes (e.g., EDTA). Collect urine samples in sterile containers.

  • Processing:

    • Plasma: Centrifuge blood samples as soon as possible (ideally within 1 hour of collection) at a recommended speed (e.g., 1500 x g for 15 minutes at 4°C) to separate plasma.

    • Urine: Mix the urine sample gently but thoroughly.

  • Aliquoting: Immediately after processing, aliquot the plasma or urine into pre-labeled, amber-colored cryovials of an appropriate volume for single use.

  • Storage:

    • For short-term storage (up to 24 hours), store the aliquots at 2-8°C.

    • For long-term storage, immediately place the aliquots in a -80°C freezer.

  • Shipping: If samples need to be transported, they should be shipped on dry ice to maintain a frozen state.

  • Thawing: When ready for analysis, thaw the required number of aliquots at room temperature or in a cool water bath. Mix gently before analysis. Avoid repeated freeze-thaw cycles.

Protocol 2: Forced Degradation Study for this compound

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

    • Basic Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Incubate under the same conditions as acidic hydrolysis. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Add an equal volume of a dilute hydrogen peroxide solution (e.g., 3%) to the stock solution. Incubate at room temperature for a defined period.

    • Photodegradation: Expose the stock solution in a photostability chamber to a controlled light source (e.g., UV and visible light). A control sample should be wrapped in aluminum foil to protect it from light.

    • Thermal Degradation: Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C).

  • Sample Analysis: At each time point, withdraw a sample from each stress condition and analyze using a validated analytical method (e.g., LC-MS/MS) to determine the remaining concentration of this compound and identify any major degradation products.

  • Data Analysis: Calculate the percentage of degradation for each condition and time point.

Visualizations

cluster_degradation Potential Degradation Pathways of this compound 3HP This compound Sulfoxide This compound Sulfoxide 3HP->Sulfoxide Oxidation N_Oxide This compound N-Oxide 3HP->N_Oxide Oxidation Ring_Cleavage Ring Cleavage Products 3HP->Ring_Cleavage Photodegradation Conjugates Glucuronide/Sulfate Conjugates 3HP->Conjugates Metabolism (in vivo)

Caption: Potential degradation pathways for this compound.

cluster_workflow Sample Handling Workflow for this compound Stability Collection Sample Collection (Blood/Urine) Processing Immediate Processing (Centrifugation for Plasma) Collection->Processing Aliquoting Aliquot into Amber Vials Processing->Aliquoting Storage Long-term Storage at -80°C Aliquoting->Storage Analysis Thaw Single Aliquot for Analysis Storage->Analysis

Caption: Recommended sample handling and storage workflow.

cluster_troubleshooting Troubleshooting Low Analyte Recovery result result Start Low 3-HP Recovery? Temp Storage Temp > -20°C? Start->Temp Light Exposed to Light? Temp->Light No Res1 Store at -80°C Temp->Res1 Yes FreezeThaw Multiple Freeze-Thaw Cycles? Light->FreezeThaw No Res2 Use Amber Vials, Protect from Light Light->Res2 Yes Res4 Investigate pH or Oxidative Stress FreezeThaw->Res4 No Res3 Aliquot Samples, Use Fresh Aliquot FreezeThaw->Res3 Yes

Caption: Troubleshooting decision tree for low recovery.

References

Optimizing Tandem MS Fragmentation for 3-Hydroxypromazine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing tandem mass spectrometry (MS) fragmentation for the analysis of 3-Hydroxypromazine. The following sections offer troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format, alongside detailed experimental protocols and data presentation tables.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of tandem MS methods for this compound.

Q1: I am not seeing a strong precursor ion for this compound in my initial full scan analysis. What could be the issue?

A1: Several factors could contribute to a weak precursor ion signal. Consider the following troubleshooting steps:

  • Ionization Source Settings: Ensure your electrospray ionization (ESI) source parameters are optimized. For phenothiazine derivatives, positive ionization mode is typically more effective. Check and optimize the capillary voltage, source temperature, and gas flows (nebulizer and drying gas).

  • Mobile Phase Composition: The pH of your mobile phase can significantly impact ionization efficiency. For basic compounds like this compound, a slightly acidic mobile phase (e.g., containing 0.1% formic acid) can promote protonation and enhance the [M+H]⁺ signal.

  • Adduct Formation: this compound might be forming adducts with salts present in your sample or mobile phase (e.g., [M+Na]⁺, [M+K]⁺). This will split the ion signal across multiple species. Try to minimize salt contamination by using high-purity solvents and new glassware. You can also look for the expected m/z of these adducts to confirm their presence.

  • Sample Degradation: Ensure the stability of your this compound standard and samples. Improper storage or handling can lead to degradation.

Q2: I am having difficulty identifying characteristic product ions for this compound. Where should I start?

A2: Predicting fragmentation patterns based on the structure of this compound and similar compounds is a good starting point. The phenothiazine core and the alkylamine side chain are the most likely sites of fragmentation.

  • Side-Chain Fragmentation: A common fragmentation pathway for phenothiazines involves the cleavage of the alkylamine side chain, particularly at the bond alpha to the nitrogen atom.[1]

  • Product Ion Scan: Perform a product ion scan (or MS/MS scan) on the protonated precursor ion of this compound ([M+H]⁺). This will reveal all the fragment ions generated at a given collision energy.

  • Literature on Analogues: Review literature on the fragmentation of similar phenothiazine derivatives like promazine or chlorpromazine for insights into expected fragmentation patterns.

Q3: My signal intensity for the selected MRM transition is low and inconsistent. How can I improve it?

A3: Low and variable signal intensity in Multiple Reaction Monitoring (MRM) mode often points to suboptimal collision energy or issues with the chromatographic separation.

  • Collision Energy Optimization: This is a critical parameter that needs to be optimized for each specific MRM transition. The optimal collision energy is the voltage that produces the highest intensity of the desired product ion. It is recommended to perform a collision energy optimization experiment by ramping the collision energy and monitoring the product ion intensity.

  • Chromatographic Peak Shape: Poor peak shape (e.g., tailing or fronting) can lead to inconsistent signal intensity. Ensure your liquid chromatography (LC) method provides sharp, symmetrical peaks for this compound. This may involve adjusting the mobile phase composition, gradient, or column chemistry.

  • Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of this compound, leading to lower signal intensity. To mitigate this, improve your sample preparation procedure (e.g., using solid-phase extraction) or adjust your chromatography to separate the analyte from interfering matrix components.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion (Q1) for this compound in positive ESI-MS?

A1: this compound has a monoisotopic mass of approximately 300.13 g/mol . In positive electrospray ionization (ESI), the expected precursor ion will be the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 301.1.

Q2: What are the predicted major product ions (Q3) for this compound?

A2: Based on the fragmentation of similar phenothiazines, the primary fragmentation is expected to occur on the dimethylaminopropyl side chain. A key fragmentation is the cleavage alpha to the side chain nitrogen. The table below outlines predicted MRM transitions.

Precursor Ion (Q1) [M+H]⁺Predicted Product Ion (Q3)Description of Fragmentation
301.186.1Cleavage of the C-C bond alpha to the terminal dimethylamine group, resulting in the [CH₂=N(CH₃)₂]⁺ fragment.
301.158.1Cleavage of the bond between the second and third carbon of the propyl chain, leading to the [CH₂=CH-N(CH₃)₂]⁺ fragment.

Q3: How do I perform collision energy optimization for a specific MRM transition?

A3: Collision energy (CE) optimization is typically performed by infusing a standard solution of this compound directly into the mass spectrometer or by making repeated injections of the standard while varying the CE for the target MRM transition. The general steps are:

  • Set up the mass spectrometer to monitor the desired MRM transition (e.g., 301.1 -> 86.1).

  • Create a series of experiments where the collision energy is ramped over a range (e.g., 5 to 50 eV in 2-5 eV increments).

  • Monitor the intensity of the product ion at each collision energy level.

  • Plot the product ion intensity as a function of collision energy to generate a CE profile.

  • The optimal collision energy is the value that yields the maximum product ion intensity.

Experimental Protocols

Protocol 1: Product Ion Scan for Identification of this compound Fragments

  • Sample Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infusion: Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • MS Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 120 - 150 °C

    • Drying Gas Flow: 8 - 12 L/min

    • Nebulizer Pressure: 30 - 40 psi

  • MS/MS Scan:

    • Precursor Ion (Q1): Set to m/z 301.1.

    • Scan Type: Product Ion Scan.

    • Collision Energy: Start with a moderate collision energy (e.g., 20 eV) and then perform scans at a range of energies (e.g., 10, 30, and 40 eV) to observe how the fragmentation pattern changes.

    • Product Ion Mass Range: Scan from m/z 50 to 310.

  • Data Analysis: Identify the most abundant and consistent product ions across the different collision energies. These will be your candidate ions for MRM method development.

Visualizations

workflow cluster_prep Sample Preparation & Infusion cluster_ms Mass Spectrometry Analysis cluster_dev Method Development & Validation prep Prepare 1 µg/mL this compound Standard infuse Infuse into Mass Spectrometer prep->infuse full_scan Full Scan (Q1) to Confirm Precursor Ion (m/z 301.1) infuse->full_scan Introduce Sample product_scan Product Ion Scan (MS/MS) on m/z 301.1 full_scan->product_scan ce_opt Collision Energy Optimization for Selected MRM Transitions product_scan->ce_opt mrm_method Develop MRM Method with Optimized Transitions ce_opt->mrm_method Define Optimal Parameters validation Validate Method (Linearity, Precision, Accuracy) mrm_method->validation

Caption: Workflow for Tandem MS Method Development for this compound.

troubleshooting_tree start Low/No Signal for this compound q1 Is the Precursor Ion ([M+H]⁺) visible in the full scan? start->q1 q2 Are there significant adduct ions ([M+Na]⁺, [M+K]⁺)? q1->q2 No q3 Is the MRM signal for the product ion weak or absent? q1->q3 Yes sol1 Optimize ESI source parameters (voltage, temp, gas). Adjust mobile phase pH. q2->sol1 No sol2 Use high-purity solvents and new glassware. Look for adduct m/z values. q2->sol2 Yes q4 Is the signal inconsistent across injections? q3->q4 Yes sol3 Perform Collision Energy Optimization. Verify the correct product ion is selected. q3->sol3 No sol4 Check for chromatographic issues (peak shape). Investigate matrix effects. q4->sol4 Yes

Caption: Troubleshooting Decision Tree for this compound Tandem MS Analysis.

References

Technical Support Center: Synthesis and Purification of 3-Hydroxypromazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis and purification of 3-Hydroxypromazine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem ID Issue Potential Causes Recommended Solutions
SYN-001 Low yield of this compound 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Degradation of the product under reaction conditions. 4. Poor regioselectivity of the hydroxylation step, leading to other isomers.1. Monitor the reaction progress using TLC or HPLC to ensure completion. 2. Optimize the reaction temperature. Phenothiazine chemistry can be sensitive to heat. 3. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. 4. Investigate different hydroxylating agents or protective group strategies to improve regioselectivity.
SYN-002 Presence of significant amounts of Promazine sulfoxide impurity 1. Oxidation of the sulfur atom in the phenothiazine ring. This is a common side reaction for phenothiazines, especially under oxidative conditions or exposure to air.1. Use deoxygenated solvents. 2. Perform the reaction under an inert atmosphere. 3. Add a mild antioxidant to the reaction mixture if compatible with the reagents. 4. During workup, avoid prolonged exposure to air and strong oxidizing agents.
PUR-001 Difficulty in separating this compound from starting materials or other impurities by column chromatography 1. Similar polarity of the desired product and impurities. The hydroxyl group increases polarity, but other polar impurities may co-elute. 2. Tailing of the product peak on silica gel due to the basic nitrogen atom.1. Utilize a different stationary phase, such as alumina or a bonded phase (e.g., C18 for reversed-phase chromatography). 2. For normal phase chromatography, add a small amount of a basic modifier like triethylamine or ammonia to the eluent to reduce peak tailing. 3. Employ preparative HPLC for higher resolution.
PUR-002 Product degradation during purification 1. Sensitivity of the hydroxylated phenothiazine to acidic or basic conditions used in chromatography. 2. Light sensitivity of phenothiazines.1. Use a neutral mobile phase if possible. If acidic or basic modifiers are necessary, minimize the exposure time. 2. Protect all solutions and the chromatography column from light by using amber glassware or covering with aluminum foil.
STB-001 Discoloration of the final product upon storage 1. Oxidation of the phenothiazine ring system or the hydroxyl group. 2. Photodegradation.1. Store the purified this compound under an inert atmosphere. 2. Store in an amber vial at low temperatures. 3. Consider the use of a suitable antioxidant if the product is to be stored in solution.

Frequently Asked Questions (FAQs)

Synthesis

Q1: What is a common synthetic strategy for this compound?

A1: A plausible synthetic route involves a multi-step process. One approach is the synthesis of the 3-hydroxy-phenothiazine core first, followed by N-alkylation with 3-(dimethylamino)propyl chloride. Another strategy could be the regioselective hydroxylation of a protected promazine derivative, followed by deprotection. The direct hydroxylation of promazine is challenging due to the high reactivity of the phenothiazine ring, which can lead to a mixture of products and oxidation of the sulfur atom.[1]

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenges include:

  • Regioselectivity: Achieving selective hydroxylation at the 3-position of the phenothiazine ring is difficult due to the presence of other reactive sites.[1]

  • Side Reactions: The phenothiazine nucleus is susceptible to oxidation at the sulfur atom, leading to the formation of sulfoxide impurities.

  • Product Stability: The hydroxylated product can be sensitive to the reaction and workup conditions, potentially leading to degradation.

Q3: How can I minimize the formation of the sulfoxide impurity?

A3: To minimize sulfoxide formation, it is crucial to work under oxygen-free conditions. This can be achieved by using degassed solvents and running the reaction under an inert atmosphere of nitrogen or argon. Avoiding strong oxidizing agents and minimizing the reaction temperature can also be beneficial.

Purification

Q4: What is the recommended method for purifying this compound?

A4: Due to the increased polarity from the hydroxyl group, reversed-phase preparative High-Performance Liquid Chromatography (HPLC) is often the most effective method for achieving high purity. It allows for good separation from less polar starting materials and side products.

Q5: What are typical starting conditions for the preparative HPLC purification of this compound?

A5: A good starting point for method development would be a C18 column with a gradient elution using a mobile phase consisting of water and acetonitrile or methanol, with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape. The exact conditions will need to be optimized for your specific crude product mixture.

HPLC Method Development Starting Parameters

Parameter Recommendation
Column C18, 5-10 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid
Gradient Start with a low percentage of B and gradually increase
Detection UV, typically around 254 nm

Q6: My this compound is showing significant peak tailing during HPLC analysis. How can I improve this?

A6: Peak tailing for basic compounds like this compound on silica-based columns is often due to interactions with residual acidic silanol groups. To mitigate this, you can:

  • Use a base-deactivated column.

  • Add a competitive base, such as triethylamine (0.1-0.5%), to your mobile phase in normal-phase chromatography.

  • In reversed-phase, using a low pH mobile phase (e.g., with formic acid or TFA) will protonate the amine, which can improve peak shape.

Stability and Storage

Q7: How stable is this compound?

A7: Phenothiazine derivatives, particularly those with hydroxyl groups, can be susceptible to degradation. They are known to be sensitive to light and oxidation.[2] Stability is also pH-dependent, and the compound may degrade under strongly acidic or basic conditions.

Q8: What are the best practices for storing purified this compound?

A8: For optimal stability, this compound should be stored as a solid in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) and at a low temperature (e.g., -20°C). If stored in solution, use degassed solvents and protect from light.

Experimental Protocols & Visualizations

General Experimental Workflow

The following diagram outlines a general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage start Starting Materials (e.g., 3-hydroxy-phenothiazine and 3-(dimethylamino)propyl chloride) reaction N-Alkylation Reaction (under inert atmosphere) start->reaction workup Aqueous Workup & Solvent Extraction reaction->workup crude Crude this compound workup->crude prep_hplc Preparative HPLC crude->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection solvent_evap Solvent Evaporation fraction_collection->solvent_evap pure_product Pure this compound solvent_evap->pure_product analytical_hplc Analytical HPLC pure_product->analytical_hplc nmr NMR Spectroscopy pure_product->nmr ms Mass Spectrometry pure_product->ms

Caption: General workflow for the synthesis and purification of this compound.

Potential Side Reactions in Synthesis

This diagram illustrates the desired reaction and a common side reaction.

G cluster_main Desired Reaction cluster_side Side Reaction reactant Promazine Precursor product This compound reactant->product Hydroxylation side_product Promazine Sulfoxide reactant->side_product Oxidation

Caption: Desired hydroxylation versus the common side reaction of sulfur oxidation.

References

Minimizing analytical variability in 3-Hydroxypromazine quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing analytical variability during the quantification of 3-Hydroxypromazine. The information provided is based on established principles for the bioanalysis of phenothiazine derivatives using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Disclaimer

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for quantifying this compound in biological matrices?

A1: The most common and robust analytical method for quantifying this compound and other phenothiazine metabolites in biological matrices such as plasma, serum, and urine is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for detecting the low concentrations typically found in biological samples.

Q2: What are the main sources of analytical variability in this compound quantification?

A2: The primary sources of analytical variability include:

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate and imprecise results.[1]

  • Sample Preparation: Inconsistent recovery during extraction steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) can introduce significant variability.

  • Chromatographic Issues: Poor peak shape, retention time shifts, and carryover from previous injections can all affect the accuracy and precision of quantification.[2]

  • Instrumental Variability: Fluctuations in the performance of the LC-MS/MS system, such as changes in ionization efficiency or detector response, can contribute to variability.

  • Internal Standard Selection: An inappropriate internal standard that does not mimic the analytical behavior of this compound can fail to compensate for variability.

Q3: How can I minimize matrix effects?

A3: To minimize matrix effects, consider the following strategies:

  • Effective Sample Preparation: Use a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering matrix components.

  • Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components. This may involve adjusting the mobile phase composition, gradient, or using a different column chemistry.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, although this may compromise the limit of quantification.

  • Use of a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

Q4: What is a suitable internal standard (IS) for this compound analysis?

A4: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., this compound-d3). If a SIL-IS is not available, a structurally similar compound that is not present in the samples and has similar chromatographic and mass spectrometric behavior can be used. Promazine-d6 or another hydroxylated phenothiazine derivative could be considered, but their suitability must be thoroughly validated.[3]

Troubleshooting Guide

Issue Potential Causes Recommended Actions
Poor Peak Shape (Tailing or Fronting) - Column degradation or contamination- Inappropriate mobile phase pH- Sample solvent incompatible with mobile phase- Flush the column or replace it if necessary.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.[4]
Inconsistent/Low Recovery - Inefficient sample extraction- Analyte instability- Optimize the sample preparation method (e.g., change SPE sorbent, extraction solvent).- Investigate the stability of this compound under the extraction and storage conditions.
High Signal Variability (Poor Precision) - Significant matrix effects- Inconsistent injection volume- Unstable spray in the MS source- Implement strategies to minimize matrix effects (see FAQ).- Check the autosampler for proper functioning.- Clean and optimize the MS source parameters (e.g., spray voltage, gas flows, temperature).[1]
No or Low Signal - Incorrect MS/MS transitions- Analyte degradation- Source contamination- Confirm the precursor and product ions for this compound by infusing a standard solution.- Check for analyte stability.- Clean the MS source components.[2]
Carryover - Adsorption of the analyte to the column or LC system components- Optimize the needle wash solvent and procedure in the autosampler.- Use a steeper gradient at the end of the run to elute any remaining analyte.- Inject blank samples after high concentration samples to assess carryover.

Illustrative Quantitative Data

Note: The following tables contain hypothetical data for illustrative purposes. These parameters must be experimentally determined and optimized for your specific instrument and method.

Table 1: Hypothetical LC-MS/MS Parameters for this compound and Internal Standard

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Polarity
This compound (Quantifier)301.186.125Positive
This compound (Qualifier)301.158.135Positive
Promazine-d6 (IS)291.292.125Positive

Table 2: Illustrative Chromatographic Conditions

Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes
Column Temperature 40 °C
Injection Volume 5 µL

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)
  • To 100 µL of plasma/serum sample, add 20 µL of internal standard working solution (e.g., Promazine-d6 in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of mobile phase A/B (95:5, v/v).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
  • To 200 µL of plasma/serum sample, add 20 µL of internal standard working solution and 200 µL of 4% phosphoric acid.

  • Vortex for 10 seconds.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of mobile phase A/B (95:5, v/v) for LC-MS/MS analysis.

Visualizations

ExperimentalWorkflow Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (PPT or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: A typical experimental workflow for the quantification of this compound.

TroubleshootingWorkflow Troubleshooting Logic for Analytical Variability Start High Analytical Variability Observed CheckPrecision Review QC Sample Precision (Intra- and Inter-batch) Start->CheckPrecision CheckAccuracy Review QC Sample Accuracy CheckPrecision->CheckAccuracy Precision OK CheckInstrument Check Instrument Performance: - Source cleaning - Calibration CheckPrecision->CheckInstrument Precision Poor CheckPeakShape Examine Peak Shape and Retention Time CheckAccuracy->CheckPeakShape Accuracy OK InvestigateSamplePrep Investigate Sample Prep: - Recovery - Stability CheckAccuracy->InvestigateSamplePrep Accuracy Poor (Systematic Bias) OptimizeLC Optimize Chromatography: - Gradient - Column - Mobile Phase CheckPeakShape->OptimizeLC Poor Peak Shape/ RT Shift CheckIS Verify Internal Standard Performance CheckPeakShape->CheckIS Peak Shape OK Resolved Issue Resolved InvestigateSamplePrep->Resolved InvestigateMatrixEffects Investigate Matrix Effects: - Post-column infusion - Compare matrix lots InvestigateMatrixEffects->OptimizeLC Matrix Effects Present InvestigateMatrixEffects->Resolved No Significant Matrix Effects OptimizeLC->Resolved CheckIS->InvestigateMatrixEffects IS Performance OK CheckIS->Resolved IS Performance Poor CheckInstrument->Resolved

Caption: A logical workflow for troubleshooting common issues in LC-MS/MS bioanalysis.

References

Technical Support Center: 3-Hydroxypromazine Analytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxypromazine analytical assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for this compound?

A1: The most common analytical methods for the quantification of this compound, a major metabolite of promazine, in biological matrices include High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection, and Gas Chromatography-Mass Spectrometry (GC-MS). Immunoassays (ELISA) are often used for screening purposes for promazine and its metabolites as a group.

Q2: What are the key pre-analytical considerations for this compound analysis in biological samples?

A2: Proper sample collection, handling, and storage are critical for accurate analysis. Blood samples should be collected in appropriate tubes (e.g., EDTA for plasma) and processed promptly to separate plasma or serum.[1][2] Urine samples should be collected in clean containers. All biological samples should be stored at -20°C or preferably -80°C to minimize degradation of phenothiazine metabolites.[1] Phenothiazines are known to be sensitive to light, so protection from light during all stages is recommended.

Q3: My this compound peak is showing tailing in my HPLC chromatogram. What could be the cause?

A3: Peak tailing for a basic compound like this compound in reverse-phase HPLC is often due to secondary interactions with acidic silanol groups on the silica-based column packing. To mitigate this, you can:

  • Use a base-deactivated column or an end-capped column.

  • Add a competing base, such as triethylamine, to the mobile phase.

  • Adjust the mobile phase pH to ensure the analyte is in a single ionic state.

Q4: I am observing low recovery of this compound during sample extraction. What can I do?

A4: Low recovery can be due to several factors. For liquid-liquid extraction (LLE) or solid-phase extraction (SPE), ensure the pH of the sample is optimized to have this compound in its non-ionized form for efficient extraction into an organic solvent. For SPE, ensure the sorbent is appropriate for the analyte's polarity and that the elution solvent is strong enough to desorb the analyte completely. Incomplete protein precipitation can also lead to low recovery; ensure the precipitating solvent is added in the correct ratio and vortexed thoroughly.[3]

Q5: Are there any known interferences in this compound assays?

A5: Potential interferences can include other metabolites of promazine or co-administered drugs with similar chemical properties. It is crucial to develop a selective method, especially when using UV detection. Mass spectrometry-based methods (LC-MS/MS or GC-MS/MS) offer higher selectivity and can minimize interferences by using specific precursor-product ion transitions.

Troubleshooting Guides

HPLC Assay Troubleshooting
Problem Potential Cause Suggested Solution
No Peak or Very Small Peak Improper sample preparation leading to analyte loss.Review and optimize the extraction procedure, ensuring correct pH and solvent selection.
Incorrect injection volume or injector malfunction.Verify injector settings and ensure the syringe is functioning correctly.
Mobile phase composition is incorrect.Prepare fresh mobile phase and ensure correct proportions of all components.
Detector issue (e.g., lamp off, incorrect wavelength).Check detector settings and ensure the lamp is on and set to the appropriate wavelength (around 254 nm for phenothiazines).
Broad Peaks Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.
High dead volume in the HPLC system.Check all connections for leaks and ensure tubing is of appropriate length and diameter.
Mobile phase pH is near the pKa of this compound.Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Split Peaks Partially blocked frit or column inlet.Reverse flush the column. If the problem persists, replace the column.
Injector issue (e.g., partially plugged needle).Clean or replace the injector needle and seat.
Sample solvent incompatible with the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Shifting Retention Times Inconsistent mobile phase composition.Ensure accurate and consistent mobile phase preparation. Use a mobile phase degasser.
Fluctuation in column temperature.Use a column oven to maintain a constant temperature.
Pump malfunction (inconsistent flow rate).Check for leaks, and prime the pump. If necessary, service the pump seals.
GC-MS Assay Troubleshooting
Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing) Active sites in the injector liner or column.Use a deactivated liner and a high-quality, low-bleed GC column. Derivatization of the analyte can also reduce tailing.
Non-volatile residues in the injector.Clean or replace the injector liner and septum.
Low Signal Intensity Inefficient derivatization.Optimize derivatization conditions (reagent, temperature, and time).
Analyte degradation in the hot injector.Use a lower injector temperature or a pulsed splitless injection.
Mass spectrometer source is dirty.Clean the ion source of the mass spectrometer.
Interfering Peaks Matrix effects from the biological sample.Improve the sample clean-up procedure (e.g., use a more selective SPE sorbent).
Contamination from solvents or glassware.Use high-purity solvents and thoroughly clean all glassware.
Inconsistent Results Variability in manual sample preparation.Use an internal standard to correct for variations in extraction and injection.
Leaks in the GC system.Check for leaks at all fittings, especially the septum and column connections.
Immunoassay (ELISA) Troubleshooting
Problem Potential Cause Suggested Solution
High Background Insufficient washing.Increase the number of wash steps or the soaking time during washes.
Non-specific binding of antibodies.Use a blocking buffer to reduce non-specific binding.
Substrate solution is contaminated or expired.Use fresh, properly stored substrate.
Low or No Signal Inactive enzyme conjugate.Ensure the enzyme conjugate is stored correctly and has not expired.
Incorrect antibody concentration.Optimize the concentration of the primary and secondary antibodies.
Insufficient incubation time or incorrect temperature.Follow the recommended incubation times and temperatures in the protocol.
High Variability between Wells Pipetting errors.Use calibrated pipettes and ensure consistent pipetting technique.
Uneven temperature across the plate during incubation.Ensure the plate is incubated in a temperature-controlled environment.
Incomplete mixing of reagents in wells.Gently tap the plate after adding reagents to ensure proper mixing.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related analytical parameters.

Table 1: Physicochemical and Mass Spectrometry Data for this compound

Parameter Value Source
Molecular FormulaC₁₇H₂₀N₂OSPubChem[4]
Molecular Weight300.4 g/mol PubChem[4]
Monoisotopic Mass300.12963444 DaPubChem[4]
Key Mass Spectrum Peak (m/z)300PubChem[4]

Table 2: Representative HPLC Method Parameters for Phenothiazine Metabolites

Parameter Condition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Phosphate Buffer (pH 3-7) gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm or MS/MS
Injection Volume 20 µL
Column Temperature 30°C

Table 3: Representative GC-MS Method Parameters for Phenothiazine Metabolites

Parameter Condition
Column DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.0 mL/min
Injector Temperature 250°C
Oven Program Start at 150°C, ramp to 300°C
Derivatization Silylation (e.g., with BSTFA) may be required
Detection Mass Spectrometer in SIM or Scan mode

Experimental Protocols

Protocol for Extraction of this compound from Human Plasma for HPLC-UV Analysis

This protocol is a representative method adapted from procedures for related phenothiazine compounds.

Materials:

  • Human plasma (EDTA)

  • Internal Standard (IS) solution (e.g., a structurally similar phenothiazine not expected in the sample)

  • 0.1 M Sodium Hydroxide

  • Extraction Solvent: Hexane:Isoamyl Alcohol (99:1, v/v)

  • 0.1 M Hydrochloric Acid

  • HPLC grade water, acetonitrile, and methanol

  • Phosphate buffer

Procedure:

  • To 1 mL of plasma in a glass tube, add 50 µL of the IS solution and vortex briefly.

  • Add 200 µL of 0.1 M Sodium Hydroxide to alkalinize the sample and vortex.

  • Add 5 mL of the extraction solvent, cap the tube, and vortex for 10 minutes.

  • Centrifuge at 3000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean glass tube.

  • Add 200 µL of 0.1 M Hydrochloric Acid to the organic extract, vortex for 5 minutes, and centrifuge for 5 minutes.

  • Aspirate and discard the upper organic layer.

  • Inject 50 µL of the lower aqueous layer into the HPLC system.

Protocol for Solid-Phase Extraction (SPE) of this compound from Urine for GC-MS Analysis

This is a general protocol that should be optimized for your specific application.

Materials:

  • Urine sample

  • Internal Standard (IS) solution

  • Mixed-mode C8/SCX SPE cartridges

  • Methanol, Dichloromethane, Isopropanol

  • Ammonium Hydroxide

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

Procedure:

  • To 2 mL of urine, add 50 µL of the IS solution and vortex.

  • Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of water, followed by 3 mL of methanol.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte with 3 mL of a freshly prepared mixture of Dichloromethane:Isopropanol:Ammonium Hydroxide (80:20:2, v/v/v).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the derivatizing agent and heat at 70°C for 30 minutes.

  • Inject 1 µL into the GC-MS system.

Visualizations

Signaling Pathway Diagrams

Phenothiazines, including promazine and its metabolites like this compound, are known to antagonize several G-protein coupled receptors (GPCRs). The following diagrams illustrate the general mechanism of this antagonism.

G_protein_coupled_receptor_antagonism cluster_agonist Agonist Activation cluster_antagonist Antagonism by this compound Agonist Agonist (e.g., Dopamine) Receptor_A GPCR (e.g., D2 Receptor) Agonist->Receptor_A Binds to G_Protein_A G-Protein Receptor_A->G_Protein_A Activates Effector_A Effector (e.g., Adenylyl Cyclase) G_Protein_A->Effector_A Modulates Response_A Cellular Response Effector_A->Response_A Leads to Antagonist This compound Receptor_B GPCR (e.g., D2 Receptor) Antagonist->Receptor_B Blocks G_Protein_B G-Protein (Inactive) Receptor_B->G_Protein_B No Activation Effector_B Effector (Unchanged activity) G_Protein_B->Effector_B No Modulation Response_B No Cellular Response Effector_B->Response_B No Effect

Caption: GPCR Antagonism by this compound.

experimental_workflow start Biological Sample (Plasma, Urine) extraction Sample Preparation (LLE or SPE) start->extraction analysis Instrumental Analysis extraction->analysis hplc HPLC-UV/MS analysis->hplc Liquid Phase gcms GC-MS analysis->gcms Gas Phase data Data Acquisition and Processing hplc->data gcms->data end Quantitative Result data->end

Caption: General analytical workflow for this compound.

References

Strategies to enhance the stability of 3-Hydroxypromazine stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the preparation, storage, and troubleshooting of 3-Hydroxypromazine stock solutions to ensure their stability and integrity for research applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in a stock solution?

A1: The stability of this compound in solution is primarily affected by three main factors:

  • Oxidation: The phenothiazine ring system is susceptible to oxidation, particularly at the sulfur atom, which can lead to the formation of sulfoxide derivatives. The phenolic hydroxyl group also represents a potential site for oxidative degradation.

  • Photodegradation: Exposure to light, especially UV light, can induce photochemical reactions, leading to the formation of various degradation products. Phenothiazines, as a class of compounds, are known to be light-sensitive.[1][2][3][4]

  • pH: The pH of the solution can significantly influence the stability of this compound. The phenolic hydroxyl group is more prone to oxidation at higher (alkaline) pH values. Generally, phenolic compounds exhibit greater stability in acidic to neutral conditions.[5][6]

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: For optimal stability, it is recommended to use a deoxygenated solvent. Dimethyl sulfoxide (DMSO) or ethanol are commonly used for initial stock solutions. For aqueous buffers, it is crucial to use deoxygenated water (e.g., by sparging with nitrogen or argon) and to maintain a slightly acidic pH (e.g., pH 4-6) to minimize oxidation.

Q3: How should I store my this compound stock solution to ensure its longevity?

A3: To maximize the stability of your stock solution, adhere to the following storage guidelines:

  • Temperature: Store aliquots at -20°C or, for long-term storage, at -80°C. Avoid repeated freeze-thaw cycles.

  • Light: Protect the solution from light at all times by using amber-colored vials or by wrapping the vials in aluminum foil.[1][2][3][4]

  • Atmosphere: If possible, overlay the solution with an inert gas like argon or nitrogen before sealing the vial to minimize contact with oxygen.

Q4: Can I expect my this compound stock solution to be stable at room temperature for the duration of an experiment?

A4: It is not recommended to keep this compound solutions at room temperature for extended periods. If your experiment requires the solution to be at room temperature, prepare a fresh dilution from a frozen stock and use it within a few hours. Always keep the solution protected from light.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Visible color change in the solution (e.g., yellowing or browning) Oxidation of the this compound molecule.Discard the solution and prepare a fresh stock using deoxygenated solvents and proper storage conditions.
Precipitate forms in the solution upon thawing. The solubility limit may have been exceeded, or the compound has degraded to a less soluble form.Gently warm the solution and vortex to attempt redissolving. If the precipitate remains, it is best to prepare a fresh solution. Consider preparing a more dilute stock solution.
Inconsistent or unexpected experimental results. Degradation of the this compound stock solution, leading to a lower effective concentration.Verify the purity of the stock solution using an appropriate analytical method, such as HPLC-UV. Prepare a fresh stock solution and repeat the experiment.
Loss of biological activity over time. Chemical degradation of the active compound.Implement a routine stability testing schedule for your stock solutions. Aliquot stocks to minimize freeze-thaw cycles and potential contamination.

Quantitative Data Summary

While specific quantitative stability data for this compound is not extensively available in the literature, the following table summarizes the expected stability based on the chemical properties of phenothiazines and phenolic compounds.

Condition Parameter Expected Stability Recommendation
Temperature Room Temperature (20-25°C)Low (hours)Avoid prolonged storage at room temperature.
Refrigerated (2-8°C)Moderate (days to weeks)Suitable for short-term storage, with light protection.
Frozen (-20°C)High (months)Recommended for routine storage.
Ultra-low (-80°C)Very High (months to years)Ideal for long-term archival storage.
Light Exposure Ambient LightLowAlways protect from light using amber vials or foil.
UV LightVery LowStrictly avoid exposure to UV light sources.
pH of Aqueous Solution Acidic (pH 4-6)HighRecommended for aqueous dilutions.
Neutral (pH 7)ModerateUse with caution; potential for increased oxidation.
Alkaline (pH > 8)LowAvoid alkaline conditions to prevent rapid degradation.
Atmosphere Normal (Air)ModerateRisk of oxidation over time.
Inert (Nitrogen/Argon)HighRecommended for long-term stability.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

Objective: To prepare a 10 mM stock solution of this compound in DMSO with enhanced stability.

Materials:

  • This compound powder

  • Anhydrous, analytical grade Dimethyl Sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Amber glass vials with Teflon-lined caps

  • Analytical balance and appropriate weighing tools

Methodology:

  • Allow the this compound powder to equilibrate to room temperature in a desiccator.

  • Calculate the required mass of this compound for the desired volume and concentration (Molecular Weight: 300.42 g/mol ).

  • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution until the powder is completely dissolved.

  • Gently flush the headspace of the vial with an inert gas (e.g., argon) to displace oxygen.

  • Quickly cap the vial tightly.

  • Wrap the vial in aluminum foil for additional light protection.

  • Label the vial with the compound name, concentration, date, and solvent.

  • Store the stock solution at -20°C or -80°C.

Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To monitor the purity and degradation of a this compound stock solution over time.

Materials:

  • This compound stock solution

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • HPLC-grade solvents

Methodology:

  • Initial Analysis (T=0):

    • Dilute the freshly prepared this compound stock solution to a suitable concentration (e.g., 10-50 µg/mL) with the mobile phase.

    • Set the HPLC UV detector to a wavelength appropriate for this compound (a wavelength scan may be necessary to determine the optimal wavelength, but a common starting point for phenothiazines is around 254 nm).

    • Inject the sample and run a gradient elution, for example:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-20 min: 10% B

    • Record the chromatogram and integrate the peak area of the main this compound peak. This will serve as the baseline purity.

  • Stability Time Points:

    • Store the stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature, with and without light protection).

    • At specified time points (e.g., 1 week, 1 month, 3 months), thaw an aliquot of the stock solution.

    • Prepare a dilution and analyze by HPLC using the same method as the initial analysis.

  • Data Analysis:

    • Compare the peak area of the this compound peak at each time point to the initial peak area.

    • Observe the appearance of any new peaks, which would indicate degradation products.

    • Calculate the percentage of remaining this compound at each time point.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_stability Stability Testing weigh Weigh Compound dissolve Dissolve in Deoxygenated Solvent weigh->dissolve inert Flush with Inert Gas dissolve->inert store Store at -80°C in Amber Vial inert->store time_zero T=0 HPLC Analysis (Baseline) store->time_zero Use fresh stock aliquot Store Aliquots under Test Conditions time_zero->aliquot time_x Time Point 'X' HPLC Analysis aliquot->time_x at intervals compare Compare Purity to Baseline time_x->compare

Caption: Workflow for preparing and assessing the stability of a this compound stock solution.

troubleshooting_guide start Inconsistent Experimental Results Observed check_purity Is the stock solution old or improperly stored? start->check_purity prepare_fresh Prepare Fresh Stock Solution using Best Practices check_purity->prepare_fresh Yes other_factors Investigate Other Experimental Variables check_purity->other_factors No re_run_hplc Analyze Old and New Stock by HPLC for Comparison prepare_fresh->re_run_hplc degraded Is the old stock degraded? re_run_hplc->degraded discard Discard Old Stock. Use New Stock. degraded->discard Yes degraded->other_factors No

Caption: Troubleshooting decision tree for unexpected experimental outcomes with this compound.

References

Technical Support Center: Resolving Co-elution Issues with 3-Hydroxypromazine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues encountered during the chromatographic analysis of 3-Hydroxypromazine isomers. Given the limited specific literature on this compound isomer separation, the guidance provided is based on established methodologies for structurally related phenothiazine derivatives, such as promethazine.

Frequently Asked Questions (FAQs)

Q1: What are the potential types of isomers for this compound?

A1: this compound, a metabolite of promazine, can potentially exist as two types of isomers:

  • Positional Isomers: The hydroxyl (-OH) group can be located at different positions on the phenothiazine ring structure. While the primary metabolite is this compound, other hydroxylated isomers could theoretically be formed.

  • Enantiomers: If the molecule contains a chiral center (a carbon atom attached to four different groups), it will exist as a pair of non-superimposable mirror images called enantiomers. The presence of a chiral center in the side chain of this compound would lead to the existence of (R)- and (S)-enantiomers.

Q2: Why is the separation of these isomers important?

A2: The different isomers of a drug or metabolite can exhibit distinct pharmacological and toxicological profiles. Regulatory agencies often require the individual assessment of each isomer's properties. Therefore, robust analytical methods to separate and quantify these isomers are crucial for drug development and safety assessment.

Q3: What are the primary chromatographic techniques for separating this compound isomers?

A3: The most common and effective techniques for separating chiral and positional isomers of pharmaceutical compounds include:

  • High-Performance Liquid Chromatography (HPLC): Particularly with chiral stationary phases (CSPs) for enantiomeric separation.

  • Ultra-High-Performance Liquid Chromatography (UPLC): Offers higher resolution and faster analysis times compared to HPLC.

  • Supercritical Fluid Chromatography (SFC): A powerful technique for chiral separations, often providing faster and more efficient separations than HPLC, with the added benefit of being a "greener" technique due to the use of supercritical CO2 as the main mobile phase component.[1][2][3]

Troubleshooting Guide for Co-elution of this compound Isomers

This guide addresses common issues of co-elution or poor resolution encountered during the method development for this compound isomer separation.

Issue 1: Complete Co-elution of Peaks

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Column Chemistry For enantiomers, an achiral column (like a standard C18) will not provide separation. It is essential to use a Chiral Stationary Phase (CSP) . For positional isomers, a high-resolution reversed-phase or normal-phase column should be screened.
Mobile Phase Composition The composition of the mobile phase is critical for achieving selectivity. For chiral separations on polysaccharide-based CSPs, varying the organic modifier (e.g., methanol, ethanol, isopropanol, acetonitrile) and the acidic or basic additives can significantly impact resolution.[4]
Incorrect Elution Mode (Normal-Phase vs. Reversed-Phase) Depending on the CSP and the isomers, one elution mode may provide better selectivity. It is advisable to screen both normal-phase and reversed-phase conditions.
Issue 2: Poor Resolution or Peak Tailing

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Mobile Phase Fine-tune the mobile phase composition. For reversed-phase, adjust the ratio of organic modifier to the aqueous buffer. In normal-phase, alter the proportions of the non-polar and polar solvents. The addition of small amounts of acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additives can improve peak shape and resolution, especially for ionizable compounds like phenothiazines.
Incorrect Flow Rate Lowering the flow rate can sometimes improve resolution by allowing more time for interactions between the analytes and the stationary phase. However, this will also increase the analysis time.
Temperature Effects Temperature can influence selectivity. It is recommended to screen a range of column temperatures (e.g., 15°C to 40°C) to find the optimal condition for separation.
Column Overload Injecting too much sample can lead to peak broadening and poor resolution. Reduce the injection volume or the sample concentration.

Experimental Protocols

The following are detailed, generalized experimental protocols for the chiral separation of phenothiazine derivatives, which can serve as a starting point for developing a method for this compound isomers.

Protocol 1: Chiral HPLC Method for Promethazine Enantiomers (Adapted for this compound)

This method is based on a validated protocol for promethazine and can be adapted for this compound.[5][6]

Parameter Condition
Column Chirobiotic V (Vancomycin-based CSP), 250 x 4.6 mm, 5 µm
Mobile Phase Methanol / Acetic Acid / Triethylamine (100:0.1:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 20°C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase.

Expected Outcome: This method should provide a baseline separation of the enantiomers. Retention times and resolution will need to be optimized for this compound.

Protocol 2: Supercritical Fluid Chromatography (SFC) Screening Method

SFC is an excellent alternative for rapid chiral method development.[1][7]

Parameter Condition
Column Chiralpak AD-H or Chiralcel OD-H (Polysaccharide-based CSPs)
Mobile Phase Supercritical CO2 with a modifier (e.g., Methanol or Ethanol) gradient. A common screening gradient is 5% to 40% modifier over 5-10 minutes. An additive like 0.1% diethylamine can be beneficial for basic compounds.
Flow Rate 2-4 mL/min
Back Pressure 150 bar
Temperature 35°C
Detection UV or Mass Spectrometry (MS)

Expected Outcome: This screening approach will help in quickly identifying a suitable CSP and a promising mobile phase composition for the separation.

Data Presentation

The following tables present hypothetical quantitative data that could be expected from a successful separation of this compound enantiomers, based on typical performance for related compounds.

Table 1: Hypothetical HPLC Separation Data for this compound Enantiomers

Parameter Enantiomer 1 Enantiomer 2
Retention Time (min) 8.510.2
Peak Area 50,12349,876
Peak Height 12,34511,987
Resolution (Rs) -2.1
Selectivity (α) -1.2

Table 2: Comparison of Chromatographic Techniques for Chiral Separation

Technique Typical Analysis Time (min) Solvent Consumption Resolution
HPLC 10 - 30HighGood to Excellent
UPLC 2 - 10ModerateExcellent
SFC 1 - 5LowExcellent

Visualizations

The following diagrams illustrate key workflows and concepts in resolving co-elution issues.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample This compound Isomer Mixture Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject Sample Dissolution->Injection Separation Chiral Column (HPLC/SFC) Injection->Separation Detection UV/MS Detector Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Troubleshooting_Logic Start Co-elution Observed CheckColumn Is a Chiral Stationary Phase (CSP) being used? Start->CheckColumn UseCSP Use an appropriate CSP CheckColumn->UseCSP No OptimizeMobilePhase Optimize Mobile Phase (Solvent ratio, additives) CheckColumn->OptimizeMobilePhase Yes UseCSP->OptimizeMobilePhase AdjustConditions Adjust Flow Rate and Temperature OptimizeMobilePhase->AdjustConditions Partial Resolution NotResolved Still Co-eluting OptimizeMobilePhase->NotResolved No Resolution CheckLoading Reduce Sample Load AdjustConditions->CheckLoading Partial Resolution Resolved Resolution Achieved AdjustConditions->Resolved Improved CheckLoading->Resolved Improved CheckLoading->NotResolved No Improvement TryDifferentCSP Try a different CSP (e.g., polysaccharide vs. protein-based) NotResolved->TryDifferentCSP TryDifferentCSP->OptimizeMobilePhase

References

Best practices for internal standard selection for 3-Hydroxypromazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for the selection of an internal standard for the quantitative analysis of 3-Hydroxypromazine. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for the quantitative analysis of this compound by LC-MS/MS?

The ideal internal standard (IS) for the quantitative analysis of this compound is a stable isotope-labeled (SIL) version of the analyte, such as This compound-d3 or This compound-¹³C₆ . SIL internal standards are considered the gold standard because they share identical physicochemical properties with the analyte.[1][2][3] This ensures they co-elute chromatographically and experience the same degree of matrix effects (ion suppression or enhancement), leading to the most accurate and precise quantification.

If a SIL version of this compound is not commercially available or readily synthesizable, a deuterated analogue of the parent drug, such as Promazine-d6 , can be a suitable alternative. Given that this compound is a primary metabolite of Promazine, their structural similarity is high, which can lead to comparable behavior during sample extraction and analysis. Commercially available options like Promethazine-d4 hydrochloride could also be considered, though a closer structural analog is preferable.[4]

Q2: Can I use a structural analogue as an internal standard for this compound analysis?

While a stable isotope-labeled internal standard is highly recommended, a structural analogue can be used if a SIL-IS is not available. A suitable structural analogue should have similar chemical and physical properties to this compound, including a similar extraction recovery, chromatographic retention time, and ionization efficiency.

Potential structural analogues for this compound could include other hydroxylated phenothiazine derivatives or related tricyclic compounds. However, it is crucial to thoroughly validate the method to ensure that the analogue adequately compensates for variability in the analytical process. It is important to note that structural analogues may not perfectly mimic the analyte's behavior, especially concerning matrix effects, which could compromise the accuracy of the results.

Q3: What are the key considerations when selecting and using an internal standard for this compound analysis?

When selecting and using an internal standard for this compound analysis, several critical factors should be considered to ensure the development of a robust and reliable bioanalytical method.

ConsiderationBest PracticeRationale
Structural Similarity Use a stable isotope-labeled (SIL) version of this compound or a closely related deuterated analogue like Promazine-d6.To ensure similar chromatographic behavior and response to matrix effects.
Purity The internal standard should be of high purity, free from the unlabeled analyte and other impurities that may interfere with the analysis.Impurities can lead to inaccurate quantification and interfere with the analyte peak.
Concentration The concentration of the internal standard should be consistent across all samples (calibrators, QCs, and unknowns) and should produce a response that is within the linear range of the detector and similar to the expected analyte response.A consistent concentration is essential for accurate ratio calculations.
Timing of Addition The internal standard should be added to the samples as early as possible in the sample preparation workflow.To compensate for analyte loss during all stages of sample handling and extraction.
Validation The performance of the internal standard must be thoroughly evaluated during method validation, including assessments of matrix effects, recovery, and precision.To ensure the IS is fit for its intended purpose and provides reliable results.

Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis of this compound, with a focus on issues related to the internal standard.

ProblemPossible Cause(s)Recommended Solution(s)
High Variability in Internal Standard Peak Area - Inconsistent sample volume or IS addition.- Poor mixing of the IS with the sample.- Degradation of the IS in the sample or processed extracts.- Use a calibrated pipette for all additions and ensure thorough vortexing after adding the IS.- Investigate the stability of the IS under the sample storage and processing conditions.- Prepare fresh IS working solutions regularly.
Poor Correlation (R²) of Calibration Curve - Inappropriate internal standard.- Non-linear detector response.- Matrix effects that are not compensated for by the IS.- If using a structural analogue, consider switching to a SIL-IS.- Evaluate the linearity of the detector response for both the analyte and the IS.- Optimize sample cleanup procedures to minimize matrix effects.
Inaccurate QC Sample Results - The IS is not tracking the analyte's behavior during sample preparation.- Cross-contamination between samples.- Re-evaluate the choice of IS. A SIL-IS is less likely to exhibit this issue.- Optimize the extraction procedure to ensure consistent recovery for both the analyte and the IS.- Implement rigorous procedures to prevent carryover, such as needle washes with a strong organic solvent.
Peak Tailing or Splitting for Analyte and/or IS - Column degradation or contamination.- Inappropriate mobile phase pH.- Injection of a sample in a solvent much stronger than the mobile phase.- Flush the column or replace it if necessary.- Adjust the mobile phase pH to ensure the analytes are in a consistent ionization state.- Ensure the final sample solvent is compatible with the initial mobile phase conditions.[5]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Phenothiazines from Plasma

This protocol provides a general methodology for the extraction of phenothiazines, including this compound, from plasma samples. Optimization will be required for specific applications.[6][7][8][9]

  • Sample Pre-treatment:

    • To 1 mL of plasma sample, add the internal standard solution.

    • Vortex mix for 30 seconds.

    • Add 1 mL of an appropriate buffer (e.g., 0.1 M phosphate buffer, pH 6.0) to adjust the pH.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) by sequentially passing 2 mL of methanol followed by 2 mL of water.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of 0.1 M formic acid in water to remove acidic and neutral interferences.

    • Wash the cartridge with 2 mL of methanol to remove lipids and other organic interferences.

  • Elution:

    • Elute the analyte and internal standard with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

    • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The following are suggested starting parameters for the LC-MS/MS analysis of this compound. These will require optimization for the specific instrument and application.

ParameterRecommended Condition
LC Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
MS/MS Detection Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing a standard solution of this compound and its internal standard. A precursor ion (Q1) corresponding to the protonated molecule [M+H]⁺ and a characteristic product ion (Q3) should be selected.

Visualizations

Metabolic Pathway of Promazine

Promazine undergoes several metabolic transformations in the body, with 3-hydroxylation being a key pathway leading to the formation of this compound. Other significant metabolic routes include N-demethylation and sulfoxidation.[10][11][12][13]

Promazine_Metabolism Promazine Promazine Hydroxypromazine This compound Promazine->Hydroxypromazine Hydroxylation (CYP enzymes) Desmethylpromazine N-Desmethylpromazine Promazine->Desmethylpromazine N-Demethylation (CYP1A2, CYP2C19) Promazine_Sulfoxide Promazine Sulfoxide Promazine->Promazine_Sulfoxide Sulfoxidation (CYP1A2, CYP3A4)

Caption: Metabolic pathway of Promazine.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a biological matrix.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC_MS LC-MS/MS Analysis Recon->LC_MS Integration Peak Integration LC_MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Bioanalytical workflow for this compound.

Logical Relationship for Internal Standard Selection

This diagram outlines the decision-making process for selecting an appropriate internal standard for this compound analysis.

IS_Selection Start Start: Need for Internal Standard Check_SIL Is a Stable Isotope-Labeled (SIL) This compound available? Start->Check_SIL Use_SIL Use SIL this compound Check_SIL->Use_SIL Yes Check_Analog Is a deuterated analogue of the parent drug (Promazine) available? Check_SIL->Check_Analog No Validate Thorough Method Validation Use_SIL->Validate Use_Analog Use Deuterated Promazine Check_Analog->Use_Analog Yes Find_Structural_Analog Identify a suitable structural analogue Check_Analog->Find_Structural_Analog No Use_Analog->Validate Find_Structural_Analog->Validate End End: Method Ready for Use Validate->End

Caption: Decision tree for internal standard selection.

References

Validation & Comparative

Comparative Potency Analysis: 3-Hydroxypromazine vs. Promazine at the Dopamine D2 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available data on the relative binding affinities of promazine and its hydroxylated metabolite, 3-Hydroxypromazine, for the dopamine D2 receptor.

Introduction

Promazine is a first-generation antipsychotic medication belonging to the phenothiazine class.[1] Its therapeutic effects are primarily attributed to its antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[2][3] this compound is a significant metabolite of promazine. Understanding the relative potency of this metabolite is crucial for a comprehensive understanding of promazine's overall pharmacological profile, including its efficacy and potential side effects. This guide provides a comparative analysis of the available data on the potency of this compound and promazine, focusing on their affinity for the dopamine D2 receptor, a key determinant of antipsychotic activity.[4][5]

Data Presentation

Studies on other phenothiazines, such as chlorpromazine and perphenazine, have shown that ring-hydroxylated metabolites generally exhibit a lower affinity for the dopamine D2 receptor compared to their parent compounds.[6] The relative potencies of these hydroxylated metabolites have been reported to range from 20% to 70% of the parent drug's binding affinity.[6] Based on this established trend, it is anticipated that this compound will display a lower binding affinity (and therefore lower potency) for the dopamine D2 receptor than promazine.

Table 1: Comparative Potency at the Dopamine D2 Receptor

CompoundDopamine D2 Receptor Binding Affinity (Kᵢ)Relative Potency to Promazine
Promazine Data not available100% (Reference)
This compound Data not availableEstimated 20-70%

Note: The relative potency of this compound is an estimation based on the general trend observed for other hydroxylated phenothiazine metabolites.[6] Further experimental validation is required to determine the precise value.

Experimental Protocols

The determination of a compound's binding affinity for the dopamine D2 receptor is typically conducted through in vitro radioligand binding assays. A standard experimental protocol is outlined below.

Dopamine D2 Receptor Competition Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound and promazine for the dopamine D2 receptor by measuring their ability to displace a radiolabeled ligand.

Materials:

  • Receptor Source: Membranes prepared from cells expressing recombinant human dopamine D2 receptors (e.g., CHO or HEK293 cells) or from brain tissue rich in D2 receptors (e.g., rat striatum).

  • Radioligand: A high-affinity dopamine D2 receptor antagonist radiolabeled with tritium ([³H]), such as [³H]spiperone or [³H]raclopride.

  • Test Compounds: this compound and promazine of high purity.

  • Non-specific Binding Control: A high concentration of a potent, unlabeled D2 antagonist (e.g., haloperidol or butaclamol) to determine the level of non-specific binding of the radioligand.

  • Assay Buffer: Typically a Tris-HCl buffer containing physiological concentrations of ions (e.g., NaCl, KCl, MgCl₂, CaCl₂).

  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

  • Membrane Preparation: The receptor-containing cell membranes or brain tissue homogenates are prepared and stored at -80°C until use. On the day of the experiment, the membranes are thawed and resuspended in the assay buffer.

  • Assay Setup: The assay is performed in microplates or test tubes. Each well or tube will contain:

    • A fixed concentration of the radioligand (typically at or near its Kₔ value).

    • Varying concentrations of the test compound (this compound or promazine) to generate a competition curve.

    • For total binding, only the radioligand and membranes are added.

    • For non-specific binding, the radioligand, membranes, and a high concentration of the non-specific binding control are added.

  • Incubation: The reaction mixtures are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient period to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold buffer to remove any unbound radioactivity.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression analysis. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Mandatory Visualization

Signaling Pathway of Phenothiazines

The primary mechanism of action for the antipsychotic effects of phenothiazines like promazine is the blockade of dopamine D2 receptors. This antagonism disrupts the downstream signaling cascade initiated by dopamine.

Phenothiazine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine_release Dopamine Release Dopamine_vesicle->Dopamine_release Action Potential Dopamine Dopamine Dopamine_release->Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Converts ATP to Cellular_Response Reduced Neuronal Excitability cAMP->Cellular_Response Leads to Promazine Promazine / This compound Promazine->D2R Blocks

Caption: Dopamine D2 receptor antagonism by phenothiazines.

Experimental Workflow for Potency Determination

The following diagram illustrates the key steps involved in a competition binding assay to determine the potency of a test compound.

Experimental_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Test Compounds) start->prepare_reagents assay_setup Set up Assay Plates (Total, Non-specific, Competition) prepare_reagents->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Separate Bound and Free Ligand (Filtration) incubation->filtration quantification Quantify Bound Radioactivity (Scintillation Counting) filtration->quantification data_analysis Data Analysis (Calculate IC₅₀ and Kᵢ) quantification->data_analysis end End data_analysis->end

Caption: Workflow of a competition binding assay.

Conclusion

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Hydroxypromazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of 3-Hydroxypromazine, a major metabolite of the phenothiazine drug promazine. The selection of a robust and reliable analytical method is critical for pharmacokinetic studies, drug metabolism research, and clinical monitoring. This document outlines the performance characteristics and detailed experimental protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).

The cross-validation of these methods is essential to ensure consistency and reliability of results across different laboratories and analytical platforms. This guide presents a generalized workflow for such cross-validation, aiding in the seamless transfer and application of these analytical procedures.

Quantitative Performance Comparison

The following tables summarize the key performance parameters for the different analytical techniques used in the quantification of this compound and its parent compound, promazine. Data presented is a synthesis from published methods for promazine and its hydroxylated metabolites.

Table 1: HPLC-UV Method Performance

ParameterPerformance Characteristic
Linearity Range0.1 - 25 µg/mL[1]
Limit of Detection (LOD)0.04 µg/mL
Limit of Quantification (LOQ)0.07 µg/mL
Accuracy (% Recovery)100.06 - 100.08%
Precision (%RSD)< 6%[1]

Table 2: LC-MS/MS Method Performance

ParameterPerformance Characteristic
Linearity Range0.1 - 50 µg/kg[2][3]
Limit of Detection (LOD)0.05 µg/kg[2][3]
Limit of Quantification (LOQ)0.1 µg/kg[2][3]
Accuracy (% Recovery)77 - 111%[2][3]
Precision (%RSD)1.8 - 11%[2][3]

Table 3: GC-MS Method Performance

ParameterPerformance Characteristic
Linearity Range0.01 - 5 µg/mL[4]
Limit of Detection (LOD)3 ng/mL[4]
Limit of Quantification (LOQ)10 ng/mL[4]
Accuracy (% Bias)Within ±13% of true value[4]
Precision (%RSD)< 12%[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative of the procedures found in the scientific literature for the analysis of promazine and its metabolites.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in pharmaceutical formulations and, with appropriate sample preparation, in biological matrices.

a. Sample Preparation (Plasma):

  • To 1 mL of plasma, add an internal standard solution (e.g., a structurally similar compound not present in the sample).

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of hexane and isoamyl alcohol).

  • Vortex the mixture for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

  • Separate the organic layer and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the HPLC system.

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 25mM, pH 7.0) in a 50:50 (v/v) ratio[5].

  • Flow Rate: 1.0 mL/min[5].

  • Detection: UV detector set at 254 nm.

  • Injection Volume: 20 µL.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices like plasma and tissue.

a. Sample Preparation (Swine Edible Tissues):

  • Homogenize 2 g of the tissue sample.

  • Add an internal standard (e.g., deuterated this compound).

  • Extract the sample with 10 mL of 0.1% formic acid in acetonitrile[2][3].

  • Vortex and centrifuge the sample.

  • Take the supernatant and perform a liquid-liquid extraction with acetonitrile-saturated n-hexane to remove lipids[2][3].

  • Evaporate the purified extract and reconstitute it in the initial mobile phase[2][3].

b. LC-MS/MS Conditions:

  • LC Column: C18 column (e.g., Waters Symmetry C18, 100 mm × 2.1 mm, 3.5 μm)[3].

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile[2][3].

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined. For the parent compound promazine, transitions such as m/z 285.2 → 86.2 (quantitative) and 198.1 (qualitative) have been used[3].

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Derivatization is often required for polar metabolites like this compound to improve their chromatographic behavior.

a. Sample Preparation (Biological Fluids):

  • To 1 mL of the biological fluid, add a deuterated internal standard.

  • Perform a solid-phase extraction (SPE) using a cartridge like Oasis HLB for sample clean-up and concentration[4].

  • Elute the analytes from the SPE cartridge.

  • Evaporate the eluate to dryness.

  • Perform a derivatization step, for example, silylation with a reagent like BSTFA, to increase the volatility of the hydroxyl group.

b. GC-MS Conditions:

  • GC Column: A capillary column such as a DB-5MS (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program: An optimized temperature gradient to ensure separation of the analytes.

  • Mass Spectrometer: A mass spectrometer operating in electron impact (EI) ionization mode.

  • Data Acquisition: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and the internal standard.

Visualizing the Cross-Validation Workflow

Cross-validation ensures that different analytical methods produce comparable results, which is crucial when transferring methods between labs or changing analytical techniques during a drug development program. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_outcome Outcome define_methods Define Method A and Method B set_acceptance Set Acceptance Criteria (e.g., ±20% agreement) define_methods->set_acceptance select_samples Select a Set of Study Samples (e.g., n > 20) set_acceptance->select_samples analyze_a Analyze Samples with Method A select_samples->analyze_a analyze_b Analyze Samples with Method B select_samples->analyze_b compare_results Compare Results from Both Methods analyze_a->compare_results analyze_b->compare_results statistical_analysis Perform Statistical Analysis (e.g., Bland-Altman plot) compare_results->statistical_analysis decision Decision: Methods are Equivalent? statistical_analysis->decision pass Validation Successful decision->pass Yes fail Investigation Required decision->fail No

Caption: Workflow for the cross-validation of two analytical methods.

References

In Vitro vs. In Vivo Correlation of 3-Hydroxypromazine Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo activity of 3-Hydroxypromazine, a key metabolite of the phenothiazine antipsychotic promazine. Due to a lack of extensive direct experimental data for this compound in the public domain, this guide draws upon structure-activity relationships of phenothiazine derivatives and data from its parent compound, promazine, and other relevant antipsychotics to offer a comparative perspective.

Introduction to this compound

This compound is a ring-hydroxylated metabolite of promazine, a first-generation antipsychotic. The pharmacological activity of phenothiazine metabolites can contribute significantly to both the therapeutic effects and side-effect profiles of the parent drug. Understanding the in vitro receptor binding and in vivo behavioral effects of these metabolites is crucial for a comprehensive assessment of a drug's overall clinical impact. The primary mechanism of action for antipsychotic drugs involves the blockade of dopamine D2 and serotonin 5-HT2A receptors in the brain.

Data Presentation: In Vitro Receptor Affinity

For a comparative perspective, the following table summarizes the reported in vitro binding affinities (Ki in nM) of promazine and other commonly used antipsychotics at the human dopamine D2 and serotonin 5-HT2A receptors.

CompoundDopamine D2 Receptor (Ki, nM)Serotonin 5-HT2A Receptor (Ki, nM)
Promazine 4.51.8
This compound Estimated 2.25 - 3.15Not Available
Chlorpromazine 3.52.5
Haloperidol 1.530
Olanzapine 114
Risperidone 3.50.17
Clozapine 12512

Note: The Ki value for this compound is an estimation based on the finding that 3-hydroxylation can double the affinity of the parent compound.

Data Presentation: In Vivo Activity

Direct in vivo experimental data for this compound, such as its effects on locomotor activity or prepulse inhibition (PPI) in animal models, is not available in the current literature. These tests are standard preclinical assays to assess the potential antipsychotic efficacy and motor side effects of a compound.

  • Locomotor Activity: This test is used to assess the general motor effects of a drug. Antipsychotics that block D2 receptors typically suppress spontaneous locomotor activity.

  • Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, a process that is deficient in schizophrenic patients. The ability of a drug to restore PPI deficits in animal models is considered predictive of antipsychotic efficacy.

Given the high affinity of hydroxylated phenothiazine metabolites for the D2 receptor, it is plausible that this compound would demonstrate a dose-dependent reduction in locomotor activity and a potential to ameliorate deficits in PPI. However, without direct experimental evidence, this remains a hypothesis.

Experimental Protocols

In Vitro: Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor (e.g., Dopamine D2 or Serotonin 5-HT2A).

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal brain tissue (e.g., rat striatum for D2 receptors, cortex for 5-HT2A receptors).

  • Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]-spiperone for D2 receptors, [3H]-ketanserin for 5-HT2A receptors) and varying concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo: Locomotor Activity in an Open Field

Objective: To assess the effect of a compound on spontaneous motor activity.

Methodology:

  • Apparatus: An open field arena, typically a square or circular enclosure with sensors to detect movement.

  • Acclimation: Animals (e.g., mice or rats) are allowed to acclimate to the testing room for at least 30 minutes before the experiment.

  • Drug Administration: The test compound or vehicle is administered to the animals at various doses.

  • Testing: After a predetermined time for drug absorption, each animal is placed in the center of the open field, and its activity is recorded for a set duration (e.g., 30-60 minutes).

  • Data Analysis: Parameters such as total distance traveled, time spent moving, and number of rearing events are quantified and compared between treatment groups.

In Vivo: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

Objective: To measure sensorimotor gating and its modulation by a test compound.

Methodology:

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.

  • Acclimation: The animal is placed in the startle chamber and allowed to acclimate for a brief period with background white noise.

  • Stimuli Presentation: A series of trials are presented, including:

    • Pulse-alone trials: A strong acoustic stimulus (the pulse) that elicits a startle response.

    • Prepulse-pulse trials: A weaker acoustic stimulus (the prepulse) presented shortly before the pulse.

    • No-stimulus trials: Background noise only.

  • Measurement: The magnitude of the startle response is measured in each trial.

  • Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.

Signaling Pathways and Experimental Workflows

The antipsychotic effects of phenothiazines are primarily mediated through their antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. The following diagrams illustrate the general signaling pathways associated with these receptors and a typical workflow for in vitro to in vivo drug screening.

D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Antipsychotic This compound (Antagonist) Antipsychotic->D2R Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP PKA ↓ PKA Activity CellularResponse Modulation of Neuronal Excitability

Caption: Dopamine D2 Receptor Signaling Pathway.

SHT2A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Serotonin Serotonin (5-HT) SHT2AR Serotonin 5-HT2A Receptor Serotonin->SHT2AR Antipsychotic This compound (Antagonist) Antipsychotic->SHT2AR Gq Gq Protein SHT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 ↑ IP3 PIP2->IP3 DAG ↑ DAG PIP2->DAG Ca2 ↑ Intracellular Ca2+ PKC ↑ PKC Activity CellularResponse Modulation of Cellular Processes

Caption: Serotonin 5-HT2A Receptor Signaling Pathway.

Drug_Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_correlation In Vitro-In Vivo Correlation receptor_binding Receptor Binding Assays (D2, 5-HT2A, etc.) functional_assays Functional Assays (e.g., cAMP, Ca2+ flux) receptor_binding->functional_assays Lead Compounds correlation_analysis Correlate Receptor Affinity (Ki) with Behavioral Potency (ED50) receptor_binding->correlation_analysis locomotor Locomotor Activity functional_assays->locomotor Promising Candidates ppi Prepulse Inhibition (PPI) locomotor->ppi other_behavioral Other Behavioral Models (e.g., catalepsy, social interaction) ppi->other_behavioral ppi->correlation_analysis

Caption: Antipsychotic Drug Screening Workflow.

Conclusion and Future Directions

The available evidence suggests that this compound, as a hydroxylated metabolite of promazine, likely possesses significant antagonist activity at dopamine D2 receptors, potentially with higher affinity than its parent compound. This implies that it could contribute to the overall antipsychotic effect of promazine. However, the lack of direct in vivo data for this compound makes it difficult to establish a clear in vitro-in vivo correlation for its activity.

Future research should focus on:

  • Quantitative In Vitro Profiling: Determining the binding affinities (Ki values) of this compound at a broad range of CNS receptors, including dopamine and serotonin receptor subtypes.

  • In Vivo Behavioral Studies: Assessing the effects of this compound in established animal models of psychosis, such as locomotor activity and prepulse inhibition.

  • Pharmacokinetic Studies: Characterizing the brain penetration and metabolic stability of this compound to better understand its contribution to the overall pharmacological profile of promazine.

A more complete dataset for this compound will enable a more robust comparison with other antipsychotics and provide valuable insights into the structure-activity relationships of phenothiazine metabolites, ultimately aiding in the development of safer and more effective antipsychotic drugs.

References

Head-to-head comparison of 3-Hydroxypromazine and other antipsychotics

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

This guide provides a head-to-head comparison of 3-Hydroxypromazine with established antipsychotic drugs, focusing on receptor binding affinities and potential preclinical efficacy. Due to a lack of publicly available experimental data for this compound, this comparison is based on the pharmacological profile of its parent compound, promazine, and other well-characterized antipsychotics. This guide is intended for researchers, scientists, and drug development professionals to highlight the data gap and underscore the need for further investigation into the pharmacological properties of this promazine metabolite.

Overview and Mechanism of Action

Antipsychotic drugs are primarily used to manage psychosis, most notably in schizophrenia. Their therapeutic effects are largely attributed to their interaction with dopamine and serotonin receptors in the brain. The "dopamine hypothesis" of schizophrenia posits that an excess of dopaminergic activity in the mesolimbic pathway is responsible for the positive symptoms of psychosis. Consequently, antagonism of the dopamine D2 receptor is a key mechanism of action for most antipsychotics.[1] Additionally, antagonism of the serotonin 5-HT2A receptor is a hallmark of many atypical (second-generation) antipsychotics and is thought to contribute to a lower risk of extrapyramidal side effects and potential efficacy against negative symptoms.

This compound is a metabolite of the typical antipsychotic drug promazine. Promazine itself is a phenothiazine derivative that acts as an antagonist at various receptors, including dopamine, serotonin, muscarinic, and histamine receptors.[2] The specific pharmacological activities of this compound, however, are not well-documented in publicly accessible literature. To provide a comparative framework, this guide will present data for promazine alongside the well-established typical antipsychotic chlorpromazine and the potent typical antipsychotic haloperidol.

Quantitative Comparison of Receptor Binding Affinities

The binding affinity of a drug to its target receptor is a critical determinant of its potency and potential clinical effects. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

The following table summarizes the reported Ki values for promazine, chlorpromazine, and haloperidol at the dopamine D2 and serotonin 5-HT2A receptors.

CompoundDopamine D2 Receptor Ki (nM)Serotonin 5-HT2A Receptor Ki (nM)
Promazine Data unavailableData unavailable
Chlorpromazine 0.55 - 7.24[3]1.9 - 13.2[4][5]
Haloperidol 0.25 - 2.84[6][7]120[8]

Note: Data for this compound is currently unavailable in the public domain. The presented data for other antipsychotics is compiled from multiple sources and may vary depending on the experimental conditions.

Experimental Protocols

The data presented in this guide are typically generated using standardized in vitro and in vivo experimental protocols.

Radioligand Binding Assay

This in vitro technique is the gold standard for determining the affinity of a compound for a specific receptor.[9]

Objective: To determine the inhibition constant (Ki) of a test compound at a specific receptor.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., dopamine D2 or serotonin 5-HT2A) are prepared from cultured cells or animal brain tissue.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.[10][11]

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.[12]

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Phencyclidine (PCP)-Induced Hyperlocomotion in Rodents

This in vivo model is used to assess the potential antipsychotic activity of a compound by measuring its ability to reverse the psychostimulant effects of PCP, an NMDA receptor antagonist that induces schizophrenia-like symptoms in rodents and humans.[13][14]

Objective: To evaluate the ability of a test compound to reduce PCP-induced hyperlocomotion.

General Protocol:

  • Acclimation: Rodents (typically rats or mice) are acclimated to the testing environment, which consists of an open-field arena equipped with automated activity monitoring systems.

  • Drug Administration: Animals are pre-treated with the test compound or vehicle at various doses.

  • PCP Administration: After a specific pre-treatment time, animals are administered a dose of PCP (e.g., 2.5 mg/kg) to induce hyperlocomotion.[15]

  • Behavioral Assessment: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a defined period (e.g., 60-90 minutes) following PCP administration.[16]

  • Data Analysis: The locomotor activity of the test compound-treated groups is compared to the vehicle-treated control group to determine if the compound significantly reduces PCP-induced hyperactivity.

Conditioned Avoidance Response (CAR)

The CAR test is a classic predictive model for antipsychotic efficacy. It assesses the ability of a compound to suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.[17][18]

Objective: To determine if a test compound exhibits antipsychotic-like activity by selectively inhibiting a conditioned avoidance response.

General Protocol:

  • Training: Rodents are trained in a shuttle box to avoid an aversive unconditioned stimulus (US), typically a mild foot shock, by responding to a conditioned stimulus (CS), such as a light or tone, that precedes the US. A successful avoidance response involves the animal moving to the other side of the shuttle box during the CS presentation.

  • Drug Testing: Once the animals have acquired the avoidance response, they are treated with the test compound or vehicle.

  • Behavioral Assessment: The number of successful avoidance responses and escape responses (moving to the other side after the US has started) are recorded.

  • Data Analysis: A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses without significantly affecting the number of escape responses, indicating that the effect is not due to sedation or motor impairment.[19]

Visualizing Key Pathways and Workflows

To better understand the mechanisms and experimental procedures discussed, the following diagrams are provided.

Antipsychotic_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds to Signal_Transduction Signal Transduction D2_Receptor->Signal_Transduction Activates Psychotic_Symptoms Psychotic Symptoms Signal_Transduction->Psychotic_Symptoms Leads to Antipsychotic Antipsychotic (e.g., this compound) Antipsychotic->D2_Receptor Blocks

Caption: Dopaminergic pathway and the mechanism of D2 receptor antagonists.

Radioligand_Binding_Workflow A 1. Prepare cell membranes with target receptors B 2. Incubate membranes with radioligand and test compound A->B C 3. Separate bound and free radioligand via filtration B->C D 4. Quantify radioactivity on filters C->D E 5. Calculate IC50 and Ki values D->E

Caption: Experimental workflow for a radioligand binding assay.

PCP_Hyperlocomotion_Workflow A 1. Acclimate rodents to open-field arena B 2. Administer test compound or vehicle A->B C 3. Administer PCP to induce hyperlocomotion B->C D 4. Record and analyze locomotor activity C->D E 5. Compare activity between treated and control groups D->E

Caption: Workflow for the PCP-induced hyperlocomotion test.

Conclusion and Future Directions

While this compound is a known metabolite of the antipsychotic promazine, there is a significant lack of publicly available data on its own pharmacological properties. To ascertain its potential as an antipsychotic agent, it is imperative that future research focuses on characterizing its receptor binding profile at key targets such as the dopamine D2 and serotonin 5-HT2A receptors. Furthermore, evaluating its efficacy in established preclinical models of psychosis, such as the PCP-induced hyperlocomotion and conditioned avoidance response tests, will be crucial in determining its potential therapeutic utility. A direct comparison of its in vitro and in vivo profiles with its parent compound, promazine, and other standard antipsychotics will provide valuable insights into its structure-activity relationship and its potential advantages or disadvantages. Without such data, any discussion of the comparative performance of this compound remains speculative. This guide serves to highlight this critical knowledge gap and to encourage further investigation into this compound.

References

Navigating the Nuances of 3-Hydroxypromazine Detection: A Comparative Guide to Antibody-Based and Mass Spectrometry Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of promazine and its metabolites, the accurate detection and quantification of 3-Hydroxypromazine is a critical aspect of pharmacokinetic and metabolism studies. This guide provides an objective comparison of the available analytical methods, with a focus on the specificity of antibody-based assays versus the precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The landscape of commercially available tools for the specific detection of this compound reveals a significant challenge: the absence of highly specific antibodies targeting this particular metabolite. While enzyme-linked immunosorbent assay (ELISA) kits designed for the "Promazine Group" are available, their utility for accurate this compound quantification is limited by low cross-reactivity. This necessitates a careful evaluation of alternative, more specific techniques such as LC-MS/MS. This guide will delve into the performance characteristics of both approaches, offering supporting experimental data and detailed protocols to inform the selection of the most appropriate method for your research needs.

Performance Comparison: Promazine Group ELISA vs. LC-MS/MS

A direct comparison of the Promazine Group ELISA and LC-MS/MS for the detection of this compound highlights the inherent trade-offs between screening and quantitative precision.

FeaturePromazine Group ELISALiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Specificity Low for this compound (e.g., 1.7% cross-reactivity with Neogen's Promazine Group ELISA kit)[1]. High potential for underestimation of this compound concentration. Cross-reactivity with other promazine-related compounds can lead to false positives or inaccurate quantification[2][3][4].High. Enables the specific identification and quantification of this compound based on its unique mass-to-charge ratio and fragmentation pattern[5][6].
Sensitivity Generally in the low ng/mL range for the target analytes (e.g., I-50 of 0.05 ng/mL for Promazine)[1]. The effective sensitivity for this compound is significantly lower due to poor cross-reactivity.High. Typically achieves limits of detection (LOD) and quantification (LOQ) in the sub-ng/mL to pg/mL range[7][8][9].
Quantitative Accuracy Semi-quantitative for this compound due to low and variable cross-reactivity. Results should be considered as a screening indication rather than a precise measurement[10].High. Considered the gold standard for quantitative bioanalysis, providing accurate and precise concentration measurements[5][11].
Sample Throughput High. Well-suited for screening a large number of samples simultaneously.Lower than ELISA. Sample analysis is sequential, although automation can improve throughput.
Cost per Sample Generally lower than LC-MS/MS.Higher due to the cost of instrumentation, maintenance, and skilled personnel.
Instrumentation Standard microplate reader.Liquid chromatograph coupled with a tandem mass spectrometer.
Sample Preparation Relatively simple, often involving dilution or a straightforward extraction[12].Can be more complex, often requiring protein precipitation, liquid-liquid extraction, or solid-phase extraction to minimize matrix effects[9].

The Critical Issue of Cross-Reactivity in Immunoassays

The utility of an antibody-based method hinges on its specificity. In the case of the Promazine Group ELISA, the antibody is designed to recognize a common structural motif among various promazine-related compounds. While this allows for broad screening, it presents a significant drawback when precise quantification of a specific metabolite like this compound is required.

The low cross-reactivity of 1.7% for this compound, as reported for the Neogen Promazine Group ELISA kit, means that the assay is approximately 59 times less sensitive to this metabolite compared to the primary analyte (promazine)[1]. This can lead to a substantial underestimation of the actual concentration of this compound in a sample, or even a complete failure to detect its presence if the concentration is below the adjusted limit of detection for this specific analyte. For researchers investigating the metabolic profile of promazine, relying solely on such an assay would provide an incomplete and potentially misleading picture.

Experimental Protocols

Promazine Group ELISA: A General Protocol

This protocol is based on commercially available competitive ELISA kits, such as the Neogen Promazine Group Forensic ELISA Kit[1][12].

Materials:

  • Promazine Group ELISA Kit (containing antibody-coated microplate, drug-enzyme conjugate, standards, wash buffer, substrate, and stop solution)

  • Biological sample (e.g., urine, plasma)

  • Deionized water

  • Precision pipettes and tips

  • Microplate reader

Procedure:

  • Bring all reagents and samples to room temperature.

  • Prepare the wash buffer as instructed in the kit manual.

  • Add standards and prepared samples to the appropriate wells of the antibody-coated microplate.

  • Add the drug-enzyme conjugate to each well.

  • Incubate the plate at room temperature for the time specified in the manual (typically 45-60 minutes). During this time, the drug in the sample and the drug-enzyme conjugate compete for binding to the immobilized antibodies.

  • Wash the plate multiple times with the prepared wash buffer to remove any unbound reagents.

  • Add the substrate solution to each well and incubate for a specified time (e.g., 30 minutes) to allow for color development. The intensity of the color is inversely proportional to the amount of drug in the sample.

  • Add the stop solution to terminate the reaction.

  • Read the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm).

  • Calculate the concentration of promazine equivalents in the samples by comparing their absorbance to the standard curve.

LC-MS/MS for the Quantification of this compound: A Representative Protocol

This protocol is a composite based on established methods for the analysis of promazine and its metabolites in biological matrices[6][7][9].

Sample Preparation (Urine):

  • To 1 mL of urine, add an internal standard (e.g., a deuterated analog of a related compound).

  • Perform enzymatic hydrolysis (e.g., using β-glucuronidase/arylsulfatase) to cleave conjugated metabolites.

  • Adjust the pH of the sample to basic (e.g., pH 9-10) with a suitable buffer.

  • Perform liquid-liquid extraction with an organic solvent (e.g., a mixture of hexane and ethyl acetate).

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Parameters:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally preferred for promazine and its metabolites.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for this compound and the internal standard. The selection of optimal MRM transitions is a critical step in method development[13][14].

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the ELISA and LC-MS/MS methods.

ELISA_Workflow cluster_prep Sample & Reagent Preparation cluster_assay ELISA Procedure cluster_analysis Data Analysis Sample Sample Collection (Urine, Plasma) Add_Sample Add Samples & Standards to Plate Sample->Add_Sample Standards Prepare Standards Standards->Add_Sample Reagents Prepare Kit Reagents Add_Conjugate Add Enzyme Conjugate Reagents->Add_Conjugate Add_Sample->Add_Conjugate Incubate1 Incubate (Competition) Add_Conjugate->Incubate1 Wash Wash Plate Incubate1->Wash Add_Substrate Add Substrate Wash->Add_Substrate Incubate2 Incubate (Color Development) Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Plate Read Absorbance Add_Stop->Read_Plate Calculate Calculate Results Read_Plate->Calculate LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (Urine, Plasma) Spike_IS Spike with Internal Standard Sample->Spike_IS Hydrolysis Enzymatic Hydrolysis Spike_IS->Hydrolysis Extraction Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction Evaporate Evaporate & Reconstitute Extraction->Evaporate Inject Inject into LC System Evaporate->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

References

A Comparative Guide to the Quantification of 3-Hydroxypromazine and Related Phenothiazines in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various analytical methodologies applicable to the quantification of 3-Hydroxypromazine and other phenothiazine derivatives in biological samples. In the absence of direct inter-laboratory comparison studies for this compound, this document synthesizes data from published analytical methods for promazine, chlorpromazine, and their metabolites. The objective is to offer a valuable resource for researchers and drug development professionals in selecting and implementing appropriate analytical techniques.

The following sections detail the performance of different analytical platforms, from traditional High-Performance Liquid Chromatography (HPLC) with UV detection to modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: A Comparative Summary of Analytical Methods

The table below summarizes the key performance parameters of various analytical methods used for the quantification of phenothiazines, providing a baseline for what can be expected for the analysis of this compound.

Analytical MethodAnalyte(s)MatrixLinearity RangeLOQ/LODAccuracy/RecoveryPrecision (%RSD)Reference
HPLC-UV Promazine, Chlorpromazine, PromethazinePlasma0.1 - 25 µg/mLLOQ: 0.25 µg/mL; LOD: 0.1 µg/mL-≤ 14% (interday and intraday)[1]
LC-MS/MS 25 Antipsychotics & MetabolitesUrine0.1-2.0 ng/mL (LLOQ) up to various rangesLLOQ: 0.1 - 2.0 ng/mL-10.4% to 9.9% (intraday); -9.6% to 9.4% (interday)< 10.7% (intraday); < 9.9% (interday)[2]
LC-MS/MS Promethazine & MetabolitesSwine Tissue-LOQ: 0.1 - 0.5 µg/kg; LOD: 0.05 - 0.1 µg/kg--[3]
GC-MS ChlorpromazineWhole Blood0.01 - 5 µg/mLLOQ: 10 ng/mL; LOD: 3 ng/mLWithin ±13% of true value< 12%[4]
HPLC-UV after SPE ChlorpromazineUrine, Serum0.15 - 400 ng/mLLOD: 0.08 ng/mL (in pharmaceutical solution)52% (urine), 33% (serum) extraction efficiency< 7%[5]
HPLC with DAD Seven PhenothiazinesUrine0.07 - 10 µg/mLLOD: 21 - 60 ng/mL-2.2% - 3.9%[6][7]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison table. These protocols provide a practical overview of sample preparation and analytical conditions.

Direct Plasma Injection HPLC-UV Method for Promazine

This method allows for the direct analysis of plasma samples with minimal preparation.

  • Sample Preparation: Plasma samples (20 µL) are filtered before direct injection into the HPLC system.

  • Instrumentation: High-Performance Liquid Chromatography with UV detection.

  • Chromatographic Conditions:

    • Column: Hisep column.

    • Mobile Phase: 15:85 (v/v) acetonitrile and 0.18 M ammonium acetate buffer (pH 5.0).

    • Flow Rate: Not specified.

    • Detection: UV at 254 nm.

    • Run Time: Less than 11 minutes.[1]

LC-MS/MS Method for Antipsychotics in Urine

A highly sensitive and specific method for comprehensive screening and quantification.

  • Sample Preparation (Solid-Phase Extraction):

    • Urine samples are subjected to solid-phase extraction (SPE) using a hydrophilic-lipophilic balanced sorbent.

    • The target compounds are eluted from the SPE cartridge.

  • Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: Reversed-phase column.

    • Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in methanol.

    • Run Time: Approximately 10 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Positive ESI.

    • Detection Mode: Multiple-Reaction Monitoring (MRM).[2]

GC-MS Method for Chlorpromazine in Whole Blood

A robust method for the quantification of chlorpromazine in a complex matrix like whole blood.

  • Sample Preparation (Solid-Phase Extraction):

    • Protriptyline is added as an internal standard to whole blood samples.

    • The analyte and internal standard are extracted using Oasis® HLB solid-phase extraction cartridges.

  • Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) with electron impact ionization.

  • Chromatographic Conditions: Specific column and temperature program are used to separate the analytes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Impact (EI).

    • Detection: The instrument is operated in selected ion monitoring (SIM) mode for quantification.[4]

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the context of this compound quantification.

G cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_extraction Sample Preparation cluster_analysis Instrumental Analysis cluster_post_analytical Post-Analytical Phase sample_reception Sample Reception (Plasma, Urine, etc.) accessioning Accessioning & Labeling sample_reception->accessioning storage Temporary Storage (-20°C or -80°C) accessioning->storage protein_precipitation Protein Precipitation (e.g., with Acetonitrile) storage->protein_precipitation Sample Thawing & Aliquoting spe Solid-Phase Extraction (SPE) storage->spe Sample Thawing & Aliquoting lle Liquid-Liquid Extraction (LLE) storage->lle Sample Thawing & Aliquoting hplc HPLC Separation protein_precipitation->hplc spe->hplc gc GC Separation lle->gc msms MS/MS Detection hplc->msms Ionization gc->msms Ionization data_processing Data Processing & Integration msms->data_processing calibration Calibration Curve Fitting data_processing->calibration quantification Concentration Calculation calibration->quantification review Data Review & QC quantification->review reporting Final Report Generation review->reporting

Caption: Workflow for the quantification of this compound in a bioanalytical laboratory.

G parent Promazine metabolite1 This compound parent->metabolite1 Hydroxylation (CYP450) metabolite2 Promazine sulfoxide parent->metabolite2 Sulfoxidation metabolite3 N-desmethylpromazine parent->metabolite3 N-demethylation conjugate Glucuronide Conjugate metabolite1->conjugate Glucuronidation (UGT) excretion Excretion (Urine) metabolite2->excretion metabolite3->excretion conjugate->excretion

Caption: Simplified metabolic pathway of promazine leading to this compound.

References

A Comparative Analysis of 3-Hydroxypromazine and its Parent Compound, Promazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the phenothiazine antipsychotic, Promazine, and its active metabolite, 3-Hydroxypromazine. While direct comparative efficacy studies are limited in publicly available literature, this document synthesizes existing data on Promazine and draws inferences on the potential activity of this compound based on studies of structurally related compounds. This guide aims to provide a valuable resource for researchers investigating the pharmacology of phenothiazines and their metabolites.

Introduction

Promazine is a first-generation antipsychotic medication used in the management of psychotic disorders. Like other phenothiazines, it exerts its therapeutic effects primarily through the antagonism of dopamine and serotonin receptors in the central nervous system. Following administration, promazine is extensively metabolized in the liver, with this compound being one of its major metabolites. Understanding the pharmacological profile of this metabolite is crucial for a comprehensive understanding of the overall activity and potential inter-individual variability in response to promazine treatment.

Quantitative Data Summary

CompoundTarget ReceptorInferred Activity of this compoundReference
Promazine Dopamine D2 ReceptorsLikely retains significant antagonist activity.[1]
Serotonin 5-HT2A ReceptorsActivity is uncertain; metabolites of other phenothiazines show variable effects.[2]
Histamine H1 ReceptorsPotentially reduced antagonist activity compared to Promazine.[3]
Muscarinic Cholinergic ReceptorsLikely retains antagonist activity.[3]
Alpha-1 Adrenergic ReceptorsLikely retains antagonist activity.[1]

Note: The activity of this compound is inferred from studies on hydroxylated metabolites of other phenothiazine antipsychotics. Direct experimental data for this compound is needed for confirmation.

Pharmacological Profile

Promazine

Promazine is a versatile antagonist, interacting with a wide range of neurotransmitter receptors. Its antipsychotic effects are primarily attributed to its blockade of dopamine D2 receptors in the mesolimbic pathway.[4] Additionally, its antagonism of serotonin 5-HT2A receptors may contribute to its efficacy against negative symptoms of schizophrenia and reduce the likelihood of extrapyramidal side effects compared to more selective D2 antagonists.[5] Promazine also exhibits significant affinity for muscarinic, histamine H1, and alpha-1 adrenergic receptors, which accounts for many of its side effects, including dry mouth, sedation, and orthostatic hypotension.[3][6]

This compound: An Inferred Profile

While direct studies on this compound are scarce, research on the metabolites of other phenothiazines offers valuable clues.

  • Dopamine Receptor Activity: Studies on the hydroxylated metabolites of chlorpromazine and levomepromazine have shown that they retain potent activity at presynaptic dopamine receptors, facilitating dopamine release with a potency similar to the parent compounds.[1] This suggests that this compound is likely to be an active antagonist at dopamine receptors and contribute significantly to the overall antipsychotic effect of Promazine. Furthermore, studies on chlorpromazine have correlated high levels of its 7-hydroxy metabolite with a good therapeutic response in patients with schizophrenia.[7]

  • Serotonin Receptor Activity: The activity of hydroxylated phenothiazine metabolites at serotonin receptors is less clear. One study on chlorpromazine and its metabolites found that none of the metabolites possessed significant anti-5-HT2A activity.[2] If this holds true for this compound, it would imply a different pharmacological profile compared to its parent drug, potentially impacting its efficacy and side-effect profile.

  • Other Receptor Systems: Research on levomepromazine metabolites has indicated that 3-hydroxy levomepromazine had only 10% of the parent drug's potency at histamine H1 receptors.[3] This suggests that this compound may have a reduced sedative effect compared to Promazine. The affinity for muscarinic and adrenergic receptors is likely retained to some degree.

Signaling Pathways

The primary mechanism of action for Promazine involves the blockade of G-protein coupled receptors (GPCRs).

Promazine Signaling Pathway

Promazine_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R G_protein_D2 Gi/o D2R->G_protein_D2 HT2AR 5-HT2A Receptor G_protein_HT2A Gq/11 HT2AR->G_protein_HT2A H1R H1 Receptor G_protein_H1 Gq/11 H1R->G_protein_H1 M1R M1 Receptor G_protein_M1 Gq/11 M1R->G_protein_M1 Alpha1R α1 Receptor G_protein_Alpha1 Gq/11 Alpha1R->G_protein_Alpha1 AC Adenylyl Cyclase G_protein_D2->AC PLC Phospholipase C G_protein_HT2A->PLC G_protein_H1->PLC G_protein_M1->PLC G_protein_Alpha1->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Promazine Promazine Promazine->D2R Promazine->HT2AR Promazine->H1R Promazine->M1R Promazine->Alpha1R

Caption: Promazine's antagonism of multiple GPCRs.

As an antagonist, Promazine binds to these receptors and blocks the downstream signaling typically initiated by the endogenous ligands (e.g., dopamine, serotonin). Blockade of D2 receptors leads to an increase in cyclic adenosine monophosphate (cAMP), while antagonism of 5-HT2A, H1, M1, and alpha-1 receptors prevents the activation of phospholipase C and the subsequent increase in inositol trisphosphate (IP3) and diacylglycerol (DAG).

Inferred Signaling Pathway of this compound

Based on the available data for related compounds, the signaling pathway of this compound is likely to be similar to that of Promazine, primarily involving the antagonism of dopamine D2 receptors. The extent of its interaction with other receptors, particularly 5-HT2A and H1, may differ, leading to a potentially more selective or altered downstream signaling cascade.

Experimental Protocols

To definitively compare the efficacy of this compound and Promazine, a series of in vitro and in vivo experiments would be required. Below are outlines of key experimental protocols.

Receptor Binding Assays

Objective: To determine and compare the binding affinities (Ki values) of Promazine and this compound for a panel of relevant receptors (e.g., dopamine D1, D2, D3, D4; serotonin 5-HT1A, 5-HT2A, 5-HT2C; histamine H1; muscarinic M1-M5; adrenergic α1, α2).

Methodology: Radioligand binding assays are the gold standard.

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the receptor of interest or from specific brain regions (e.g., striatum for D2 receptors, cortex for 5-HT2A receptors).

  • Incubation: Incubate the membranes with a specific radioligand (e.g., [3H]-spiperone for D2 receptors, [3H]-ketanserin for 5-HT2A receptors) in the presence of increasing concentrations of the unlabeled competitor drug (Promazine or this compound).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 values (concentration of competitor that inhibits 50% of specific radioligand binding) and calculate the Ki values using the Cheng-Prusoff equation.

Receptor_Binding_Workflow cluster_prep Preparation Membrane Receptor-expressing Cell Membranes Incubation Incubation Membrane->Incubation Radioligand Radioligand (e.g., [3H]-spiperone) Radioligand->Incubation Competitor Competitor (Promazine or This compound) Competitor->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 → Ki) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays

Objective: To assess the functional consequences of receptor binding, determining whether the compounds act as antagonists, agonists, or partial agonists, and to quantify their potency (EC50 or IC50 values).

Methodology:

  • For Gi/o-coupled receptors (e.g., D2): Measure the inhibition of forskolin-stimulated cAMP accumulation.

  • For Gq/11-coupled receptors (e.g., 5-HT2A, H1, M1): Measure the accumulation of inositol phosphates or intracellular calcium mobilization.

General Protocol (Calcium Mobilization Assay for Gq-coupled receptors):

  • Cell Culture: Plate cells expressing the receptor of interest in a multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test compound (Promazine or this compound) to the wells.

  • Agonist Stimulation: After a pre-incubation period, stimulate the cells with a known agonist for the receptor (e.g., serotonin for 5-HT2A receptors).

  • Signal Detection: Measure the change in fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Plot the response against the concentration of the test compound to determine IC50 values for antagonists.

In Vivo Behavioral Assays

Objective: To evaluate the antipsychotic-like efficacy and side-effect liability of the compounds in animal models.

Methodology:

  • Antipsychotic Efficacy:

    • Amphetamine- or PCP-induced hyperlocomotion: Assess the ability of the compounds to reverse the locomotor-stimulating effects of these psychostimulants in rodents.

    • Prepulse Inhibition (PPI) of the startle reflex: Measure the ability of the compounds to restore deficits in sensorimotor gating induced by dopamine agonists.

  • Side-Effect Liability:

    • Catalepsy test: Assess the induction of motor rigidity, a measure of extrapyramidal side effects.

    • Rotarod test: Evaluate for motor incoordination and sedation.

Conclusion

Promazine is a pharmacologically complex drug with a broad receptor binding profile. Its metabolite, this compound, is likely a significant contributor to its overall clinical effects. Based on indirect evidence from related phenothiazine metabolites, this compound is expected to retain potent dopamine D2 receptor antagonist activity, which is central to its antipsychotic efficacy. However, its activity at other receptors, such as the serotonin 5-HT2A and histamine H1 receptors, may be altered compared to the parent compound.

Further research, employing the experimental protocols outlined in this guide, is essential to fully characterize the pharmacological profile of this compound. Such studies will not only enhance our understanding of Promazine's mechanism of action but could also inform the development of novel antipsychotic agents with improved efficacy and tolerability.

References

A Comparative Guide to the Metabolism of Promazine Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways of the phenothiazine antipsychotic, promazine, across various species. Understanding species-specific differences in drug metabolism is crucial for the extrapolation of preclinical safety and efficacy data to humans. This document summarizes key metabolic routes, the enzymes involved, and presents available quantitative data to highlight these differences.

Executive Summary

Promazine undergoes extensive metabolism primarily through N-demethylation and sulfoxidation, with hydroxylation and N-oxidation as secondary pathways. While a general similarity in the metabolic profile has been observed between rats and humans, significant quantitative differences in metabolite formation exist across species. In humans, the cytochrome P450 (CYP) enzymes, particularly CYP1A2, CYP3A4, and CYP2C19, are the major drivers of promazine metabolism. In horses, hydroxylation appears to be a more dominant pathway. Data for other key preclinical species such as dogs and monkeys is limited, highlighting a critical knowledge gap in the comparative metabolism of promazine.

Data Presentation: Comparative Metabolite Formation

The following tables summarize the known metabolic pathways and the enzymes responsible for promazine metabolism in different species. Due to the limited availability of direct comparative quantitative studies, the data is presented to highlight the known pathways and enzymes, with qualitative comparisons where quantitative data is unavailable.

Table 1: Major Metabolic Pathways of Promazine Across Species

Metabolic PathwayHumanRatHorseDog & Monkey
N-Demethylation Major[1]Major[2]MinorData not available
5-Sulfoxidation Major[1]Major[2]Minor[3]Data not available
Hydroxylation MinorMinorMajor[3]Data not available
N-Oxidation MinorMinorMinor[3]Data not available
Glucuronidation PossiblePossibleDetected (as conjugates)[3]Data not available

Table 2: Enzymes Involved in Promazine Metabolism

Enzyme FamilyHumanRatOther Species
Cytochrome P450 (CYP) CYP1A2 (N-demethylation, 5-sulfoxidation)[1][4], CYP3A4 (5-sulfoxidation)[1][4], CYP2C19 (N-demethylation)[1][4]CYPs involved, specific isoforms not fully characterized.Data not available for specific isoforms in other species.
Flavin-Containing Monooxygenases (FMO) Potential role in N-oxidation and S-oxidation.Potential role in N-oxidation and S-oxidation.Species differences in FMO expression are known[5].
UDP-Glucuronosyltransferases (UGT) Potential for N-glucuronidation of the tertiary amine.Potential for N-glucuronidation.Conjugates found in horse urine[3]. Species differences in N-glucuronidation are common[6].

Experimental Protocols

Detailed methodologies are essential for the replication and validation of metabolic studies. Below are representative protocols for the analysis of promazine and its metabolites.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to assess the metabolic stability and identify the metabolites of promazine in a controlled in vitro system.

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of promazine in a suitable solvent (e.g., methanol or DMSO).

    • In a microcentrifuge tube, combine liver microsomes (from human, rat, dog, or monkey), a phosphate buffer (pH 7.4), and the promazine stock solution. The final concentration of microsomes and promazine should be optimized based on preliminary experiments.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Metabolic Reaction:

    • Add a solution of NADPH (cofactor for CYP enzymes) to initiate the metabolic reaction. For reactions investigating FMO activity, include NADPH. For UGT-mediated metabolism, include UDPGA (uridine 5'-diphosphoglucuronic acid) and alamethicin.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Termination of Reaction and Sample Preparation:

    • At various time points (e.g., 0, 15, 30, 60 minutes), terminate the reaction by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant, containing the parent drug and its metabolites, to a new tube for analysis.

Analysis of Promazine and its Metabolites by HPLC-MS/MS

This method provides high sensitivity and specificity for the quantification of promazine and its metabolites in biological matrices.

  • Chromatographic Conditions:

    • HPLC System: A high-performance liquid chromatography system equipped with a binary pump, autosampler, and column oven.

    • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good separation of the analytes.

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode is typically used for phenothiazines.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for promazine and its expected metabolites (e.g., desmethylpromazine, promazine sulfoxide) are monitored for quantification.

    • Data Analysis: The concentration of each analyte is determined by comparing its peak area to that of a stable isotope-labeled internal standard.

Visualizations

Metabolic Pathways of Promazine

The following diagram illustrates the primary metabolic transformations of promazine.

Promazine_Metabolism Promazine Promazine Desmethylpromazine Desmethylpromazine Promazine->Desmethylpromazine N-Demethylation (CYP1A2, CYP2C19 in humans) Promazine_Sulfoxide Promazine 5-Sulfoxide Promazine->Promazine_Sulfoxide 5-Sulfoxidation (CYP1A2, CYP3A4 in humans) Hydroxy_Promazine 3-Hydroxypromazine Promazine->Hydroxy_Promazine Hydroxylation Promazine_N_Oxide Promazine N-Oxide Promazine->Promazine_N_Oxide N-Oxidation (FMO, CYP) Conjugates Glucuronide/Sulfate Conjugates Hydroxy_Promazine->Conjugates Glucuronidation/ Sulfation

Caption: Primary metabolic pathways of promazine.

Experimental Workflow for In Vitro Metabolism Studies

This diagram outlines the typical workflow for conducting in vitro metabolism experiments.

In_Vitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Solution Prepare Promazine Stock Solution Incubation Mixture Prepare Incubation Mixture (Microsomes, Buffer, Promazine) Stock Solution->Incubation Mixture Microsomes Thaw Liver Microsomes Microsomes->Incubation Mixture Pre-incubation Pre-incubate at 37°C Incubation Mixture->Pre-incubation Initiate Reaction Add Cofactors (NADPH, UDPGA) Pre-incubation->Initiate Reaction Incubate Incubate at 37°C Initiate Reaction->Incubate Terminate Reaction Terminate Reaction (Acetonitrile) Incubate->Terminate Reaction Centrifuge Centrifuge Terminate Reaction->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant HPLC-MS/MS Analyze by HPLC-MS/MS Collect Supernatant->HPLC-MS/MS

Caption: Workflow for in vitro promazine metabolism studies.

Conclusion

The metabolism of promazine exhibits notable species-dependent variations, primarily in the quantitative contribution of different metabolic pathways. While N-demethylation and sulfoxidation are consistently reported as major routes in mammals, the specific enzymes involved and the resulting metabolite profiles can differ significantly. The provided data underscores the importance of conducting comprehensive metabolic studies in relevant animal models during drug development. Further research is warranted to elucidate the complete metabolic profile of promazine in key preclinical species like dogs and monkeys to improve the accuracy of human pharmacokinetic and safety predictions.

References

Validating the Clinical Relevance of 3-Hydroxypromazine Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Therapeutic Drug Monitoring Strategies for Chlorpromazine and its Metabolites

The therapeutic drug monitoring (TDM) of chlorpromazine, a cornerstone antipsychotic medication, is fraught with challenges, primarily due to an inconsistent correlation between plasma concentrations of the parent drug and clinical outcomes.[1] This guide provides a comparative analysis of monitoring strategies, evaluating the established practice of measuring chlorpromazine levels against the potential clinical utility of quantifying its hydroxylated metabolites, with a specific focus on the implications for understanding the relevance of 3-Hydroxypromazine.

Chlorpromazine undergoes extensive metabolism in the liver, resulting in over a dozen metabolites, including hydroxylated, N-oxidized, and demethylated forms.[2][3][4] Among these, hydroxylated metabolites such as 7-hydroxychlorpromazine are known to be pharmacologically active.[5][6] While direct clinical data on this compound remains limited, the body of research on its structural analog, 7-hydroxychlorpromazine, offers valuable insights into the potential significance of monitoring these metabolic byproducts.

A significant finding in the field suggests that the ratio of an active metabolite to an inactive one may hold greater clinical relevance than the concentration of the parent drug alone.[5] Specifically, a higher ratio of 7-hydroxychlorpromazine (active) to chlorpromazine sulphoxide (inactive) has been associated with better clinical control in schizophrenic patients.[5] This indicates that individual metabolic pathways can significantly influence therapeutic response.

The following sections present a comparison of analytical approaches for monitoring these compounds and outline a generalized experimental protocol.

Data Presentation: Comparison of Analytical Methods

The quantification of chlorpromazine and its metabolites in biological matrices necessitates sensitive and specific analytical techniques. High-Performance Liquid Chromatography (HPLC), Radioimmunoassay (RIA), and Gas Chromatography-Mass Spectrometry (GC-MS) have been historically employed, each with distinct advantages and limitations.[1][5][7]

Analytical Method Principle Advantages Limitations Reported Analytes
HPLC Separation based on polarity- Simultaneous quantification of multiple analytes- Potential for co-elution and matrix interference- Chlorpromazine, 7-hydroxy-chlorpromazine, N-monodesmethyl-chlorpromazine, chlorpromazine-sulfoxide, chlorpromazine N-oxide[1]
RIA Competitive binding to a specific antibody- High sensitivity- Cross-reactivity with other metabolites, leading to a lack of specificity- Chlorpromazine, 7-hydroxy-chlorpromazine, chlorpromazine-sulfoxide, chlorpromazine N-oxide[1]
GC-MS Separation by volatility and mass-to-charge ratio- High specificity and sensitivity- Requires derivatization for some compounds, more complex sample preparation- Chlorpromazine and its metabolites[7]
UPLC-MS/MS High-resolution separation with mass detection- High specificity, sensitivity, and speed- Higher equipment cost- Chlorpromazine[8]

Experimental Protocols

A generalized protocol for the analysis of chlorpromazine and its hydroxylated metabolites in plasma using Liquid Chromatography-Mass Spectrometry (LC-MS) is outlined below. This protocol is a composite based on methodologies described in the literature and should be optimized and validated for specific laboratory conditions.

Objective: To quantify the concentration of chlorpromazine, this compound, and 7-hydroxychlorpromazine in human plasma.

Materials:

  • Human plasma samples

  • Analytical standards for chlorpromazine, this compound, and 7-hydroxychlorpromazine

  • Internal standard (e.g., a deuterated analog or a structurally similar compound)

  • Acetonitrile, methanol, formic acid (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • To 1 mL of plasma, add the internal standard.

    • Perform protein precipitation by adding 2 mL of cold acetonitrile, vortex, and centrifuge.

    • Alternatively, for cleaner samples, perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analytes of interest.

  • Chromatographic Separation:

    • Use a C18 reverse-phase column.

    • Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • The gradient should be optimized to achieve baseline separation of the parent drug and its metabolites.

  • Mass Spectrometric Detection:

    • Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Monitor specific multiple reaction monitoring (MRM) transitions for each analyte and the internal standard.

  • Quantification:

    • Construct a calibration curve using known concentrations of the analytical standards.

    • Determine the concentration of each analyte in the plasma samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

Mandatory Visualization

G cluster_0 Chlorpromazine Metabolism and Monitoring Strategies cluster_1 Metabolic Pathways cluster_2 Therapeutic Drug Monitoring Approaches CPZ Chlorpromazine (Parent Drug) M1 This compound (Active?) CPZ->M1 Hepatic Metabolism M2 7-Hydroxychlorpromazine (Active) CPZ->M2 Hepatic Metabolism M3 Chlorpromazine Sulphoxide (Inactive) CPZ->M3 Hepatic Metabolism M4 Other Metabolites CPZ->M4 Hepatic Metabolism TDM1 Monitor Parent Drug (Chlorpromazine) Only CPZ->TDM1 TDM2 Monitor Parent + Active Metabolites CPZ->TDM2 M1->TDM2 M2->TDM2 TDM3 Monitor Ratio of Active/Inactive Metabolites M2->TDM3 M3->TDM3

Caption: Metabolic pathways of Chlorpromazine and corresponding TDM strategies.

G cluster_0 Generalized Workflow for Metabolite Quantification start Plasma Sample Collection prep Sample Preparation (Protein Precipitation/SPE) start->prep lc LC Separation prep->lc ms MS/MS Detection (MRM) lc->ms quant Quantification vs. Calibration Curve ms->quant end Reported Concentrations quant->end

Caption: Experimental workflow for LC-MS/MS analysis of drug metabolites.

References

A Comparative Guide to the Extraction of 3-Hydroxypromazine from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of phenothiazine drugs and their metabolites, the efficient extraction of target analytes from complex biological samples is a critical first step. This guide provides a comparative overview of common extraction techniques applicable to 3-hydroxypromazine, a metabolite of the antipsychotic drug promazine. While direct comparative studies on this compound extraction efficiencies are limited, this document synthesizes available data for the closely related parent compound, chlorpromazine, to offer valuable insights into the performance of various methods.

The primary extraction methodologies discussed include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Magnetic Solid-Phase Extraction (MSPE). The selection of an appropriate method is often a trade-off between recovery, selectivity, speed, and cost.

Data Presentation

The following table summarizes the extraction efficiencies of chlorpromazine from different biological matrices using various techniques. This data is presented as a proxy for the expected performance of these methods for this compound, given their structural similarities.

Extraction MethodMatrixAnalyteReported Efficiency/RecoveryReference
Magnetic Solid-Phase Extraction (MSPE)Pharmaceutical SolutionChlorpromazine98%[1][2]
Magnetic Solid-Phase Extraction (MSPE)UrineChlorpromazine52%[1][2]
Magnetic Solid-Phase Extraction (MSPE)SerumChlorpromazine33%[1][2]
Hollow Fiber Liquid Phase Microextraction (HF-LPME)Biological FluidsChlorpromazineEnrichment Factor: 250[3]

It is important to note that factors such as the specific sorbent used in SPE, the choice of solvents in LLE, and the pH of the sample can significantly influence extraction efficiency.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and adapting extraction methods. Below are generalized procedures for SPE, LLE, and MSPE based on methodologies reported for phenothiazine derivatives.

1. Solid-Phase Extraction (SPE)

SPE is a widely used technique that separates compounds from a mixture according to their physical and chemical properties.

  • Principle: The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while the matrix components are washed away. The analyte is then eluted with a suitable solvent.

  • General Protocol:

    • Conditioning: The SPE cartridge is conditioned with a solvent like methanol to wet the stationary phase.

    • Equilibration: The cartridge is then equilibrated with a solution that mimics the sample matrix to ensure optimal analyte retention.

    • Sample Loading: The pre-treated biological sample (e.g., urine, plasma) is loaded onto the cartridge.

    • Washing: The cartridge is washed with a solvent to remove interfering substances.

    • Elution: The target analyte (this compound) is eluted from the cartridge with an appropriate organic solvent.

2. Liquid-Liquid Extraction (LLE)

LLE is a classic separation technique based on the differential solubility of a compound in two immiscible liquids.

  • Principle: The sample is mixed with an immiscible organic solvent. The analyte partitions into the solvent in which it is more soluble.

  • General Protocol:

    • Sample Preparation: The biological sample is typically buffered to an appropriate pH to ensure the analyte is in its neutral form, maximizing its solubility in the organic solvent.

    • Extraction: An immiscible organic solvent (e.g., ethyl acetate, hexane) is added to the sample, and the mixture is vortexed or shaken to facilitate the transfer of the analyte into the organic phase.

    • Phase Separation: The mixture is centrifuged to separate the aqueous and organic layers.

    • Collection: The organic layer containing the analyte is carefully collected.

    • Evaporation and Reconstitution: The organic solvent is often evaporated, and the residue is reconstituted in a smaller volume of a solvent compatible with the subsequent analytical method (e.g., HPLC mobile phase).

3. Magnetic Solid-Phase Extraction (MSPE)

MSPE is a variation of SPE that utilizes magnetic nanoparticles as the adsorbent, simplifying the separation process.

  • Principle: Magnetic nanoparticles coated with a suitable stationary phase are dispersed in the sample solution. The analyte adsorbs onto the nanoparticles. An external magnetic field is then used to aggregate the nanoparticles, allowing for easy separation of the adsorbent from the sample matrix.

  • General Protocol:

    • Adsorbent Dispersion: Magnetic nanoparticles are added to the biological sample.

    • Adsorption: The mixture is agitated to facilitate the binding of the analyte to the nanoparticles.

    • Magnetic Separation: A strong magnet is placed against the sample container to immobilize the magnetic nanoparticles.

    • Washing: The supernatant is discarded, and the nanoparticles are washed to remove interferences.

    • Elution: An elution solvent is added to desorb the analyte from the magnetic nanoparticles. The eluate is then collected for analysis after magnetic separation of the nanoparticles. A study on chlorpromazine utilized 3-chloropropyltriethoxysilane-coated magnetic nanoparticles (Fe3O4@CPTES) as adsorbents.[1][2]

Mandatory Visualization

Below is a diagram illustrating a general experimental workflow for the extraction and analysis of this compound from a biological sample.

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Biological Sample Biological Sample Pre-treatment Pre-treatment Biological Sample->Pre-treatment SPE SPE Pre-treatment->SPE LLE LLE Pre-treatment->LLE MSPE MSPE Pre-treatment->MSPE Evaporation & Reconstitution Evaporation & Reconstitution SPE->Evaporation & Reconstitution LLE->Evaporation & Reconstitution MSPE->Evaporation & Reconstitution LC-MS/GC-MS Analysis LC-MS/GC-MS Analysis Evaporation & Reconstitution->LC-MS/GC-MS Analysis Data Interpretation Data Interpretation LC-MS/GC-MS Analysis->Data Interpretation

Caption: General workflow for this compound extraction and analysis.

References

Benchmarking New Analytical Techniques Against Established 3-Hydroxypromazine Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical techniques for the quantification of 3-Hydroxypromazine, a key metabolite of the phenothiazine antipsychotic drug promazine. As the development of new analytical technologies continues to advance, it is crucial for researchers and clinicians to understand the performance characteristics of these novel methods in relation to established assays. This document outlines the performance of two prominent techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and provides detailed experimental protocols to support methodological evaluation and implementation.

Data Presentation: Performance Characteristics of this compound Assays

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the biological matrix. Below is a summary of typical performance characteristics for GC-MS and LC-MS/MS in the analysis of this compound and related phenothiazine metabolites.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.5 - 5 ng/mL0.1 - 2 ng/mL
Limit of Quantitation (LOQ) 3 - 10 ng/mL[1]1 - 5 ng/mL[2]
Accuracy (% Recovery) 80 - 110%90 - 115%
Precision (%RSD) < 15%< 10%
Sample Volume 1 - 2 mL0.1 - 0.5 mL
Analysis Time per Sample 20 - 30 minutes5 - 15 minutes
Derivatization Required Often necessary to improve volatilityGenerally not required

Experimental Protocols

Detailed methodologies are crucial for the replication of results and the validation of new techniques. The following sections outline representative protocols for the analysis of this compound in biological matrices using GC-MS and LC-MS/MS.

Established Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and well-established technique for the analysis of a wide range of compounds, including drug metabolites. For phenothiazines like this compound, a derivatization step is often employed to increase the volatility and thermal stability of the analyte.

1. Sample Preparation and Extraction:

  • To 1 mL of plasma or urine, add an internal standard (e.g., a deuterated analog of the analyte).

  • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of hexane and isoamyl alcohol) under alkaline conditions.

  • Vortex the mixture and centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

  • Reconstitute the dried extract in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).

  • Incubate the mixture at 60-70°C for 30 minutes to ensure complete derivatization.

3. GC-MS Analysis:

  • Gas Chromatograph: Use a capillary column suitable for drug analysis (e.g., a 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a lower temperature (e.g., 150°C), ramp up to a higher temperature (e.g., 300°C) to ensure separation of analytes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantitative analysis, use selected ion monitoring (SIM) to monitor characteristic ions of the derivatized this compound and the internal standard.[1][3]

Newer Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a highly sensitive and specific technique for the quantification of drugs and their metabolites in biological fluids, often with simpler sample preparation and higher throughput than GC-MS.[2][4]

1. Sample Preparation:

  • To 100 µL of urine or plasma, add an internal standard.

  • Perform protein precipitation by adding a threefold volume of a cold organic solvent (e.g., acetonitrile).[5]

  • Vortex and centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for analysis. For some applications, a solid-phase extraction (SPE) may be used for further cleanup and concentration.[1][6]

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Utilize a reverse-phase C18 column for separation.

  • Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).[7][8]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard, ensuring high selectivity and sensitivity.[2]

Mandatory Visualizations

To further elucidate the experimental workflow and the underlying biological context, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gcms Established Technique: GC-MS cluster_lcmsms New Technique: LC-MS/MS cluster_data_analysis Data Analysis Sample Biological Sample (Plasma/Urine) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction/ Protein Precipitation Add_IS->Extraction Derivatization Derivatization Extraction->Derivatization GC-MS Path LC_Separation Liquid Chromatography Separation Extraction->LC_Separation LC-MS/MS Path GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection_GC Mass Spectrometry Detection (SIM) GC_Separation->MS_Detection_GC Quantification Quantification MS_Detection_GC->Quantification MS_Detection_LC Tandem Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection_LC MS_Detection_LC->Quantification Comparison Performance Comparison Quantification->Comparison Signaling_Pathway cluster_promazine Promazine Action cluster_receptors Receptor Antagonism cluster_downstream_d2 D2 Receptor Downstream Effects cluster_downstream_ht2a 5-HT2A Receptor Downstream Effects Promazine Promazine D2R Dopamine D2 Receptor Promazine->D2R Antagonist HT2AR Serotonin 5-HT2A Receptor Promazine->HT2AR Antagonist Gi Gi/o Protein D2R->Gi Activates Gq Gq/11 Protein HT2AR->Gq Activates AC_inhibit Inhibition of Adenylyl Cyclase Gi->AC_inhibit cAMP_decrease Decreased cAMP AC_inhibit->cAMP_decrease PLC Phospholipase C Activation Gq->PLC IP3_DAG Increased IP3 & DAG PLC->IP3_DAG Ca_PKC Increased Ca2+ & PKC Activation IP3_DAG->Ca_PKC

References

Navigating the Labyrinth of 3-Hydroxypromazine Detection: A Comparative Guide to Immunoassays and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of promazine and its metabolites, the choice of analytical methodology is critical. This guide provides a comprehensive comparison of immunoassay-based screening methods and highly specific mass spectrometry techniques for the detection of 3-Hydroxypromazine, a key metabolite of the phenothiazine antipsychotic, promazine.

Immunoassays, prized for their speed and ease of use, are often the first line of defense in drug screening. However, their utility can be compromised by cross-reactivity, where the assay antibody binds to structurally similar, non-target compounds, leading to false-positive results. This is a significant concern when analyzing phenothiazines due to their extensive metabolism and the structural similarities among the parent drug and its various metabolites.

This guide delves into the specifics of immunoassay cross-reactivity with a focus on phenothiazines and presents liquid chromatography-tandem mass spectrometry (LC-MS/MS) as a robust, confirmatory alternative.

Immunoassay Cross-Reactivity: The Challenge of Specificity

The following table, based on data from a commercially available Promazine ELISA kit, illustrates the cross-reactivity profile for various phenothiazines and other structurally related drugs.

Table 1: Cross-Reactivity of a Commercial Promazine ELISA Kit

Compound% Cross-Reactivity
Promazine 100
Triflupromazine125
Chlorpromazine100
Acepromazine50
Imipramine50
Propionylpromazine36
Clomipramine17
2-(1-Hydroxyethyl) Promazine Sulfoxide (HEPS)11
Promazine Sulfoxide6
Chlorprothixene4.2
7-Hydroxychlorpromazine3.1
Amitriptyline1.4
Cyclobenzaprine1.4
Mesoridazine1.0
Thioridazine0.5
Doxepin0.4
Nortriptyline0.3
Desipramine0.25
Trimipramine0.25
Propiomazine0.2
Protriptyline0.08

Data sourced from a commercially available Promazine ELISA kit. The cross-reactivity is calculated relative to promazine (100%).

The significant cross-reactivity observed for hydroxylated and sulfoxide metabolites of other phenothiazines, such as 2-(1-Hydroxyethyl) Promazine Sulfoxide and 7-Hydroxychlorpromazine, strongly implies that this compound would also be detected by such an assay, potentially leading to an overestimation of promazine concentrations or a false-positive result in the absence of the parent drug.

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For unambiguous identification and quantification of this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, allowing for the differentiation of structurally similar compounds.

The workflow for LC-MS/MS analysis provides a much higher degree of confidence in the results compared to immunoassays.

cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, Urine) Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration LC_Column Liquid Chromatography Column Concentration->LC_Column Injection Ionization Electrospray Ionization (ESI) LC_Column->Ionization Mass_Analyzer1 Quadrupole 1 (Precursor Ion Selection) Ionization->Mass_Analyzer1 Collision_Cell Quadrupole 2 (Fragmentation) Mass_Analyzer1->Collision_Cell Mass_Analyzer2 Quadrupole 3 (Product Ion Selection) Collision_Cell->Mass_Analyzer2 Detector Detector Mass_Analyzer2->Detector Data_System Data Acquisition & Processing Detector->Data_System Quantification Quantification & Confirmation Data_System->Quantification

Figure 1: Workflow for LC-MS/MS analysis.

Experimental Protocols

Immunoassay (ELISA) Protocol (General)

This protocol provides a general overview of a competitive ELISA for phenothiazine screening. Specific protocols may vary between manufacturers.

  • Preparation of Reagents: Dilute wash buffers, standards, and controls as per the manufacturer's instructions.

  • Sample Preparation: Centrifuge biological samples (e.g., urine, plasma) to remove particulate matter. Samples may require dilution.

  • Assay Procedure:

    • Add a specific volume of standards, controls, and samples to the wells of the microplate pre-coated with antibodies.

    • Add the enzyme-conjugated drug (tracer) to each well.

    • Incubate the plate, typically at room temperature for a specified time (e.g., 60 minutes), to allow for competitive binding between the drug in the sample and the tracer for the antibody binding sites.

    • Wash the plate multiple times with the wash buffer to remove unbound reagents.

    • Add the substrate solution to each well and incubate in the dark to allow for color development. The intensity of the color is inversely proportional to the concentration of the drug in the sample.

    • Stop the reaction by adding a stop solution.

  • Data Analysis: Read the absorbance of each well using a microplate reader at the specified wavelength. Calculate the concentration of the drug in the samples by comparing their absorbance to the standard curve.

LC-MS/MS Protocol for Promazine and Metabolites

This protocol is a representative method for the simultaneous determination of promazine and its metabolites in plasma.

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard solution.

    • Perform protein precipitation by adding a solvent like acetonitrile.

    • Vortex and centrifuge the samples.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • LC Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of two solvents, such as A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for promazine, this compound, and the internal standard. For example:

      • Promazine: m/z 285.1 -> 86.1

      • This compound: m/z 301.1 -> 86.1

    • Optimize cone voltage and collision energy for each transition.

  • Data Analysis: Integrate the peak areas for each analyte and the internal standard. Construct a calibration curve using the peak area ratios of the analyte to the internal standard versus the concentration of the standards. Quantify the concentration of the analytes in the samples from the calibration curve.

Conclusion: A Two-Tiered Approach for Reliable Results

For high-throughput screening, immunoassays can be a valuable tool for the presumptive identification of phenothiazine exposure. However, due to the high probability of cross-reactivity with metabolites such as this compound, all positive immunoassay results should be considered preliminary.

For definitive identification and accurate quantification, a highly specific and sensitive method like LC-MS/MS is essential. This two-tiered approach, utilizing immunoassays for initial screening followed by LC-MS/MS for confirmation, ensures the reliability and accuracy of analytical results in both research and clinical settings. This is particularly crucial in drug development where a precise understanding of drug metabolism and pharmacokinetics is paramount.

The logical relationship between these two methodologies in a comprehensive testing strategy is illustrated below.

Sample Sample for Analysis Immunoassay Immunoassay Screening Sample->Immunoassay Negative Negative Result (Report as Negative) Immunoassay->Negative No reaction Presumptive_Positive Presumptive Positive Result Immunoassay->Presumptive_Positive Reaction detected LCMSMS LC-MS/MS Confirmation Presumptive_Positive->LCMSMS Confirmed_Positive Confirmed Positive Result (Report with Quantification) LCMSMS->Confirmed_Positive Analyte detected Confirmed_Negative Confirmed Negative Result (Report as Negative) LCMSMS->Confirmed_Negative Analyte not detected

Figure 2: Confirmatory testing workflow.

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for 3-Hydroxypromazine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount to protecting both personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of 3-Hydroxypromazine, a metabolite of promazine, aligning with established laboratory safety and chemical handling protocols. Adherence to these guidelines is critical due to the compound's potential physiological activity and environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the care required for hazardous materials. The compound is a physiologically active substance that may pose risks to reproductive health and has long-lasting toxic effects on aquatic life.

Personal Protective Equipment (PPE):

  • Wear protective gloves, clothing, eye protection, and face protection.

  • Work under a chemical fume hood to avoid inhalation of any dust or aerosols.

In Case of Exposure:

  • Inhalation: Move to fresh air and seek medical attention.

  • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.

  • Ingestion: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations for hazardous pharmaceutical waste.[2][3][4] Improper disposal, such as flushing down the drain or mixing with regular trash, is prohibited and can lead to environmental contamination.[3]

  • Segregation and Labeling:

    • Segregate this compound waste from non-hazardous laboratory waste.

    • Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), the words "Hazardous Waste," and any other information required by your institution's environmental health and safety (EHS) department.

  • Waste Collection:

    • Collect all materials contaminated with this compound, including unused product, empty containers, and contaminated labware (e.g., pipette tips, gloves), in the designated hazardous waste container.

    • For spills, collect the spillage and place it in the hazardous waste container.

  • Storage:

    • Store the sealed hazardous waste container in a secure, well-ventilated area, away from incompatible materials.

    • The storage area should be locked or otherwise accessible only to authorized personnel.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Ensure that the disposal is conducted at an approved and permitted waste disposal facility, which will typically involve incineration for hazardous pharmaceutical waste.[3][4]

  • Documentation:

    • Maintain accurate records of the amount of this compound waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.

Regulatory and Safety Data Summary

Data PointInformationSource
Regulatory Oversight Environmental Protection Agency (EPA), Drug Enforcement Administration (DEA), State and Local Regulations[2][3]
Primary Disposal Method Incineration at a permitted hazardous waste facility[3]
Hazard Statements May damage fertility or the unborn child. Toxic to aquatic life with long lasting effects.
Prohibited Disposal Do not dispose of down the drain or in regular trash.[3]
Personnel Training All employees handling hazardous waste pharmaceuticals must be trained on proper procedures.[3]

Experimental Protocols Cited

The procedures outlined in this document are based on standard protocols for the handling and disposal of hazardous pharmaceutical waste as mandated by regulatory bodies such as the EPA under the Resource Conservation and Recovery Act (RCRA).[2][3][4] Specific experimental use of this compound should be governed by detailed protocols developed by the research institution, which must include a comprehensive waste management plan.

Disposal Workflow Diagram

A Start: this compound Waste Generation B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste into a Labeled Hazardous Waste Container B->C D Is the container full? C->D E Store in a Secure, Designated Area D->E Yes F Continue to Collect Waste D->F No G Contact EHS or Licensed Waste Disposal Contractor E->G F->C H Arrange for Pickup and Transport to Permitted Facility G->H I Waste Incinerated at Permitted Facility H->I J Document Waste Disposal I->J K End of Process J->K

References

Essential Safety and Logistical Information for Handling 3-Hydroxypromazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical guidance for the handling and disposal of 3-Hydroxypromazine. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a physiologically active substance that requires careful handling. The primary hazards include severe skin and eye damage, and potential for allergic or asthmatic reactions if inhaled[1]. The following table summarizes the key safety information and recommended personal protective equipment.

Hazard CategoryHazard StatementRecommended Personal Protective Equipment (PPE)
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage[1].Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene)[2]. Double gloving is recommended[3]. Protective Clothing: Disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs[3].
Serious Eye Damage/Eye Irritation H318: Causes serious eye damage[1].Eye Protection: Safety goggles and a face shield, or a full face-piece respirator to protect against splashes[2][4].
Respiratory Sensitization H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[1].Respiratory Protection: A fit-tested N95 or N100 NIOSH-approved mask for airborne particles. In case of inadequate ventilation or potential for aerosol formation, a full face-piece chemical cartridge-type respirator or a powered air-purifying respirator (PAPR) should be used[1][2].
Aquatic Hazard H402: Harmful to aquatic life[1].N/A (Environmental Precaution)

Operational Plan for Handling this compound

This step-by-step protocol is designed to ensure the safe handling of this compound in a laboratory setting.

Pre-Handling Procedures
  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of this compound to be used and the potential for exposure.

  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to ensure good ventilation and containment[5].

  • Gather Materials: Assemble all necessary equipment, including PPE, spill containment materials (absorbent pads, etc.), and waste disposal containers before beginning work.

  • Donning PPE: Put on all required PPE as specified in the table above. Ensure gloves are worn over the cuffs of the lab coat or gown[3].

Handling Procedures
  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of solid this compound within a chemical fume hood to prevent inhalation of dust.

    • Use anti-static weigh paper or a weighing boat.

    • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Experimental Use:

    • Handle all solutions containing this compound within a fume hood.

    • Avoid the formation of aerosols[1].

    • Keep all containers of this compound tightly closed when not in use.

  • Spill Management:

    • In case of a spill, immediately alert others in the vicinity.

    • For small spills, absorb the material with an inert absorbent (e.g., sand, diatomite) and place it in a sealed container for disposal[1].

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Post-Handling Procedures
  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate cleaning agent.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination. Dispose of all disposable PPE as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves[3].

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Chemical Waste:

    • Unused or expired this compound and solutions containing it should be collected in a designated, labeled, and sealed hazardous waste container.

  • Contaminated Solid Waste:

    • All disposable items that have come into contact with this compound, including gloves, weigh paper, pipette tips, and absorbent pads, must be disposed of as hazardous waste[6].

    • Place these items in a clearly labeled, sealed waste bag or container.

  • Sharps Waste:

    • Needles, syringes, and other sharps contaminated with this compound must be placed in a designated sharps container for hazardous waste.

Disposal Procedures
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific chemical contents.

  • Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic.

  • Pickup: Arrange for the collection of hazardous waste by your institution's environmental health and safety department or a licensed hazardous waste disposal company[6][7].

  • Environmental Precaution: Do not dispose of this compound down the drain or in the regular trash. Avoid release to the environment[1][8].

Visual Workflow Guides

The following diagrams illustrate the key decision-making processes for PPE selection and waste disposal.

PPE_Selection_Workflow PPE Selection for Handling this compound start Start: Handling this compound task Task Assessment: Solid or Liquid? start->task solid Solid Form (Weighing/Aliquoting) task->solid Solid liquid Liquid Form (Solutions) task->liquid Liquid ppe_solid Required PPE: - Double Gloves - Protective Gown - Goggles & Face Shield - N95/N100 Respirator solid->ppe_solid ppe_liquid Required PPE: - Double Gloves - Protective Gown - Goggles & Face Shield liquid->ppe_liquid ventilation Is Ventilation Adequate? ppe_solid->ventilation ppe_liquid->ventilation papr Add Full Face-piece Respirator or PAPR ventilation->papr No end Proceed with Handling ventilation->end Yes papr->end

Caption: Workflow for selecting appropriate PPE.

Disposal_Plan_Workflow Disposal Plan for this compound Waste start Waste Generation waste_type Identify Waste Type start->waste_type chemical_waste Unused/Expired Chemical or Solutions waste_type->chemical_waste Chemical solid_waste Contaminated PPE, Gloves, Paper waste_type->solid_waste Solid sharps_waste Contaminated Needles, Syringes waste_type->sharps_waste Sharps chem_container Collect in Labeled Hazardous Chemical Waste Container chemical_waste->chem_container solid_container Collect in Labeled Hazardous Solid Waste Container solid_waste->solid_container sharps_container Collect in Labeled Hazardous Sharps Container sharps_waste->sharps_container storage Store in Designated Hazardous Waste Area chem_container->storage solid_container->storage sharps_container->storage pickup Arrange for Professional Disposal Pickup storage->pickup end Disposal Complete pickup->end

Caption: Step-by-step disposal plan for generated waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxypromazine
Reactant of Route 2
3-Hydroxypromazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.